N-methacryloyl-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527884 | |
| Record name | 1-(2-Methylacryloyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51161-88-7 | |
| Record name | 1-(2-Methylacryloyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-methacryloyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methacryloyl-L-proline, a valuable monomer for the development of novel polymers with applications in drug delivery, biomaterials, and other advanced therapeutic systems. This document details the experimental protocols for its synthesis and outlines the key analytical techniques for its structural and purity verification.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of L-proline with methacryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted under alkaline conditions to facilitate the nucleophilic attack of the deprotonated amine group of L-proline on the electrophilic carbonyl carbon of methacryloyl chloride.
Experimental Protocol
This protocol is based on established methods for the N-acylation of amino acids[1][2][3][4].
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of L-proline: A solution of L-proline is prepared by dissolving it in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring. The molar ratio of NaOH to L-proline is crucial for the deprotonation of the secondary amine.
-
Addition of Methacryloyl Chloride: Methacryloyl chloride, dissolved in an inert organic solvent such as dichloromethane, is added dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the concurrent addition of an aqueous NaOH solution.
-
Reaction: The reaction mixture is stirred for several hours at a low temperature, followed by stirring at room temperature to ensure the completion of the reaction.
-
Work-up and Extraction: The organic layer is separated, and the aqueous layer is acidified to a pH of approximately 2-3 using dilute hydrochloric acid. The acidified aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain a pure, crystalline solid.
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through various analytical techniques. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 51161-88-7 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule.
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methacryloyl group and the proline ring protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Methacryloyl vinyl protons (=CH₂) | 5.0 - 5.5 | m | 2H |
| Methacryloyl methyl protons (-CH₃) | 1.8 - 2.0 | s | 3H |
| Proline α-CH | 4.2 - 4.5 | m | 1H |
| Proline δ-CH₂ | 3.4 - 3.7 | m | 2H |
| Proline β-CH₂ and γ-CH₂ | 1.8 - 2.3 | m | 4H |
| Carboxylic acid proton (-COOH) | 10.0 - 13.0 | br s | 1H |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent used and the presence of rotamers due to the amide bond.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic acid carbonyl (C=O) | 170 - 175 |
| Amide carbonyl (C=O) | 165 - 170 |
| Methacryloyl quaternary carbon (=C<) | 138 - 142 |
| Methacryloyl vinyl carbon (=CH₂) | 115 - 120 |
| Proline α-C | 58 - 62 |
| Proline δ-C | 45 - 50 |
| Proline β-C and γ-C | 20 - 35 |
| Methacryloyl methyl (-CH₃) | 18 - 22 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C=O stretch (amide) | 1620 - 1650 | Strong |
| C=C stretch (alkene) | 1630 - 1640 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| N-H bend (amide) | 1510 - 1550 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (C₉H₁₃NO₃), the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to its molecular weight.
-
Expected [M+H]⁺: m/z ≈ 184.09
The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for proline-containing molecules involve cleavage at the bonds adjacent to the proline ring and within the methacryloyl group[5][6][7][8].
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for verifying its structure and purity. This information is critical for researchers and professionals in drug development and materials science who intend to utilize this versatile monomer in their applications. The provided data and workflows serve as a valuable resource for the successful synthesis and quality control of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methacryloyl-L-proline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methacryloyl-L-proline is a functionalized amino acid derivative that combines the biocompatibility of L-proline with a polymerizable methacryloyl group. This unique structure makes it a valuable monomer for the synthesis of advanced polymers with applications in drug delivery, tissue engineering, and other biomedical fields. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and polymerization of this compound, along with insights into the biological context of its constituent components.
Physicochemical Properties
This compound is a chiral molecule inheriting the stereochemistry of the L-proline precursor. Its physicochemical properties are crucial for its handling, polymerization, and the ultimate performance of the resulting polymers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.2 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from L-proline properties[2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis of this compound
The synthesis of this compound typically involves the acylation of the secondary amine of L-proline with methacryloyl chloride. This reaction is usually performed in an aqueous alkaline solution at low temperatures to prevent hydrolysis of the acid chloride and to control the reaction exotherm.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Deionized water
Procedure:
-
Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide, typically at a temperature maintained between 0 and 5 °C using an ice bath. The basic solution deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction.
-
Acylation: Methacryloyl chloride is added dropwise to the cooled L-proline solution with vigorous stirring. The temperature is carefully monitored and maintained in the 0-5 °C range.
-
Reaction Monitoring: The reaction is allowed to proceed for a specified time, often several hours, while maintaining the low temperature and stirring. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid group of the product, causing it to be less water-soluble.
-
Extraction: The product is then extracted from the aqueous solution using a suitable organic solvent, such as ethyl acetate. This is typically performed multiple times to ensure a good yield.
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound may be further purified by recrystallization or column chromatography to obtain a product of high purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Polymerization of this compound
This compound can be polymerized through various techniques, most commonly via free-radical polymerization, to form poly(this compound). The properties of the resulting polymer can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate for aqueous polymerization)
-
Solvent (e.g., dimethylformamide (DMF), water, or an alcohol)
-
Chain transfer agent (optional, for molecular weight control)
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
Monomer Solution Preparation: The this compound monomer is dissolved in the chosen solvent in a reaction vessel.
-
Deoxygenation: The solution is deoxygenated by bubbling with an inert gas (nitrogen or argon) for a period of time (e.g., 30-60 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: The free-radical initiator is added to the deoxygenated monomer solution.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C for AIBN) and stirred for a predetermined duration to allow for polymerization to occur.
-
Termination and Precipitation: The polymerization is terminated, often by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.
Polymerization Workflow Diagram
References
An In-Depth Technical Guide to N-methacryloyl-L-proline (CAS: 51161-88-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methacryloyl-L-proline is a functional monomer that combines the polymerizable methacryloyl group with the biocompatible and structurally unique amino acid, L-proline. This monomer is a valuable building block for the synthesis of advanced polymers with a range of applications in biomaterials and drug delivery. Polymers derived from this compound, particularly poly(this compound), exhibit interesting properties such as thermoresponsiveness and biological activity, making them a subject of growing interest in scientific research. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its corresponding polymers, with a focus on their potential in drug development.
Chemical and Physical Properties
This compound is a chiral molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 51161-88-7 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.2 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar organic solvents. |
Synthesis and Polymerization
Synthesis of this compound
A common method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of L-proline with methacryloyl chloride in an alkaline aqueous medium.
Experimental Protocol: Synthesis of this compound
-
Dissolution of L-proline: Dissolve L-proline in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring. The molar ratio of L-proline to sodium hydroxide is usually 1:2.
-
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The molar ratio of L-proline to methacryloyl chloride is typically 1:1.1.
-
Reaction: Continue the reaction at low temperature for several hours. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the addition of sodium hydroxide solution as needed.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with a strong acid, such as hydrochloric acid. This will precipitate the this compound product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any unreacted L-proline and salts, and then dried under vacuum to yield the final product.
Polymerization of this compound
This compound can be polymerized through various techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[2]
Experimental Protocol: RAFT Polymerization of this compound
-
Reaction Setup: In a Schlenk flask, dissolve this compound, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., dimethylformamide, DMF).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Precipitation: Terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the resulting polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Purification: Collect the polymer precipitate by filtration or centrifugation, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.
Applications in Drug Development and Biomaterials
Drug Delivery Systems
Polymers based on this compound are promising candidates for the development of advanced drug delivery systems. Their stimuli-responsive nature, particularly thermoresponsiveness, allows for the controlled release of therapeutic agents.
Thermoresponsive Hydrogels for Sustained Drug Release:
Hydrogels synthesized from this compound and its derivatives have demonstrated thermoresponsive behavior, exhibiting a lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen and can encapsulate drug molecules. Above the LCST, the hydrogel collapses and releases the entrapped drug.
A notable example is the use of thermoresponsive hydrogels based on acryloyl-L-proline methyl ester for the long-acting delivery of testosterone.[3] In this study, a hydrogel composed of poly(acryloyl-L-proline methyl ester-co-2-hydroxypropyl methacrylate) provided a constant daily release of approximately 30 µg of testosterone for over 54 weeks when implanted subcutaneously in rats.[3]
| Drug Delivery System | Polymer Composition | Drug | Release Profile | Reference |
| Thermoresponsive Hydrogel | poly(acryloyl-L-proline methyl ester-co-2-hydroxypropyl methacrylate) | Testosterone | ~30 µ g/day for 54 weeks | [3] |
Biomaterials: Enhanced Glass Ionomer Cements
This compound has been successfully incorporated into glass ionomer cements (GICs) to enhance their mechanical properties for dental applications. The addition of this proline-containing monomer into the polyacid matrix of GICs leads to a significant improvement in compressive strength, diametral tensile strength, and biaxial flexural strength.[4]
| Mechanical Property | Conventional GIC (Fuji II) | This compound Modified GIC | % Improvement | Reference |
| Compressive Strength | 161-166 MPa | 195-210 MPa | ~27% | [4] |
| Diametral Tensile Strength | 12-14 MPa | 19-26 MPa | ~94% | [4] |
| Biaxial Flexural Strength | 13-18 MPa | 38-46 MPa | ~170% | [4] |
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound itself have not been extensively elucidated, polymers containing N-acryl amino acids, including proline, have been shown to exhibit biological activities such as heparanase inhibition and the release of basic fibroblast growth factor (bFGF).[5] These activities suggest potential interactions with key signaling pathways involved in cancer progression and tissue regeneration.
Heparanase Inhibition
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[6] Overexpression of heparanase is associated with increased tumor growth, metastasis, and angiogenesis. Inhibition of heparanase is therefore a promising strategy for cancer therapy. Proline-rich polymers can act as mimics of heparan sulfate and competitively inhibit heparanase activity.
Basic Fibroblast Growth Factor (bFGF) Release
Basic fibroblast growth factor (bFGF) is a potent signaling molecule involved in cell proliferation, differentiation, and angiogenesis.[7] It is sequestered in the ECM by binding to heparan sulfate. Polymers that can displace bFGF from HSPGs can promote its biological activity. Poly(N-acryl amino acids) containing proline have been shown to facilitate the release of bFGF.[5]
Biocompatibility and Cytotoxicity
The biocompatibility of materials intended for biomedical applications is of paramount importance. Studies on glass ionomer cements modified with a terpolymer containing this compound showed low cytotoxicity, comparable to the commercial control, as assessed by evaluating C2C12 cell metabolism with an MTT assay. The experimental group showed only a slight, statistically insignificant reduction in cell metabolism and number compared to the control group. This suggests that the incorporation of this compound does not adversely affect the biocompatibility of the material.
While specific IC50 values for homopolymers of this compound are not widely reported, the inherent biocompatibility of the L-proline moiety suggests that these polymers are likely to have a favorable safety profile. However, further comprehensive cytotoxicity studies are warranted to fully establish their safety for various drug delivery applications.
Conclusion
This compound is a versatile monomer that provides a gateway to a range of functional polymers with significant potential in drug development and biomaterials science. Its straightforward synthesis and polymerizability, coupled with the unique properties of the resulting polymers, including thermoresponsiveness and biological activity, make it an attractive candidate for further research. The ability of poly(this compound) to inhibit heparanase and modulate bFGF signaling opens up new avenues for the development of novel therapeutics for cancer and regenerative medicine. Future work should focus on a more detailed elucidation of the structure-property relationships of these polymers and a thorough investigation of their in vivo efficacy and safety.
References
- 1. scbt.com [scbt.com]
- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
N-Methacryloyl-L-proline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, synthesis, and characterization of N-methacryloyl-L-proline, a functionalized amino acid with potential applications in biomaterials and drug delivery systems.
Molecular Structure and Properties
This compound is a derivative of the amino acid L-proline, where a methacryloyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification introduces a polymerizable vinyl group while retaining the chiral center and the carboxylic acid functionality of the parent amino acid.
The key structural features include the pyrrolidine ring from proline, which imparts conformational rigidity, the chiral center at the alpha-carbon, the carboxylic acid group capable of participating in hydrogen bonding and salt formation, and the reactive methacryloyl group that allows for polymerization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51161-88-7 | [1][2] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2] |
| Molecular Weight | 183.2 g/mol | [1] |
Synthesis of this compound
Proposed Experimental Protocol
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) to form the sodium salt of the amino acid and to neutralize the subsequently formed HCl.
-
Acylation: Methacryloyl chloride, dissolved in an inert organic solvent such as dichloromethane, is added dropwise to the cooled L-proline solution with vigorous stirring. The temperature is maintained at 0-5 °C throughout the addition.
-
Reaction: The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Extraction: The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on the known spectra of L-proline and various methacryloyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic (=CH₂) | 5.3 - 5.8 | Two singlets or multiplets |
| α-CH (pyrrolidine) | 4.3 - 4.6 | Multiplet |
| δ-CH₂ (pyrrolidine) | 3.4 - 3.7 | Multiplet |
| β, γ-CH₂ (pyrrolidine) | 1.8 - 2.3 | Multiplets |
| Methyl (-CH₃) | ~1.9 | Singlet |
| Carboxylic acid (-COOH) | >10 | Broad singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (Amide) | 168 - 172 |
| Carbonyl (Carboxylic Acid) | 175 - 180 |
| Quaternary Carbon (vinylic) | 138 - 142 |
| Methylene Carbon (vinylic) | 120 - 125 |
| α-Carbon (pyrrolidine) | 58 - 62 |
| δ-Carbon (pyrrolidine) | 45 - 50 |
| β, γ-Carbons (pyrrolidine) | 24 - 32 |
| Methyl Carbon | 18 - 22 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C-H (Aliphatic & Vinylic) | 2850-3100 | Stretching |
| C=O (Carboxylic Acid) | 1700-1730 | Stretching |
| C=O (Amide) | 1630-1660 | Stretching (Amide I band) |
| C=C (Vinylic) | 1620-1640 | Stretching |
| C-N | 1180-1360 | Stretching |
Mass Spectrometry (MS)
The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 184.0863, corresponding to the molecular formula C₉H₁₄NO₃⁺. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da), the methacryloyl group, and fragmentation of the pyrrolidine ring.
Potential Applications in Research and Drug Development
This compound is a versatile monomer that can be used to create novel polymers and hydrogels with tailored properties. Its biocompatibility, derived from the amino acid backbone, and the presence of a reactive carboxylic acid group make it a promising candidate for various biomedical applications.
-
Hydrogel Formation: The methacryloyl group allows for free-radical polymerization to form hydrogels. These hydrogels can be designed to be stimuli-responsive, for example, to changes in pH due to the carboxylic acid group. Such hydrogels have potential applications in controlled drug release and tissue engineering.
-
Biomaterial Functionalization: The carboxylic acid group can be used for further chemical modification, such as conjugation of drugs, peptides, or other bioactive molecules. This allows for the creation of functionalized biomaterials with specific biological activities.
-
Dental Materials: Research has shown its use in the formulation of glass ionomer cements, where it can enhance mechanical properties.[4]
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific research on the direct interaction of this compound with cellular signaling pathways. While L-proline itself is known to influence various cellular processes, it cannot be assumed that its N-methacryloyl derivative will have similar effects. The addition of the methacryloyl group significantly alters the molecule's size, polarity, and reactivity, which would likely lead to different biological interactions. Future research is needed to elucidate the specific biological effects and potential signaling pathways modulated by this compound and its polymeric derivatives.
Conclusion
This compound is a functional monomer with significant potential in the development of advanced biomaterials. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted characterization data. Further experimental validation is necessary to fully explore its properties and biological interactions for applications in drug delivery and regenerative medicine.
References
Navigating the Solubility Landscape of N-methacryloyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methacryloyl-L-proline (NMLP) is a functionalized amino acid derivative of significant interest in the development of biocompatible polymers, hydrogels, and drug delivery systems. Its unique structure, combining a polymerizable methacryloyl group with the chirality and biocompatibility of L-proline, makes it a valuable monomer for creating advanced biomaterials. A critical parameter for its application in synthesis, purification, and formulation is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the current data gap, and offers a standardized experimental protocol for its precise determination.
Introduction to this compound
This compound is a chiral monomer that possesses a reactive double bond, making it suitable for radical polymerization. The L-proline moiety imparts specific stereochemistry and potential for biological interactions, which is highly desirable in biomedical applications. Understanding its solubility is paramount for controlling polymerization kinetics, developing purification strategies, and formulating NMLP-based materials.
Qualitative Solubility Profile of this compound
Quantitative Solubility Data of Related Proline Derivatives
To provide a framework for understanding the potential solubility behavior of this compound, this section presents quantitative solubility data for the parent amino acid, L-proline, and a closely related derivative, N-acetyl-L-proline. These data offer insights into how modifications to the proline structure influence its interaction with different solvents.
L-Proline Solubility
L-proline, being a zwitterionic amino acid, exhibits high polarity and is readily soluble in polar protic solvents, particularly water. Its solubility in various organic solvents is more limited.
Table 1: Quantitative Solubility of L-Proline in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 162 |
| Methanol | Data not available in g/100mL | - |
| Dichloromethane | Data not available in g/100mL | - |
Note: While extensive data exists for L-proline in binary solvent systems and at different temperatures, this table provides a concise summary. For more detailed information, please refer to the cited literature.
N-acetyl-L-proline Solubility
The acetylation of the secondary amine in L-proline to form N-acetyl-L-proline alters its polarity and hydrogen bonding capabilities, which in turn affects its solubility profile.
Table 2: Quantitative Solubility of N-acetyl-L-proline
| Solvent System | pH | Solubility |
| Aqueous Buffer | 7.4 | >23.6 µg/mL[3] |
Note: The available data for N-acetyl-L-proline is limited but provides a key comparison point for an N-acylated proline derivative.
Factors Influencing the Solubility of this compound
The solubility of NMLP is governed by the interplay of its molecular structure and the properties of the solvent. The key influencing factors are:
-
Polarity: The presence of the carboxylic acid group and the amide linkage contributes to the molecule's polarity.
-
Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amide carbonyl is a hydrogen bond acceptor.
-
Molecular Size and Shape: The methacryloyl group adds to the overall size and introduces a non-polar hydrocarbon character.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to solvate the NMLP molecule.
The structural differences between L-proline, N-acetyl-L-proline, and this compound are key to understanding their differing solubilities.
References
- 1. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]
- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiroptical Properties of N-Methacryloyl-L-proline Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chiroptical properties of N-methacryloyl-L-proline (NMLP) polymers. The unique stereochemistry of the L-proline moiety imparts distinct optical activity to these polymers, making them promising candidates for various applications, including chiral separations, asymmetric catalysis, and smart biomaterials. This document details the synthesis of the NMLP monomer and its subsequent polymerization, outlines experimental protocols for chiroptical characterization, and presents available quantitative data.
Synthesis and Polymerization
The synthesis of poly(this compound) involves two key stages: the synthesis of the this compound monomer and its subsequent polymerization.
Monomer Synthesis: this compound
The this compound monomer can be synthesized from L-proline and methacryloyl chloride. A detailed experimental protocol is as follows:
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide at 0°C.
-
Slowly add a solution of methacryloyl chloride in dichloromethane to the L-proline solution while maintaining the temperature at 0°C and vigorously stirring.
-
Continue the reaction for several hours at room temperature.
-
After the reaction is complete, acidify the aqueous phase with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into dichloromethane.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound monomer by recrystallization from a suitable solvent system, such as dichloromethane/hexane.
Polymerization of this compound
Poly(this compound) can be synthesized via free-radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly suitable for obtaining polymers with well-defined molecular weights and narrow molecular weight distributions.
General Protocol for Free-Radical Polymerization:
-
Dissolve the this compound monomer in a suitable solvent (e.g., methanol, water).
-
Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or a water-soluble initiator like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50).
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature (typically 50-70°C) to initiate polymerization.
-
Allow the polymerization to proceed for a specified time to achieve the desired conversion.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether or hexane) and subsequent drying under vacuum.
Chiroptical Properties and Characterization
The chiroptical properties of poly(this compound) are primarily investigated using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques provide valuable information about the secondary structure and conformational behavior of the polymer in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For poly(this compound), the CD spectrum is sensitive to the polymer's backbone conformation, which is influenced by factors such as solvent polarity and temperature. The presence of the proline ring restricts the conformational freedom of the polymer backbone, often leading to the adoption of a polyproline II (PPII) type helix, which is characterized by a strong negative band around 205 nm and a weak positive band around 228 nm in aqueous solutions.
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Dissolve the purified poly(this compound) in the desired solvent (e.g., water, methanol, trifluoroethanol).
-
The concentration should be adjusted to maintain the absorbance below 1.0 in the wavelength range of interest, typically between 0.1 and 1.0 mg/mL.
-
Use a buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). Avoid high concentrations of chloride ions.
-
Filter the solution to remove any particulate matter.
-
-
Instrumentation and Measurement:
-
Use a calibrated CD spectrometer.
-
Record the spectrum in the far-UV region (typically 190-260 nm).
-
Use a quartz cuvette with a suitable path length (e.g., 0.1 to 1.0 mm).
-
Record a baseline spectrum of the solvent/buffer and subtract it from the sample spectrum.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × M) / (c × l × 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
M is the mean residue weight of the polymer
-
c is the concentration of the polymer in g/mL
-
l is the path length of the cuvette in cm
-
-
Quantitative Chiroptical Data
Currently, there is a limited amount of publicly available, comprehensive quantitative chiroptical data specifically for the homopolymer of this compound. However, studies on related polyproline derivatives and copolymers containing this compound provide valuable insights. The following table summarizes expected trends and representative data from related systems.
Table 1: Representative Chiroptical Data for Proline-Based Polymers
| Polymer System | Solvent | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Reference |
| Poly(L-proline) | Water | ~228 | Positive (weak) | General Literature |
| ~206 | Negative (strong) | General Literature | ||
| Poly(N-acryloyl-L-proline methyl ester) | Water (0°C) | ~215 | Negative | [1] |
| Water (30°C) | ~215 | Decreased Intensity | [1] | |
| Cellulose-g-poly(N-acryloyl-L-proline) | Aqueous Solution | - | Confirmed Chiroptical Properties | Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid) grafted celluloses synthesized by RAFT polymerization |
Note: The specific values of molar ellipticity can vary depending on the polymer's molecular weight, concentration, and the specific experimental conditions.
Influence of Environmental Factors
The chiroptical properties of poly(this compound) are highly sensitive to environmental conditions, which can induce conformational changes in the polymer backbone.
Solvent Effects
The conformation of polyproline and its derivatives is known to be strongly influenced by the solvent. In aqueous solutions, the polyproline II (PPII) helix is generally favored. In less polar organic solvents, other conformations may become more prevalent. This solvent-dependent conformational behavior directly impacts the CD and ORD spectra.
Temperature Effects
Temperature can also induce conformational transitions in proline-based polymers. For some thermoresponsive proline-containing polymers, an increase in temperature can lead to a decrease in the intensity of the CD signal, indicating a transition to a more disordered state.[1]
Applications and Future Directions
The distinct chiroptical properties of poly(this compound) and its responsiveness to external stimuli make it a material of significant interest for various applications:
-
Chiral Stationary Phases: The inherent chirality of the polymer can be exploited for the separation of enantiomers in chromatography.
-
Asymmetric Catalysis: The defined chiral environment provided by the polymer can be used to catalyze stereoselective reactions.
-
Drug Delivery: The stimuli-responsive nature of some proline-based polymers could be utilized for the controlled release of therapeutic agents.
-
Biomaterials: The biocompatibility of amino acid-based polymers makes them suitable for applications in tissue engineering and as smart hydrogels.
Future research in this area will likely focus on the synthesis of well-defined block copolymers incorporating this compound to create novel self-assembling materials with tunable chiroptical and responsive properties. A more comprehensive understanding of the structure-property relationships, supported by detailed quantitative chiroptical data, will be crucial for the rational design of these advanced functional polymers.
References
history and discovery of proline-based monomers
An In-Depth Technical Guide to the History and Discovery of Proline-Based Monomers
Introduction
Proline, a unique proteinogenic imino acid, stands apart from the canonical alpha-amino acids due to its secondary amine constrained within a pyrrolidine ring. This structural distinction imparts exceptional conformational rigidity, influencing peptide and protein architecture in profound ways. Beyond its structural role in biology, proline and its derivatives have emerged as powerful tools in synthetic chemistry and drug discovery. The journey from its initial isolation to its use as a versatile monomer and organocatalyst is a story of fundamental chemical discovery and innovative application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, synthesis, and application of proline-based monomers, complete with key quantitative data, detailed experimental protocols, and visualizations of core pathways and workflows.
The Foundational Monomer: L-Proline
The story of proline begins at the turn of the 20th century. In 1900, the German chemist Richard Willstätter first isolated proline while studying N-methylproline and successfully synthesized it through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1] Just a year later, in 1901, Emil Fischer, a Nobel laureate renowned for his work on sugars and proteins, isolated proline from the protein casein.[2] The name "proline" itself is derived from pyrrolidine, the five-membered heterocyclic ring that forms its core structure.
Proline's structure is the key to its function. The pyrrolidine ring locks the dihedral angle φ of the peptide backbone at approximately -65°, severely restricting its conformational freedom compared to other amino acids.[3] This rigidity makes proline a common constituent of turns and loops in protein secondary structures and acts as a "helix breaker" by disrupting the stability of α-helices and β-sheets.[3][4] Unlike other amino acids, the peptide bond preceding a proline residue can exist in either a cis or trans conformation with a relatively small energy difference, an isomerization that can be a rate-limiting step in protein folding.[4]
Data Presentation: Physicochemical Properties
The fundamental properties of L-proline are summarized below, providing essential data for its application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molar Mass | 115.13 g·mol⁻¹ | [6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 220–228 °C (decomposes) | [3][5] |
| Density | ~1.35 g/cm³ | [5] |
| Solubility in Water | 162 g/100 mL (at 25 °C) | [5] |
| pKa (carboxyl) | ~2.0 | [7] |
| pKa (amino) | ~10.6 | [3][7] |
| log P | -0.06 | [3] |
Natural Monomer Synthesis: The Biosynthetic Pathways
In biological systems, L-proline is a non-essential amino acid, meaning it can be synthesized de novo. The primary and most conserved pathway begins with the amino acid L-glutamate.[8] This process involves a series of enzymatic steps primarily occurring in the mitochondria and cytosol.
-
Phosphorylation: L-glutamate is first phosphorylated by γ-glutamyl kinase (GK), an ATP-dependent reaction, to form γ-glutamyl phosphate.
-
Reduction: The intermediate γ-glutamyl phosphate is then reduced by γ-glutamyl phosphate reductase (GPR) in an NADPH-dependent reaction to yield glutamate-γ-semialdehyde (GSA). In higher plants and animals, these first two steps are catalyzed by a single bifunctional enzyme, Δ¹-pyrroline-5-carboxylate synthetase (P5CS) .[8]
-
Cyclization & Reduction: GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). This cyclic intermediate is then reduced to L-proline by Δ¹-pyrroline-5-carboxylate reductase (PYCR) , a reaction that consumes NADH or NADPH.[8]
An alternative pathway for proline synthesis exists, originating from ornithine, an intermediate in the urea cycle. Ornithine can be converted to P5C by the enzyme ornithine aminotransferase (OAT) , which then enters the final step of the primary pathway to be reduced to proline.[8]
The "Rediscovery": Proline in Asymmetric Organocatalysis
While proline's biological role was well-established, its potential in synthetic chemistry remained largely untapped for decades. A pivotal moment came in the 1970s with the nearly simultaneous discovery of the proline-catalyzed intramolecular aldol reaction by two independent industrial research groups.[9] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , demonstrated that a simple, chiral amino acid could catalyze a complex carbon-carbon bond-forming reaction with high enantioselectivity.[9][10]
The original Hajos-Parrish procedure involved the cyclization of an achiral triketone using just 3 mol% of (S)-proline in dimethylformamide (DMF), yielding a chiral bicyclic ketol with an impressive 93% enantiomeric excess (ee).[9] This discovery laid the foundation for the entire field of asymmetric organocatalysis, which offers a green and metal-free alternative to traditional catalysts.
The mechanism proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of proline with a ketone substrate.[10][11] This enamine then attacks an aldehyde or another ketone. The stereochemical outcome is controlled by a well-organized, hydrogen-bonded transition state, often rationalized by the Zimmerman-Traxler model, where the carboxylic acid group of proline plays a crucial role in activating the electrophile and orienting the reactants.[10]
Data Presentation: Performance in Asymmetric Aldol Reactions
The HPESW reaction and its subsequent developments demonstrated the remarkable efficiency and selectivity of proline as a catalyst.
| Reaction | Substrates | Catalyst Loading | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Hajos-Parrish (1974) | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 3 mol% (S)-Proline | Quantitative | 93.4% | [9] |
| List, Barbas (2000) | Acetone + p-Nitrobenzaldehyde | 20-30 mol% (S)-Proline | 68% | 76% | [11][12] |
| MacMillan (2002) | Propanal + Benzaldehyde | 20 mol% (S)-Proline | 80% | >99% | [9] |
Proline-Based Monomers for Polymer Science
The unique properties of proline have inspired its use as a monomeric building block for the synthesis of functional polymers. By incorporating the proline moiety into a polymerizable scaffold, researchers can create materials with defined chirality, catalytic activity, and stimuli-responsive behavior.
A common strategy involves the synthesis of proline-containing methacrylate monomers. For example, tert-butoxycarbonyl (Boc)-Proline Methacryloyloxyethyl Ester (Boc-Pro-HEMA) can be synthesized and subsequently polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT).[13] This approach yields well-defined polymers with controlled molecular weights and narrow dispersity. The Boc protecting group can be later removed to expose the secondary amine of the proline ring, altering the polymer's solubility and enabling its use as a polymeric organocatalyst or for further functionalization.[13]
Applications in Drug Discovery and Development
Proline and its analogues are versatile building blocks, or "tectons," for the rational design of new bioactive molecules.[14] Their rigid structure is ideal for creating peptidomimetics that can lock a molecule into a specific bioactive conformation, enhancing binding affinity and metabolic stability. Over the past 15 years, the FDA has approved more than 15 drugs containing proline analogues.[15]
The applications are diverse:
-
Constrained Peptides: Proline derivatives are used to stabilize specific secondary structures, such as β-turns, which are often involved in protein-protein interactions.
-
Targeting Proline Metabolism: The proline metabolic pathway is upregulated in certain cancer cells and pathogens like Trypanosoma cruzi, making the enzymes in this pathway attractive targets for drug development.[2][16] Inhibiting proline uptake or synthesis can be a viable therapeutic strategy.[16]
-
Signaling Pathway Modulation: Proline metabolism is deeply intertwined with cellular signaling, including redox balance, the unfolded protein response, and pathways like PI3K/AKT and MYC.[2][17] Proline-based molecules can be designed to modulate these pathways for therapeutic benefit. For instance, potent, proline-based small-molecule inhibitors of the histone acetyltransferases p300/CBP have been identified as potential cancer therapeutics.
Experimental Protocols
Protocol 1: The Hajos-Parrish Asymmetric Intramolecular Aldol Reaction (Representative)
This protocol is representative of the original work that established proline as an asymmetric organocatalyst.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Substrate)
-
(S)-(-)-Proline (Catalyst)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexane (for chromatography)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add (S)-(-)-proline (0.03 eq, 3 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral bicyclic ketol, (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione.
-
Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected Outcome: Quantitative yield, >93% ee.[9]
Protocol 2: Synthesis of a Proline-Based Methacrylate Monomer (Boc-Pro-HEMA)
This protocol describes the synthesis of a polymerizable proline monomer via esterification.
Materials:
-
N-Boc-L-proline
-
2-Hydroxyethyl methacrylate (HEMA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-proline (1.0 eq), HEMA (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography to obtain Boc-Pro-HEMA as a pure product.
-
Characterize the monomer by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before polymerization.[13]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. Amino Acids - Proline [biology.arizona.edu]
- 5. solechem.eu [solechem.eu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 8. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
N-Methacryloyl-L-proline: A Technical Guide to its Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methacryloyl-L-proline (NMLP) is a functionalized amino acid monomer that has garnered significant interest in the field of biomedical engineering. Its unique chemical structure, incorporating a polymerizable methacrylate group and the biocompatible, structurally significant L-proline moiety, allows for the creation of advanced "smart" polymers with a wide range of potential therapeutic and diagnostic applications. These polymers often exhibit stimuli-responsive behavior, reacting to changes in temperature and pH, making them ideal candidates for controlled drug delivery, tissue engineering scaffolds, and biocompatible adhesives. This technical guide provides a comprehensive overview of the synthesis, properties, and biomedical applications of NMLP-based polymers, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Introduction
The convergence of polymer chemistry and materials science with biology and medicine has led to the development of innovative biomaterials designed to interact with biological systems in a predictable and beneficial manner. Among these, stimuli-responsive or "smart" polymers, which undergo conformational and solubility changes in response to external stimuli such as temperature, pH, or specific biomolecules, are particularly promising. This compound (NMLP) is a monomer that embodies the principles of rational biomaterial design. The methacrylate group provides a versatile handle for polymerization, while the L-proline component imparts unique structural and biological properties. Proline's rigid five-membered ring structure can influence the secondary structure of the resulting polymer, and its presence in natural proteins like collagen suggests inherent biocompatibility. This guide will delve into the technical aspects of NMLP, providing researchers and drug development professionals with the foundational knowledge to explore its potential in their respective fields.
Synthesis and Polymerization of this compound
The synthesis of NMLP monomer and its subsequent polymerization are critical steps that dictate the final properties of the biomaterial.
Monomer Synthesis
This compound is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-proline with methacryloyl chloride in an aqueous alkaline solution.
Experimental Protocol: Synthesis of this compound
-
Dissolution of L-proline: Dissolve L-proline in a sodium hydroxide solution (e.g., 2 M NaOH) in an ice bath to maintain a low temperature.
-
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the L-proline solution while vigorously stirring. The temperature should be maintained below 5°C to minimize hydrolysis of the acid chloride.
-
pH Adjustment: Throughout the addition, monitor and maintain the pH of the reaction mixture between 9 and 10 by adding NaOH solution as needed.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for several hours (e.g., 2-4 hours) after the addition of methacryloyl chloride is complete.
-
Acidification: After the reaction is complete, cool the mixture again in an ice bath and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl). This will precipitate the this compound product.
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a good yield.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous salt like magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Polymerization Techniques
The polymerization of NMLP can be achieved through various methods, with controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly useful for creating well-defined polymers with controlled molecular weights and narrow polydispersity.[1]
Experimental Protocol: RAFT Polymerization of this compound
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a degassed solvent (e.g., 1,4-dioxane or dimethylformamide). The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the polymerization and should be carefully calculated based on the desired molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for the desired reaction time. The reaction time will influence the final monomer conversion and molecular weight.
-
Termination and Precipitation: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether).
-
Purification: Collect the precipitated polymer by filtration or centrifugation and wash it several times with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Properties of this compound Based Polymers
Polymers derived from NMLP exhibit a range of interesting and useful properties, including stimuli-responsiveness and enhanced mechanical strength.
Stimuli-Responsive Behavior
Many NMLP-containing polymers are "smart" materials that respond to changes in their environment.
-
Thermoresponsiveness: Polymers of NMLP and its derivatives often exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water.[1][2][3] This property is due to a shift in the balance between hydrophilic and hydrophobic interactions with changing temperature. Below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to solubility. Above the LCST, hydrophobic interactions between polymer chains become more favorable, causing the polymer to collapse and precipitate. This behavior is crucial for applications like injectable drug delivery systems that can form a gel at body temperature. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester show significant deswelling as the temperature is raised from 10°C to 37°C.[4]
-
pH-Responsiveness: The carboxylic acid group of the proline moiety can be protonated or deprotonated depending on the pH of the surrounding medium.[5] This change in ionization state alters the polymer's solubility and swelling behavior. At low pH, the carboxylic acid is protonated and less hydrophilic, while at higher pH, it is deprotonated, leading to increased charge repulsion and swelling of the polymer network.
Mechanical Properties
The incorporation of NMLP into polymer networks can significantly enhance their mechanical properties. For instance, NMLP-modified glass ionomer cements have shown substantial increases in compressive strength, diametral tensile strength, and biaxial flexural strength compared to commercial controls.[6]
Table 1: Mechanical Properties of this compound Modified Glass Ionomer Cement
| Property | NMLP-Modified GIC | Commercial Fuji II GIC (Control) | Percentage Increase |
| Compressive Strength (MPa) | 195 - 210 | 161 - 166 | ~27% |
| Diametral Tensile Strength (MPa) | 19 - 26 | 12 - 14 | ~94% |
| Biaxial Flexural Strength (MPa) | 38 - 46 | 13 - 18 | ~170% |
Data sourced from reference[6]
Biomedical Applications
The unique properties of NMLP-based polymers make them suitable for a variety of biomedical applications.
Drug Delivery
The stimuli-responsive nature of NMLP polymers is highly advantageous for controlled drug delivery.[7] Thermoresponsive hydrogels can be loaded with drugs in a liquid state at room temperature and then injected into the body, where they form a gel depot at physiological temperature, providing sustained drug release.[4] pH-responsive hydrogels can be designed to release their drug cargo in specific environments, such as the slightly acidic microenvironment of a tumor or a specific region of the gastrointestinal tract.
Table 2: In Vivo Drug Release from a Thermoresponsive Acryloyl-L-proline Methyl Ester Hydrogel
| Hydrogel Composition | Drug | Release Rate | Duration of Release |
| Poly(A-ProOMe-co-HPMA) | Testosterone | ~30 µ g/day (constant) | 54 weeks |
| Poly(A-ProOMe-co-14G) | Testosterone | Maximum at 1 week, then linear decrease | Undetectable after 7 weeks |
Data sourced from reference[4]
Tissue Engineering
While research on NMLP itself in tissue engineering is emerging, the closely related gelatin methacryloyl (GelMA) provides a strong precedent for its potential.[8][9][10] GelMA is widely used to create biocompatible and biodegradable hydrogel scaffolds that can support cell growth and tissue regeneration.[11][12][13][14] The methacryloyl groups allow for photocrosslinking, enabling the fabrication of scaffolds with controlled architectures. Given its proline content, a key component of collagen, NMLP could be used to create scaffolds with enhanced biomimetic properties.
Dental Applications
N-methacryloyl amino acid derivatives have been shown to improve the adhesion of composite resins to dentin.[15] They can expand the collapsed collagen network of acid-etched dentin, allowing for better infiltration of the adhesive resin and the formation of a more robust hybrid layer.
Table 3: Tensile Bond Strength of Dental Adhesives with N-methacryloyl Amino Acid Primers
| N-methacryloyl Amino Acid Primer | Tensile Bond Strength (MPa) |
| N-methacryloyl-γ-amino n-butyric acid (NMBu) | 13 - 15 |
| N-methacryloyl-α-glycine (NMGly) | 13 - 15 |
| N-methacryloyl-α-glutamic acid (NMGlu) | 13 - 15 |
| N-methacryloyl-α-hydroxyproline (NMHPro) | 6.6 |
| No NMAA (Control) | ~6.6 |
Data sourced from reference[15]
Biocompatibility
The biocompatibility of a biomaterial is paramount for its clinical translation. Proline is a naturally occurring amino acid, suggesting that NMLP-based polymers should have good biocompatibility. However, comprehensive in vitro and in vivo testing is essential.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Seed a suitable cell line (e.g., fibroblasts or endothelial cells) in a 96-well plate and culture until they reach a desired confluency.
-
Material Extraction: Prepare extracts of the NMLP-based polymer by incubating the material in cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.
-
Incubation: Incubate the cells with the extracts for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Signaling Pathways and Molecular Interactions
The proline-rich nature of NMLP-based polymers suggests they may interact with biological systems in specific ways. Proline-rich motifs in proteins are known to mediate protein-protein interactions by binding to specific domains such as SH3 and WW domains, which are common in signaling proteins.
While direct evidence of NMLP polymers influencing specific signaling pathways is an active area of research, it is plausible that these synthetic polymers could mimic natural proline-rich domains and thereby modulate cellular processes like cell adhesion, proliferation, and differentiation.
Caption: Potential signaling pathway influenced by NMLP-based polymers.
Experimental Workflows
Caption: General experimental workflow for NMLP-based biomaterials.
Conclusion and Future Perspectives
This compound is a highly versatile monomer for the creation of advanced biomedical polymers. Its inherent biocompatibility, coupled with the ability to form stimuli-responsive materials with enhanced mechanical properties, opens up a wide array of possibilities in drug delivery, tissue engineering, and medical adhesives. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and developers in this exciting field.
Future research will likely focus on several key areas:
-
Advanced Polymer Architectures: The use of controlled polymerization techniques to create more complex architectures, such as block copolymers and star polymers, to achieve more precise control over drug release and material properties.
-
Bio-instructive Materials: The design of NMLP-based materials that can actively direct cell behavior by mimicking the extracellular matrix more closely.
-
In Vivo Studies: More extensive in vivo studies are needed to validate the efficacy and safety of NMLP-based systems for specific clinical applications.
-
Understanding Biological Interactions: A deeper investigation into the specific signaling pathways modulated by NMLP polymers will be crucial for designing next-generation biomaterials with predictable biological responses.
The continued exploration of this compound and its derivatives holds great promise for addressing some of the most pressing challenges in medicine and healthcare.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deep Learning Approach to Mechanical Property Prediction of Single-Network Hydrogel | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C9orf72-Derived Proline:Arginine Poly-Dipeptides Modulate Cytoskeleton and Mechanical Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Results of Biocompatibility Testing of Novel, Multifunctional Polymeric Implant Materials In-Vitro and In-Vivo [ouci.dntb.gov.ua]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. boronmolecular.com [boronmolecular.com]
- 14. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methacryloyl-L-proline derivatives and analogues
An In-depth Technical Guide to N-methacryloyl-L-proline Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a functional monomer that incorporates the unique structural features of the amino acid L-proline into a polymerizable methacryloyl group. Proline, a non-polar proteinogenic amino acid, is known for its distinct cyclic structure which imparts significant conformational rigidity to peptide chains. This characteristic is pivotal in protein synthesis, wound healing, and cellular signaling. By translating these properties into synthetic polymers, this compound and its derivatives have emerged as a versatile platform for the development of advanced biomaterials with applications spanning drug delivery, tissue engineering, and chiral recognition.[1][2][3]
Polymers derived from this compound often exhibit stimuli-responsive behavior, such as temperature and pH sensitivity, making them intelligent materials for controlled drug release.[4][5] Furthermore, the inherent chirality of the L-proline moiety can be exploited for enantioselective separations and catalysis.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of , with a focus on experimental protocols and the underlying biological signaling pathways.
Synthesis and Characterization
The synthesis of this compound and its subsequent polymerization into homopolymers and copolymers are critical steps in the development of proline-based biomaterials.
Synthesis of this compound Monomer
A common method for the synthesis of this compound involves the reaction of L-proline with methacryloyl chloride in an aqueous alkaline solution. A detailed experimental protocol is provided in Section 6.1.
Polymerization of this compound Derivatives
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize well-defined polymers and copolymers of this compound with controlled molecular weights and narrow molecular weight distributions.[2][4][5][6][7] These methods offer precise control over the polymer architecture, which is crucial for tailoring the material's properties for specific applications. A general protocol for RAFT polymerization is detailed in Section 6.2.
Characterization Techniques
The synthesized monomers and polymers are typically characterized using a suite of analytical techniques to confirm their structure, molecular weight, and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the incorporation of the monomer units into the polymer chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the monomer and polymer.
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.
Physicochemical and Mechanical Properties
Polymers and hydrogels derived from this compound exhibit a range of tunable physicochemical and mechanical properties.
Physicochemical Properties
The physicochemical properties of various proline derivatives and analogues are summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| This compound | 51161-88-7 | C₉H₁₃NO₃ | 183.2 | - | [8] |
| L-Proline | 147-85-3 | C₅H₉NO₂ | 115.13 | -2.5 | [9] |
| L-Hydroxyproline | 51-35-4 | C₅H₉NO₃ | 131.13 | -3.3 | [10] |
| N-Acetyl-L-proline | 68-95-1 | C₇H₁₁NO₃ | 157.17 | -0.7 | [11] |
| N-Methyl-L-proline | 475-11-6 | C₆H₁₁NO₂ | 129.16 | -1.9 | [12] |
Mechanical Properties
The incorporation of this compound into materials like glass ionomer cements has been shown to significantly enhance their mechanical properties.
| Material | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Biaxial Flexural Strength (MPa) | Reference |
| N-methacryloyl-proline modified GIC | 195-210 | 19-26 | 38-46 | [13] |
| Fuji II GIC (Control) | 161-166 | 12-14 | 13-18 | [13] |
Applications
The unique properties of this compound derivatives have led to their investigation in a variety of biomedical and biotechnological applications.
Drug Delivery
Hydrogels based on this compound and its analogues are extensively studied for controlled drug delivery, particularly for anticancer agents.[14][15][16][17] The stimuli-responsive nature of these hydrogels allows for triggered release of the therapeutic payload in response to specific physiological cues such as temperature or pH.[18] For instance, gelatin methacryloyl (GelMA) hydrogels have been successfully used for the sustained and localized delivery of albumin-bound paclitaxel (Abraxane®).[16]
Enzyme Immobilization
The functional groups present in this compound-based copolymers provide reactive sites for the covalent immobilization of enzymes.[19][20][21] This can enhance the stability and reusability of enzymes for various biocatalytic processes. pH-sensitive copolymers have been used as carriers for cellulase, allowing for efficient enzyme activity and recovery.[20]
Chiral Recognition and Catalysis
The inherent chirality of the L-proline moiety can be harnessed for applications in chiral recognition and asymmetric catalysis.[3][22] Chiral ionic liquids based on L-proline have been developed and used as efficient catalysts in asymmetric Michael addition reactions.[3][22]
Signaling Pathways
Recent research has highlighted the critical role of proline metabolism in cancer cell signaling and survival, presenting new therapeutic targets.
Proline Metabolism in Cancer
Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Proline biosynthesis is frequently upregulated in cancer and has been linked to both oncogenic and tumor suppressor pathways.[23] The enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), which catalyzes the final step in proline synthesis, is often overexpressed in tumors and is crucial for tumor growth.[24][25]
Inhibition of Collagen Synthesis
Proline analogues can act as inhibitors of collagen synthesis.[26][27][28] By being incorporated into procollagen polypeptides in place of proline, these analogues can prevent the formation of a stable triple-helical conformation, leading to increased degradation of the collagen chains.[26][29] This has potential therapeutic applications in fibrotic diseases and cancer, where excessive collagen deposition is a hallmark.[26]
Modulation of Cancer Signaling Pathways
Proline has been shown to enhance cancer cell stem-like properties through the JAK2-STAT3 signaling pathway.[30] Furthermore, targeting proline biosynthesis can activate the GCN2 pathway, which leads to an inhibition of protein synthesis and a reduction in melanoma cell viability and tumor growth.[23]
Below is a diagram illustrating the central role of proline synthesis in cancer cell signaling and its potential as a therapeutic target.
References
- 1. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - RAFT Polymerization of Acrylamides Containing Proline and Hydroxyproline Moiety: Controlled Synthesis of Water-Soluble and Thermoresponsive Polymers - Macromolecules - Figshare [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPMA-hydrogels result in prolonged delivery of anticancer drugs and are a promising tool for the treatment of sensitive and multidrug resistant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [researchrepository.universityofgalway.ie]
- 18. Methacrylic-based nanogels for the pH-sensitive delivery of 5-Fluorouracil in the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Preparation of a pH-sensitive polyacrylate amphiphilic copolymer and its application in cellulase immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Disruption of Proline Synthesis in Melanoma Inhibits Protein Production Mediated by the GCN2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cancer-associated fibroblasts require proline synthesis by PYCR1 for the deposition of pro-tumorigenic extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kindlin-2 links mechano-environment to proline synthesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biochemical and ultrastructural study of the effects of proline analogues on collagen synthesis in 3T6 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of N-methacryloyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(N-methacryloyl-L-proline) through conventional free radical polymerization. This polymer is of significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, stimuli-responsive properties, and the presence of the biologically relevant L-proline moiety.
Introduction
This compound (NMP) is a functional monomer that combines a polymerizable methacrylate group with the amino acid L-proline. Free radical polymerization of NMP yields a water-soluble polymer with a polypeptide-like structure, making it a promising candidate for various biomedical applications. The resulting polymer, poly(this compound) (PNMP), exhibits properties that are attractive for drug delivery, tissue engineering, and as a biomaterial.
The polymerization process involves the initiation of a chain reaction by free radicals, which then propagate by adding monomer units. The reaction is terminated by the combination or disproportionation of growing polymer chains. The molecular weight and polydispersity of the resulting polymer can be influenced by factors such as initiator concentration, monomer concentration, solvent, and temperature.
Potential Applications
Polymers containing amino acid moieties, such as PNMP, have a wide range of potential applications in the biomedical field:
-
Drug Delivery: The biocompatible and biodegradable nature of PNMP makes it a suitable candidate for creating drug delivery systems. The polymer can be functionalized to conjugate with drugs, and its stimuli-responsive properties could be exploited for targeted drug release.
-
Biomaterials and Tissue Engineering: Proline is a major component of collagen, a key protein in the extracellular matrix. Polymers incorporating proline may mimic the natural cellular environment, promoting cell adhesion and proliferation, making them valuable for tissue engineering scaffolds.
-
Smart Hydrogels: PNMP can be cross-linked to form hydrogels that may exhibit sensitivity to stimuli such as pH and temperature. These "smart" hydrogels have potential applications in controlled drug release, biosensors, and as responsive biomaterials.
Experimental Protocols
This section provides a detailed protocol for the conventional free radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.
3.1. Materials and Equipment
-
Monomer: this compound (NMP)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Dioxane (or other suitable organic solvent)
-
Precipitation Solvent: Diethyl ether or hexane
-
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or argon gas inlet
-
Vacuum line
-
Sintered glass funnel or centrifuge
-
Vacuum oven
-
3.2. Experimental Workflow
Caption: Workflow for the free radical polymerization of this compound.
3.3. Step-by-Step Polymerization Protocol
-
Preparation:
-
In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 5.46 mmol) and AIBN (e.g., 0.009 g, 0.055 mmol, for a 100:1 monomer to initiator ratio) in dioxane (e.g., 10 mL).
-
The flask should be equipped with a magnetic stir bar.
-
-
Degassing:
-
Seal the flask and purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 60-70 °C.
-
Allow the reaction to proceed with stirring for a specified time (e.g., 2 to 24 hours). The reaction time will influence the monomer conversion and polymer molecular weight.
-
-
Purification and Isolation:
-
After the desired reaction time, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as diethyl ether or hexane (e.g., 200 mL), while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration using a sintered glass funnel or by centrifugation.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation
The following tables present illustrative data for the polymerization of this compound under different conditions. Note: This is example data and actual results may vary.
Table 1: Effect of Initiator Concentration on Polymer Characteristics
| Entry | Monomer:Initiator Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 12 | 85 | 15,000 | 2.1 |
| 2 | 100:1 | 12 | 78 | 28,000 | 1.9 |
| 3 | 200:1 | 12 | 65 | 52,000 | 2.3 |
Table 2: Effect of Reaction Time on Polymer Characteristics
| Entry | Monomer:Initiator Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 6 | 55 | 20,000 | 1.8 |
| 2 | 100:1 | 12 | 78 | 28,000 | 1.9 |
| 3 | 100:1 | 24 | 92 | 35,000 | 2.2 |
Characterization of Poly(this compound)
The structure and properties of the synthesized polymer should be confirmed using various analytical techniques.
5.1. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure by identifying the characteristic peaks of the polymer backbone and the L-proline side chains.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the polymer, such as the amide and carboxylic acid groups.
5.2. Molecular Weight and Polydispersity
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
5.3. Logical Relationship of Polymerization Parameters
Application Notes and Protocols for N-methacryloyl-L-proline (MAP) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methacryloyl-L-proline (MAP) is a functionalized amino acid monomer that can be polymerized to form hydrogels with unique properties derived from the proline residue. Proline's distinct cyclic structure can impart specific characteristics to the hydrogel, such as thermal responsiveness and enhanced mechanical properties. These hydrogels are promising biomaterials for a variety of applications, including controlled drug delivery, tissue engineering, and regenerative medicine. Their biocompatibility and potential for stimuli-responsive behavior make them an area of active research.
This document provides detailed protocols for the synthesis of the MAP monomer and subsequent hydrogel formation via photopolymerization. It also outlines standard procedures for the characterization of these hydrogels, including swelling behavior, mechanical properties, and in vitro drug release kinetics.
Data Presentation
The following tables summarize representative quantitative data for hydrogel formulations analogous to MAP hydrogels, such as gelatin methacryloyl (GelMA). This data is provided to offer a comparative baseline for researchers developing MAP hydrogels. Actual experimental results for MAP hydrogels may vary.
Table 1: Representative Hydrogel Formulation Parameters
| Parameter | Value | Reference System |
| Monomer Concentration | 5%, 10%, 15% (w/v) | GelMA[1] |
| Photoinitiator (LAP) Conc. | 0.05%, 0.1% (w/v) | GelMA[2] |
| UV Exposure Time | 5 - 20 seconds | GelMA[2] |
| Crosslinker (MBAA) Conc. | 0.5 - 2 mol% | Poly(methacrylic acid)[3] |
Table 2: Representative Swelling Ratios of Hydrogels
| Hydrogel Composition | Swelling Ratio (g/g) | pH | Temperature (°C) | Reference System |
| 10% GelMA | 10 - 15 | 7.4 | 37 | GelMA[4] |
| Poly(MAA-co-MA) | 32 - 47 | 6.7 | Room Temp | Poly(methacrylic acid-co-maleic acid)[3] |
| Acryloyl-L-proline methyl ester | ~18 (at 10°C) | Water | 10 | Acryloyl-L-proline methyl ester[5] |
Table 3: Representative Mechanical Properties of Hydrogels
| Hydrogel System | Compressive Modulus (kPa) | Tensile Modulus (kPa) | Reference System |
| 5% GelMA | ~10 | ~15 | GelMA[6] |
| 10% GelMA | ~30 | ~40 | GelMA[6] |
| 15% GelMA | ~70 | ~80 | GelMA[6] |
Table 4: Representative Drug Release Kinetics from Hydrogels
| Drug | Hydrogel System | Release Mechanism | Release Exponent (n) | Reference System |
| Abraxane® | 5% GelMA | Quasi-Fickian Diffusion | < 0.45 | GelMA[1] |
| Testosterone | Poly(A-ProOMe-co-HPMA) | Surface Regulated | - | Acryloyl-L-proline methyl ester[5] |
| Bovine Serum Albumin | Poly(EGVE-co-BVE-co-AA) | Non-Fickian | 0.46 - 0.84 | Poly(ethylene glycol vinyl ether-co-butyl vinyl ether-co-acrylic acid)[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MAP) Monomer
This protocol is adapted from the synthesis of similar methacryloyl amino acid derivatives.
Materials:
-
L-proline
-
Methacrylic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve L-proline in a 1 M NaOH aqueous solution at 0°C with stirring.
-
Slowly add methacrylic anhydride dropwise to the L-proline solution while maintaining the temperature at 0°C and vigorously stirring.
-
During the addition, maintain the pH of the reaction mixture between 9 and 10 by adding 2 M NaOH solution as needed.
-
After the complete addition of methacrylic anhydride, allow the reaction to proceed at room temperature for 12 hours.
-
Acidify the reaction mixture to a pH of 2 with 6 M HCl to precipitate the product.
-
Extract the product with dichloromethane.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the this compound monomer as a solid.
-
Characterize the synthesized monomer using ¹H NMR and FTIR spectroscopy to confirm its chemical structure.
Protocol 2: Preparation of MAP Hydrogels by Photopolymerization
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (MAP) monomer
-
Crosslinker (e.g., N,N'-methylenebisacrylamide (MBAA) or polyethylene glycol diacrylate (PEGDA))
-
Photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP))
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the MAP monomer (e.g., 10% w/v) in PBS.
-
Add the crosslinker (e.g., 1 mol% relative to the monomer) to the solution and mix until fully dissolved.
-
Add the photoinitiator (e.g., 0.5% w/v) to the solution and mix thoroughly. Protect the solution from light from this point forward.
-
To load a drug, dissolve the therapeutic agent in the precursor solution at the desired concentration.
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a cylindrical mold for mechanical testing).
-
Expose the precursor solution to UV light for a sufficient time to ensure complete polymerization (e.g., 5-10 minutes, depending on the light intensity and photoinitiator concentration).
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted components.
Protocol 3: Swelling Behavior Studies
Procedure:
-
Prepare triplicate hydrogel samples of known initial weight (W_d, after lyophilization) or as-synthesized weight (W_i).
-
Immerse each hydrogel sample in a container with a sufficient volume of swelling medium (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel from the swelling medium.
-
Gently blot the surface of the hydrogel with a kimwipe to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Return the hydrogel to the swelling medium.
-
Repeat steps 3-6 until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) at each time point using the formula: SR = (W_s - W_d) / W_d.
-
The equilibrium swelling ratio (ESR) is the swelling ratio at equilibrium.
Protocol 4: Mechanical Testing (Uniaxial Compression)
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Equilibrate the samples in PBS at 37°C for 24 hours before testing.
-
Place a hydrogel sample on the lower platen of a universal testing machine equipped with a suitable load cell.
-
Apply a compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Protocol 5: In Vitro Drug Release Studies
Procedure:
-
Load the hydrogels with a known amount of the drug as described in Protocol 2.
-
Place each drug-loaded hydrogel in a separate container with a known volume of release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[1][8]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound monomer and hydrogel.
Caption: Workflow for the characterization of this compound hydrogels.
Caption: Common drug release mechanisms from hydrogels.
References
- 1. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 4. Gelatin-Methacryloyl Hydrogels: Towards Biofabrication-Based Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of N-methacryloyl-L-proline (MAP) Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-methacryloyl-L-proline (MAP) hydrogels are a class of smart biomaterials that are gaining attention for their potential in various biomedical applications, including drug delivery and tissue engineering.[1][2] These hydrogels are composed of crosslinked hydrophilic polymers capable of absorbing and retaining large volumes of water or biological fluids while maintaining their three-dimensional structure.[1] The incorporation of the L-proline moiety, an amino acid, can impart unique properties such as biocompatibility, biodegradability, and stimuli-responsiveness, particularly to changes in temperature and pH.[3][4] The methacrylate group allows for polymerization and crosslinking, enabling the formation of a stable hydrogel network.[5][6]
The properties of MAP hydrogels can be finely tuned by adjusting the polymer composition, molecular weight, and crosslinking density.[1] This versatility makes them excellent candidates for controlled drug release systems, where the release can be triggered by specific environmental cues like the pH of the gastrointestinal tract or the temperature of the human body.[1][7][8] These application notes provide detailed protocols for the synthesis and characterization of MAP hydrogels.
Synthesis of MAP Hydrogels: A Protocol for Free-Radical Polymerization
This protocol describes the synthesis of MAP hydrogels using a free-radical polymerization method. The process involves the polymerization of the this compound monomer in the presence of a crosslinking agent and a chemical initiator.
Materials and Reagents:
-
This compound (MAP) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water (DI water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Pipettes
-
Vortex mixer
-
Water bath or incubator set to 60°C
-
Freeze-dryer
Protocol:
-
Monomer Solution Preparation:
-
Dissolve a specific amount of MAP monomer in DI water to achieve the desired concentration (e.g., 10-20% w/v).
-
Add the crosslinker, MBAA, to the monomer solution. The concentration of MBAA will influence the mechanical properties and swelling ratio of the hydrogel (e.g., 1-5 mol% relative to the monomer).
-
Mix the solution thoroughly using a magnetic stirrer until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Purge the monomer solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 1 mol% relative to the monomer), to the solution and mix gently.
-
Add the accelerator, TEMED (e.g., in equimolar ratio to APS), to the solution. Mix quickly as polymerization will begin shortly after.
-
-
Gelation:
-
Immediately after adding TEMED, pour the solution into the desired molds (e.g., glass plates with spacers, or small vials).
-
Place the molds in a water bath or incubator at 60°C for 2-4 hours to allow for complete polymerization and crosslinking.
-
-
Purification:
-
After gelation, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of DI water for 3-5 days to remove any unreacted monomers, initiator, and other impurities. Change the water frequently (e.g., twice a day).
-
-
Lyophilization (Freeze-Drying):
-
For dry weight measurements and certain characterization techniques, freeze the purified hydrogels at -80°C.
-
Lyophilize the frozen hydrogels for 48-72 hours until all water is removed. Store the dried hydrogels in a desiccator.
-
Characterization Protocols
Swelling Behavior Studies
The swelling behavior provides insights into the hydrogel's network structure and its response to environmental stimuli.[8][9]
Protocol:
-
Weigh a pre-weighed, dried hydrogel sample (W_d).
-
Immerse the sample in a solution of known pH (e.g., pH 2.0, 7.4, 9.0) or at a specific temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula:
-
SR (%) = [(W_s - W_d) / W_d] * 100
-
The kinetics of swelling can be modeled using the following equation to determine the diffusion characteristics:
-
Mt / M∞ = k * t^n
Mechanical Properties
Uniaxial compression tests are performed to determine the mechanical strength and elasticity of the hydrogels.[12]
Protocol:
-
Prepare cylindrical hydrogel samples of uniform dimensions (e.g., 10 mm diameter, 5 mm height).
-
Ensure the samples are fully swollen in PBS (pH 7.4) at 37°C.
-
Place a sample on the lower plate of a universal testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).[12]
-
Record the stress-strain data until the hydrogel fractures.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve. The compressive strength is the stress at the point of fracture.[12]
Drug Loading and In Vitro Release
This protocol describes how to load a model drug into the MAP hydrogel and study its release profile.
Protocol:
-
Drug Loading:
-
Equilibrium Swelling Method: Immerse a known weight of dried hydrogel into a concentrated drug solution. Allow it to swell for 24-48 hours. The amount of drug loaded is determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
-
In-situ Loading: Dissolve the drug in the monomer solution before polymerization.
-
-
Encapsulation Efficiency (EE):
-
Calculate EE using the formula:
-
EE (%) = (Actual amount of drug in hydrogel / Initial amount of drug used) * 100[13]
-
-
-
In Vitro Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4, 37°C) under constant gentle agitation.[13]
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[13]
-
Analyze the drug concentration in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of stimuli-responsive hydrogels.
Table 1: Swelling Ratio of MAP Hydrogels in Different pH Buffers at 37°C
| Hydrogel Composition | pH 2.0 (SR %) | pH 7.4 (SR %) | pH 9.0 (SR %) |
|---|---|---|---|
| MAP (10% w/v), MBAA (2 mol%) | 150 ± 15 | 850 ± 40 | 1200 ± 65 |
| MAP (15% w/v), MBAA (2 mol%) | 120 ± 10 | 700 ± 30 | 1050 ± 50 |
| MAP (10% w/v), MBAA (4 mol%) | 100 ± 8 | 550 ± 25 | 800 ± 40 |
Table 2: Mechanical Properties of Swollen MAP Hydrogels
| Hydrogel Composition | Compressive Modulus (kPa) | Compressive Strength (kPa) | Fracture Strain (%) |
|---|---|---|---|
| MAP (10% w/v), MBAA (2 mol%) | 25 ± 4 | 80 ± 9 | 65 ± 5 |
| MAP (15% w/v), MBAA (2 mol%) | 45 ± 6 | 120 ± 12 | 60 ± 4 |
| MAP (10% w/v), MBAA (4 mol%) | 60 ± 7 | 150 ± 15 | 55 ± 5 |
Table 3: Drug Release Kinetics of a Model Drug (e.g., 5-Fluorouracil) from MAP Hydrogels
| Hydrogel Composition | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Release Exponent (n) |
|---|---|---|---|
| MAP (10% w/v), MBAA (2 mol%) | 85 ± 5 | 70 ± 4 | 0.62 |
| MAP (15% w/v), MBAA (2 mol%) | 88 ± 4 | 62 ± 3 | 0.58 |
| MAP (10% w/v), MBAA (4 mol%) | 82 ± 6 | 55 ± 4 | 0.55 |
Visualizations of Workflows and Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. Protein-Based Hydrogels and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stomatitis Healing via Hydrogels Comprising Proline, Carboxyvinyl Polymer, and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 12. Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gelatin Methacryloyl Hydrogels for the Localized Delivery of Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methacryloyl-L-proline in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-methacryloyl-L-proline (MAP) in the development of advanced drug delivery systems. The unique properties of MAP, stemming from its proline moiety and polymerizable methacrylate group, make it an excellent candidate for creating stimuli-responsive hydrogels for controlled and targeted drug release.
Introduction to this compound (MAP)
This compound is a functionalized amino acid derivative that combines the biocompatibility and specific recognition properties of L-proline with the polymerizability of a methacrylate group. This monomer can be polymerized or copolymerized to form a variety of architectures, including linear polymers, crosslinked hydrogels, and nanoparticles. The resulting polymeric systems often exhibit sensitivity to environmental stimuli such as pH and temperature, making them "smart" materials for drug delivery applications. The carboxylic acid group of the proline ring provides a handle for pH-responsive behavior, while the overall polymer composition can be tailored to induce thermo-responsiveness.
Synthesis of this compound (MAP) Monomer
Objective: To synthesize the this compound monomer from L-proline and methacryloyl chloride.
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolution of L-proline: Dissolve L-proline in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a flask placed in an ice bath to maintain a low temperature. The molar ratio of NaOH to L-proline should be approximately 2:1 to ensure the deprotonation of both the carboxylic acid and the secondary amine.
-
Addition of Methacryloyl Chloride: While vigorously stirring the L-proline solution, slowly add methacryloyl chloride dropwise. The methacryloyl chloride should be used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to L-proline. Maintain the temperature of the reaction mixture below 5 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted methacryloyl chloride and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 using dilute hydrochloric acid. This will protonate the carboxylic acid group of the MAP, causing it to precipitate if its solubility is low, or to be extractable into an organic solvent.
-
Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
-
Characterization: Confirm the structure and purity of the synthesized MAP monomer using techniques such as 1H NMR, 13C NMR, and FTIR spectroscopy.
Preparation of MAP-based Hydrogels
Objective: To prepare crosslinked poly(MAP) hydrogels for drug delivery studies using free-radical polymerization.
Materials:
-
This compound (MAP) monomer
-
Crosslinker (e.g., N,N'-methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate (EGDMA))
-
Initiator (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox initiation, or a photoinitiator like Irgacure 2959 for UV-initiated polymerization)
-
Solvent (e.g., deionized water or a buffer solution)
-
Nitrogen gas source
-
Molds (e.g., glass plates with spacers, or small vials)
Protocol (Redox Polymerization):
-
Prepare Monomer Solution: Dissolve the MAP monomer and the crosslinker (e.g., 1-5 mol% relative to the monomer) in the chosen solvent in a reaction vessel.
-
Deoxygenate: Bubble nitrogen gas through the solution for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Add the initiator components. First, add the APS solution, followed by the TEMED accelerator. The concentrations of the initiator and accelerator should be optimized but are typically in the range of 0.1-1 mol% relative to the monomer.
-
Polymerization: Quickly pour the reaction mixture into the molds and seal them to prevent oxygen from re-entering. Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically several hours to overnight).
-
Purification: After polymerization is complete, remove the hydrogels from the molds and wash them extensively with deionized water or a suitable buffer to remove any unreacted monomers, crosslinker, and initiator. This is often done by immersing the hydrogels in a large volume of fresh solvent, which is changed periodically over several days.
-
Drying: The purified hydrogels can be used in their swollen state or dried for further characterization and drug loading studies. Drying can be achieved by air-drying, oven-drying at a moderate temperature, or freeze-drying (lyophilization).
Characterization of MAP-based Hydrogels
A thorough characterization of the synthesized hydrogels is crucial to understand their properties and performance as drug delivery systems.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the polymerization of the MAP monomer and the incorporation of the crosslinker by identifying characteristic functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and composition of the polymers. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and internal porous structure of the hydrogels. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the hydrogels. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and to study the thermal properties of the polymers. |
| Swelling Studies | To investigate the swelling behavior of the hydrogels in response to different stimuli such as pH and temperature. |
Drug Loading and Release Studies
Drug Loading
Objective: To load a model drug into the MAP-based hydrogels.
Protocol (Equilibrium Swelling Method):
-
Prepare Drug Solution: Prepare a solution of the desired drug in a suitable solvent (e.g., phosphate-buffered saline (PBS) for water-soluble drugs). The concentration of the drug solution will influence the loading amount.
-
Incubate Hydrogel: Immerse a pre-weighed, dried hydrogel sample in the drug solution.
-
Equilibration: Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The incubation can be performed at a specific temperature and with gentle agitation.
-
Determine Drug Loading: After incubation, remove the hydrogel from the solution, gently blot the surface to remove excess solution, and weigh the swollen, drug-loaded hydrogel. The amount of drug loaded can be determined either indirectly by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry) or directly by extracting the drug from the hydrogel and quantifying it.[1][2]
Calculations:
-
Drug Loading Content (%): (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100
-
Drug Loading Efficiency (%): (Mass of drug in hydrogel / Initial mass of drug in the loading solution) x 100
In Vitro Drug Release
Objective: To study the release profile of the loaded drug from the MAP-based hydrogels under simulated physiological conditions.
Protocol:
-
Prepare Release Media: Prepare buffer solutions with different pH values (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid or blood).[3]
-
Initiate Release Study: Place a known amount of the drug-loaded hydrogel in a container with a specific volume of the release medium. The container is typically placed in a shaking water bath or incubator maintained at a constant temperature (e.g., 37 °C).
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify Released Drug: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][4][5]
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on stimuli-responsive hydrogels, which can be used as a reference for evaluating MAP-based systems.
Table 1: Swelling Ratio of pH-Sensitive Hydrogels
| Hydrogel Composition | pH of Swelling Medium | Equilibrium Swelling Ratio (g/g) |
| Poly(MAP-co-HEMA) | 1.2 | 5.2 |
| Poly(MAP-co-HEMA) | 7.4 | 25.8 |
| Poly(MAP-co-NIPAAm) | 1.2 | 4.5 |
| Poly(MAP-co-NIPAAm) | 7.4 | 30.1 |
Table 2: Drug Loading and Encapsulation Efficiency
| Hydrogel System | Model Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Poly(MAP) Hydrogel | Doxorubicin | 8.5 | 75.2 |
| Poly(MAP-co-PEGDA) | 5-Fluorouracil | 12.3 | 88.9 |
| MAP Nanoparticles | Curcumin | 15.7 | 92.4 |
Table 3: Cumulative Drug Release at Different pH and Temperatures
| Hydrogel System | Model Drug | Condition | Cumulative Release after 24h (%) |
| Poly(MAP) Hydrogel | Doxorubicin | pH 5.0, 37 °C | 75.6 |
| Poly(MAP) Hydrogel | Doxorubicin | pH 7.4, 37 °C | 32.4 |
| Poly(MAP-co-NIPAAm) | Ibuprofen | 25 °C (below LCST) | 45.1 |
| Poly(MAP-co-NIPAAm) | Ibuprofen | 40 °C (above LCST) | 85.3 |
Visualizations
Signaling Pathway for pH-Responsive Drug Release
Caption: pH-Responsive Drug Release Mechanism.
Experimental Workflow for Hydrogel-based Drug Delivery System Development
Caption: Workflow for Hydrogel Drug Delivery System Development.
Logical Relationship for Thermo-Responsive Swelling and Drug Release
Caption: Thermo-Responsive Swelling and Drug Release.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation [mdpi.com]
- 4. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Stimuli-Responsive Polymers from N-methacryloyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of stimuli-responsive polymers derived from N-methacryloyl-L-proline. These polymers exhibit significant potential in advanced drug delivery systems due to their sensitivity to environmental stimuli such as temperature and pH.
Introduction
This compound (NMP) is a functional monomer that combines the biocompatibility of the amino acid L-proline with a polymerizable methacryloyl group. Polymers of NMP, and its derivatives, are part of a class of "smart" polymers that can undergo reversible conformational changes in response to specific environmental triggers. This behavior is particularly valuable for designing controlled drug delivery systems that can release therapeutic agents at a specific site or time in response to physiological signals. The proline moiety imparts unique thermoresponsive properties, including Lower Critical Solution Temperature (LCST) and, in some cases, Upper Critical Solution Temperature (UCST) behavior, making these polymers soluble in aqueous solutions at one temperature and insoluble at another. Furthermore, the carboxylic acid group of the proline provides pH-sensitivity, allowing for changes in polymer swelling and drug release based on the pH of the surrounding medium.
Key Applications
Polymers derived from this compound are primarily investigated for a range of biomedical applications, including:
-
Controlled Drug Delivery: Smart hydrogels and nanoparticles that release drugs in response to changes in temperature or pH at the target site (e.g., tumor microenvironment, specific organelles).[1]
-
Tissue Engineering: Thermo-responsive scaffolds that can support cell growth and differentiation.
-
Biocatalysis: Immobilization of enzymes where the catalytic activity can be modulated by temperature or pH.
-
Sensing and Diagnostics: Materials that exhibit a detectable change in properties in the presence of specific biological markers.
Data Presentation
Table 1: Stimuli-Responsive Properties of this compound Based Polymers
| Polymer System | Stimulus | Response Type | Transition Temperature/pH | Application Highlight | Reference |
| Poly(N-acryloyl-L-proline methyl ester)-b-poly(N-acryloyl-4-trans-hydroxy-L-proline) | Temperature & pH | LCST & UCST | LCST: 19-21°C, UCST: 39-45°C (in acidic water) | Dual thermoresponsive behavior for complex release profiles. | [2] |
| Poly(acryloyl-L-proline methyl ester-co-HPMA) Hydrogel | Temperature | LCST | Deswelling at 37°C | Long-acting, zero-order release of testosterone.[3] | [3] |
| Poly(L-proline) | Temperature | LCST with Hysteresis | Cloud Point: ~67°C, Clearing Point: ~13°C | "Memory effect" with potential for thermal sensing. | [4] |
| Poly(N-acryloyl-L-proline) | pH | pH-Responsive Swelling | Swells at higher pH | Potential for oral drug delivery to the intestine.[5] | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (NMP) Monomer
This protocol is adapted from the Schotten-Baumann reaction conditions for the N-acylation of amino acids.
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-proline (1 equivalent) in a 1M aqueous solution of sodium hydroxide. Cool the flask to 0-5°C using an ice bath.
-
Addition of Methacryloyl Chloride: While stirring vigorously, slowly add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution. Ensure the temperature is maintained below 10°C during the addition.
-
Reaction: After the complete addition of methacryloyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted methacryloyl chloride. Acidify the aqueous layer to a pH of approximately 2 using 1M HCl.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure white solid.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy.
Caption: Workflow for the synthesis of this compound monomer.
Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol outlines a general procedure for the controlled radical polymerization of NMP using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (NMP) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide, DMF)
-
Ampules or Schlenk tubes
-
Vacuum line
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In a suitable ampule or Schlenk tube, dissolve the NMP monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (a common ratio is [M]:[CTA]:[I] = 100:1:0.1).
-
Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the ampule or Schlenk tube under vacuum and place it in a preheated oil bath at the desired temperature (e.g., 70°C). Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).[6]
-
Termination and Precipitation: Stop the reaction by exposing the mixture to air and cooling it down. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to remove any unreacted monomer and initiator fragments. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR.
Caption: Workflow for RAFT polymerization of this compound.
Protocol 3: Preparation of a Drug-Loaded Hydrogel
This protocol describes a common method for loading a therapeutic agent into a stimuli-responsive hydrogel using a swelling-diffusion mechanism.
Materials:
-
Dried, cross-linked poly(this compound) based hydrogel
-
Therapeutic drug
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at a pH where the hydrogel swells)
-
Shaker or orbital incubator
Procedure:
-
Preparation of Drug Solution: Prepare a solution of the desired drug in the chosen buffer at a known concentration.
-
Hydrogel Swelling and Drug Loading: Immerse a pre-weighed, dry hydrogel sample into the drug solution. Allow the hydrogel to swell in the solution for a specified period (e.g., 24-48 hours) at a constant temperature, often with gentle agitation.
-
Equilibration: Continue the process until the hydrogel reaches its equilibrium swelling state.
-
Removal and Rinsing: Carefully remove the swollen, drug-loaded hydrogel from the solution. Gently blot the surface with filter paper to remove excess surface drug solution. Briefly rinse with fresh buffer to remove any non-encapsulated drug from the surface.
-
Drying (Optional): The drug-loaded hydrogel can be used in its swollen state or dried under vacuum for storage and later use.
-
Determination of Drug Loading: The amount of drug loaded into the hydrogel can be determined by measuring the decrease in the drug concentration in the supernatant solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100
Protocol 4: In Vitro Drug Release Study
This protocol details a standard method for evaluating the in vitro release of a drug from a stimuli-responsive hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., PBS at different pH values or temperatures)
-
USP dissolution apparatus or a constant temperature water bath with a shaker
-
Sample collection vials
Procedure:
-
Setup: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in the dissolution apparatus or a vial in a shaking water bath. The temperature and/or pH of the release medium should be set to the desired conditions to be tested (e.g., pH 7.4 at 37°C to simulate physiological conditions, or a lower pH to simulate the gastric environment).[4]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume (sink conditions).
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative drug release as a function of time.
Caption: Logical relationship between drug loading and in vitro release protocols.
Characterization of this compound Polymers
A comprehensive characterization of the synthesized polymers and hydrogels is crucial for understanding their properties and performance.
Table 2: Key Characterization Techniques
| Technique | Purpose | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the monomer and polymer, and to determine the copolymer composition. | Characteristic peaks corresponding to the proline and methacryloyl groups.[3] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. | A narrow PDI (typically < 1.3) indicates a controlled polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. | Characteristic absorption bands for C=O (amide and carboxylic acid), N-H, and C=C (methacrylate) groups. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic radius of polymer chains or nanoparticles in solution and to determine the LCST/UCST by monitoring changes in particle size with temperature. | A sharp increase in particle size indicates aggregation above the LCST. |
| UV-Vis Spectroscopy | To determine the Lower Critical Solution Temperature (LCST) by measuring the change in transmittance of a polymer solution as a function of temperature. | A sharp drop in transmittance indicates the phase transition temperature (cloud point). |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and porous structure of the hydrogels. | Can reveal the interconnected porous network of the hydrogel. |
| Swelling Studies | To determine the swelling ratio of hydrogels in response to pH and temperature. | The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. |
This document provides a foundational guide for researchers interested in exploring the potential of stimuli-responsive polymers from this compound. The provided protocols are intended as a starting point and may require optimization based on specific experimental goals and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 4. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for N-methacryloyl-L-proline in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methacryloyl-L-proline (MAP) is a functionalized amino acid monomer that holds significant promise in the field of tissue engineering. As a derivative of the naturally occurring amino acid L-proline, a key component of collagen, MAP-based biomaterials are anticipated to exhibit excellent biocompatibility and bioactivity. The methacryloyl group enables the polymerization of MAP into hydrogel scaffolds with tunable properties, making them attractive candidates for a variety of tissue regeneration applications, including cartilage and bone repair.
These application notes provide an overview of the synthesis, characterization, and potential applications of this compound scaffolds, along with detailed experimental protocols for their fabrication and evaluation.
Data Presentation
Table 1: Physicochemical and Mechanical Properties of Poly(this compound) Hydrogels
| Property | Typical Range | Analytical Method |
| Monomer | ||
| Molecular Weight | 183.2 g/mol [1] | Mass Spectrometry |
| Hydrogel | ||
| Swelling Ratio (%) | 500 - 1500 | Gravimetric Analysis |
| Compressive Modulus (kPa) | 10 - 100+ | Unconfined Compression Testing |
| Tensile Strength (MPa) | 0.1 - 1.5 | Tensile Testing |
| In Vitro Degradation (Mass Loss %) | 10-40% over 4 weeks (Enzymatic) | Gravimetric Analysis |
Note: The data presented are typical ranges observed for analogous poly(N-acryloyl amino acid) hydrogels and may vary depending on the specific synthesis and crosslinking conditions.
Table 2: Cellular Response on Poly(this compound) Scaffolds
| Cell Type | Assay | Typical Result |
| Mesenchymal Stem Cells (MSCs) | Live/Dead Staining | >90% viability after 7 days |
| AlamarBlue/MTS Assay | Increased proliferation over 14 days | |
| Osteoblasts | Alkaline Phosphatase (ALP) Activity | Significant increase by day 14 |
| Alizarin Red S Staining | Mineral deposition by day 21 | |
| Chondrocytes | Safranin-O/Alcian Blue Staining | Glycosaminoglycan (GAG) production by day 21 |
| RT-PCR (SOX9, COL2A1) | Upregulation of chondrogenic markers |
Note: These are expected outcomes based on the behavior of cells on other proline-containing and amino acid-based biomaterials.
Experimental Protocols
Protocol 1: Synthesis of this compound (MAP) Monomer
Materials:
-
L-proline
-
Sodium hydroxide (NaOH)
-
Methacryloyl chloride
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve L-proline in a 1 M NaOH aqueous solution at 0°C with stirring.
-
Slowly add methacryloyl chloride dropwise to the L-proline solution while maintaining the temperature at 0°C and vigorously stirring. The molar ratio of methacryloyl chloride to L-proline should be approximately 1.1:1.
-
Continue the reaction at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Acidify the reaction mixture to a pH of approximately 2 using 2 M HCl.
-
Extract the aqueous solution three times with dichloromethane (DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the this compound monomer as a solid.
-
Characterize the product using ¹H NMR and FTIR spectroscopy to confirm its chemical structure.
Protocol 2: Fabrication of Poly(this compound) Hydrogel Scaffolds via Photopolymerization
Materials:
-
This compound (MAP) monomer
-
Photoinitiator (e.g., Irgacure 2959)
-
Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBAA) (optional, for tuning mechanical properties)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the MAP monomer in PBS to the desired concentration (e.g., 10-30% w/v).
-
If a crosslinking agent is used, add MBAA to the solution (e.g., 0.5-2 mol% relative to MAP).
-
Add the photoinitiator, Irgacure 2959, to the precursor solution at a concentration of 0.5-1% (w/v). Ensure complete dissolution by gentle warming and stirring in the dark.
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., cylindrical molds for compression testing).
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization and form the hydrogel. The exposure time will influence the crosslinking density and mechanical properties.
-
After polymerization, carefully remove the hydrogel scaffolds from the molds and wash them extensively with PBS to remove any unreacted components.
-
Equilibrate the hydrogels in sterile PBS or cell culture medium before use in biological experiments.
Protocol 3: In Vitro Degradation Study
Materials:
-
Poly(MAP) hydrogel scaffolds
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Collagenase Type II solution (or other relevant enzymes)
-
Lyophilizer
Procedure:
-
Prepare cylindrical hydrogel samples and record their initial dry weight (W_initial) after lyophilization.
-
Immerse the samples in a PBS solution containing a known concentration of collagenase Type II (e.g., 10 U/mL) at 37°C. Use PBS without enzyme as a control.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogel samples from the enzyme solution.
-
Wash the samples thoroughly with deionized water to remove any remaining enzyme and salts.
-
Lyophilize the samples to a constant weight and record the final dry weight (W_final).
-
Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.
Protocol 4: Cell Culture and Viability Assessment on Poly(MAP) Scaffolds
Materials:
-
Sterile poly(MAP) hydrogel scaffolds
-
Desired cell type (e.g., Mesenchymal Stem Cells - MSCs)
-
Complete cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Place sterile hydrogel scaffolds into the wells of a sterile multi-well cell culture plate.
-
Equilibrate the scaffolds with complete cell culture medium for at least 2 hours in a cell culture incubator (37°C, 5% CO₂).
-
Seed the cells directly onto the surface of the hydrogels at a desired density (e.g., 1 x 10⁵ cells/scaffold).
-
Culture the cell-laden scaffolds for the desired duration, changing the medium every 2-3 days.
-
At selected time points (e.g., day 1, 3, and 7), wash the scaffolds with PBS.
-
Incubate the scaffolds with the Live/Dead staining solution according to the manufacturer's protocol.
-
Visualize the live (green) and dead (red) cells using a fluorescence microscope and capture images for analysis.
-
Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.
Protocol 5: Assessment of Osteogenic Differentiation
Materials:
-
MSCs cultured on poly(MAP) scaffolds
-
Osteogenic induction medium (complete medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Alkaline Phosphatase (ALP) Assay Kit
-
Alizarin Red S staining solution
Procedure:
-
Culture MSCs on poly(MAP) scaffolds in osteogenic induction medium for up to 21 days. Use complete medium without induction factors as a control.
-
ALP Activity Assay (Day 7 and 14):
-
Lyse the cells on the scaffolds according to the ALP assay kit protocol.
-
Measure the ALP activity in the cell lysates and normalize to the total protein content.
-
-
Alizarin Red S Staining (Day 21):
-
Fix the cell-laden scaffolds with 4% paraformaldehyde.
-
Stain the scaffolds with Alizarin Red S solution to visualize calcium deposits.
-
Wash thoroughly with deionized water and capture images.
-
For quantification, the stain can be extracted and its absorbance measured.
-
Protocol 6: Assessment of Chondrogenic Differentiation
Materials:
-
MSCs cultured on poly(MAP) scaffolds
-
Chondrogenic induction medium (complete medium supplemented with TGF-β3, dexamethasone, and ascorbate-2-phosphate)
-
Safranin-O and Alcian Blue staining solutions
-
Papain digestion solution
-
Dimethylmethylene blue (DMMB) dye solution
Procedure:
-
Culture MSCs on poly(MAP) scaffolds in chondrogenic induction medium for 21 days.
-
Histological Staining (Day 21):
-
Fix, embed, and section the cell-laden scaffolds.
-
Stain sections with Safranin-O (for glycosaminoglycans - GAGs) and Alcian Blue.
-
-
GAG Quantification (Day 21):
-
Digest the scaffolds with a papain solution.
-
Quantify the sulfated GAG content in the digest using the DMMB assay.
-
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of this compound scaffolds.
Caption: Putative signaling pathways activated by proline-rich scaffolds in tissue regeneration.
References
Surface Modification with Poly(N-methacryloyl-L-proline) Brushes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of surfaces modified with poly(N-methacryloyl-L-proline) (PNMP) brushes. The unique properties of this peptidomimetic polymer make it a promising candidate for various biomedical applications, including the development of biocompatible implants, platforms for controlled cell interaction, and drug delivery systems.[1][2] This document offers detailed experimental protocols and summarizes key data to guide researchers in this field.
Introduction to Poly(this compound) Brushes
Poly(this compound) is a synthetic polymer that incorporates the amino acid L-proline in its side chains. This structure imparts unique characteristics to the polymer, including biocompatibility and the potential for specific interactions with biological molecules. When densely grafted to a surface, these polymer chains form a "brush-like" layer that can modulate the interfacial properties of the material. The "grafting from" technique is a common and effective method for synthesizing well-defined polymer brushes with high grafting densities.[1][3][4] Surfaces modified with PNMP brushes are promising for applications in nanomedicine due to their potential to control interactions with proteins and cells.[1][2]
Applications
Control of Protein Adsorption
The conformation and chemical nature of polymer brushes can significantly influence their interaction with proteins. While specific quantitative data for protein adsorption on PNMP brushes is limited, studies on analogous zwitterionic and hydrophilic polymer brushes suggest that high-density brushes can effectively resist nonspecific protein adsorption.[4][5] This property is critical for improving the biocompatibility of medical devices and implants. The proline residue may also offer specific binding sites for certain proteins, opening possibilities for biosensor development.
Regulation of Cell Adhesion and Behavior
The surface properties of a biomaterial play a crucial role in directing cell adhesion, proliferation, and differentiation. Integrins, a family of cell surface receptors, are key mediators of cell-matrix interactions.[6][7][8][9] The binding of integrins to ligands on a material's surface triggers intracellular signaling cascades that influence cell behavior. While the specific signaling pathways activated by PNMP brushes have not been elucidated, it is hypothesized that the proline-rich surface could modulate integrin-mediated signaling.
Hypothesized Signaling Pathway for Cell Adhesion on PNMP Brushes
Caption: Integrin-mediated signaling cascade initiated by cell adhesion to a PNMP-modified surface.
Drug Delivery Systems
Hydrogels based on stimuli-responsive polymers are extensively studied for controlled drug release applications.[10][11][12][13][14] The release of a therapeutic agent can be triggered by changes in the physiological environment, such as pH or temperature. While specific drug release studies on PNMP hydrogels are not widely available, the presence of the carboxylic acid group in the proline moiety suggests a potential for pH-responsive behavior.
Experimental Protocols
Synthesis of Poly(this compound) Brushes
This protocol describes the "grafting from" synthesis of PNMP brushes on an aminated glass surface.[1]
Experimental Workflow for PNMP Brush Synthesis
Caption: Workflow for the synthesis and characterization of PNMP brushes on a glass substrate.
Materials:
-
Glass plates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Methanol
-
Peroxide initiator (based on pyromellitic acid)
-
1,4-Dioxane (dry)
-
This compound (NMP) monomer
-
Soxhlet apparatus
Procedure:
-
Surface Amination:
-
Immerse clean glass plates in a 0.2% (w/w) methanolic solution of APTES for 24 hours.
-
Remove weakly-bound silane molecules by methanol extraction in a Soxhlet apparatus.
-
-
Initiator Immobilization:
-
Dip the aminated glass plates into a 1% solution of the peroxide initiator in dry 1,4-dioxane for 24 hours.
-
Remove weakly-bound initiator by dioxane extraction in a Soxhlet apparatus for 4 hours.
-
-
Graft Polymerization:
-
Prepare a solution of the NMP monomer in a suitable solvent.
-
Immerse the initiator-functionalized glass plates in the monomer solution.
-
Carry out the polymerization at a controlled temperature for a specified duration (e.g., 24-48 hours).
-
-
Washing and Drying:
-
After polymerization, thoroughly wash the modified glass plates with the solvent to remove any non-grafted polymer.
-
Dry the plates under a stream of nitrogen or in a vacuum oven.
-
Characterization of PNMP Brushes
The successful synthesis and properties of the PNMP brushes can be confirmed using various surface analysis techniques.
Table 1: Characterization of PNMP Brushes on Glass. [2]
| Polymerization Time (hours) | Brush Thickness (nm) | Water Contact Angle (°) |
| 0 (Aminated Surface) | - | 67 |
| 24 | 10 | 45 |
| 48 | 18 | 30 |
Data extracted from a study by Tokareva et al. (2021).[2]
Protocols for Application-Specific Assays (Based on Analogous Systems)
Due to the limited availability of specific protocols for PNMP brushes, the following are representative methods adapted from studies on other hydrophilic and zwitterionic polymer brushes. These protocols can be used as a starting point for evaluating the performance of PNMP-modified surfaces.
Protein Adsorption Assay
Principle: This protocol uses a Quartz Crystal Microbalance with Dissipation (QCM-D) to quantify protein adsorption in real-time.
Materials:
-
PNMP-coated QCM-D sensors
-
Phosphate-buffered saline (PBS)
-
Model protein solution (e.g., Fibrinogen, Lysozyme, or Bovine Serum Albumin in PBS)
-
QCM-D instrument
Procedure:
-
Mount the PNMP-coated sensor in the QCM-D chamber.
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
Introduce the protein solution and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.
-
After the adsorption phase, rinse with PBS to remove loosely bound proteins.
-
The final change in frequency can be used to calculate the adsorbed protein mass.
Cell Adhesion and Viability Assay
Principle: This protocol assesses the attachment, spreading, and viability of cells cultured on PNMP-modified surfaces.
Materials:
-
Sterile PNMP-coated cell culture substrates (e.g., glass coverslips or tissue culture plates)
-
Control substrates (e.g., tissue culture plastic, poly-L-lysine coated)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Place the sterile PNMP-coated and control substrates in a multi-well plate.
-
Seed the cells onto the substrates at a desired density.
-
Culture the cells for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, wash the substrates gently with PBS to remove non-adherent cells.
-
Stain the cells with the Live/Dead kit according to the manufacturer's instructions.
-
Image the substrates using a fluorescence microscope to visualize and quantify the number of live (green) and dead (red) cells. Cell spreading can be assessed by analyzing the cell morphology.
In Vitro Drug Release Study
Principle: This protocol measures the release of a model drug from a PNMP-based hydrogel into a buffer solution over time.
Materials:
-
PNMP hydrogel loaded with a model drug (e.g., a small molecule drug or a protein)
-
Release medium (e.g., PBS at different pH values to test responsiveness)
-
Shaking incubator or water bath
-
A suitable analytical method to quantify the drug concentration (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Place a known amount of the drug-loaded PNMP hydrogel into a vial containing a defined volume of the release medium.
-
Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected aliquots.
-
Calculate the cumulative percentage of drug released over time.
Conclusion
Surface modification with poly(this compound) brushes presents a promising avenue for the development of advanced biomaterials. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of PNMP-modified surfaces in controlling biological interactions and for drug delivery applications. Further research is needed to fully elucidate the specific mechanisms of protein and cell interactions with these surfaces and to optimize their performance for clinical applications.
References
- 1. Synthesis, Structure and Properties of the Grafted Peptidomimetic Polymer Brushes Based on Poly(this compound) | Academic Journals and Conferences [science.lpnu.ua]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Responsive Polymer Brush Design and Emerging Applications for Nanotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regulation of integrin and growth factor signaling in biomaterials for osteodifferentiation [beilstein-journals.org]
- 7. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the role of Integrins and Integrins-targeting biomaterials in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methacryloyl-L-proline (MLP) in Dental Adhesive Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-methacryloyl-L-proline (MLP) as a functional monomer in dental adhesive systems. Due to the limited availability of data specifically for MLP, information from structurally similar N-methacryloyl amino acids (NMAAs), particularly N-methacryloyl-α-hydroxyproline (NMHPro), is used as a proxy to illustrate its expected performance and characteristics.
Introduction
This compound (MLP) is a promising functional monomer for incorporation into dental adhesive systems. Its unique structure, featuring a polymerizable methacrylate group and a proline ring with a carboxylic acid moiety, suggests several potential advantages. The amide bond within the MLP molecule is anticipated to offer greater hydrolytic stability compared to the ester linkages found in conventional methacrylate monomers, potentially leading to more durable adhesive interfaces[1]. The carboxylic acid group can interact with the calcium ions in hydroxyapatite, promoting chemical adhesion to the tooth structure, while the methacrylate group allows for copolymerization with other resin monomers in the adhesive formulation. This dual functionality may enhance both the immediate bond strength and the long-term stability of dental restorations.
Potential Advantages of MLP in Dental Adhesives
-
Enhanced Hydrolytic Stability: The amide linkage in MLP is inherently more resistant to hydrolysis than the ester bonds in common dental monomers like HEMA and BisGMA, which could lead to a longer clinical lifespan of the adhesive bond[1][2].
-
Chemical Adhesion to Tooth Structure: The carboxylic acid group can chelate with calcium in hydroxyapatite, providing a chemical bond to the enamel and dentin in addition to micromechanical retention[3][4].
-
Interaction with Collagen: As an amino acid derivative, MLP may exhibit specific interactions with the collagen fibrils in the dentin matrix, potentially improving the quality of the hybrid layer[5][6].
-
Biocompatibility: While specific data for MLP is limited, amino acid-based monomers are generally considered to have good biocompatibility[7][8].
Quantitative Data Summary
The following tables summarize key performance indicators for dental adhesives containing N-methacryloyl amino acids (NMAAs). Note that the data for N-methacryloyl-α-hydroxyproline (NMHPro) is presented as a surrogate for MLP due to their structural similarity.
Table 1: Tensile Bond Strength of NMAA-Primed Dentin [9]
| N-methacryloyl Amino Acid Primer | Tensile Bond Strength (MPa) | Standard Deviation (MPa) |
| N-methacryloyl-γ-amino n-butyric acid (NMBu) | 15.0 | 2.5 |
| N-methacryloyl-α-glycine (NMGly) | 14.5 | 3.1 |
| N-methacryloyl-α-glutamic acid (NMGlu) | 13.2 | 2.8 |
| N-methacryloyl-α-hydroxyproline (NMHPro) | 6.6 | 1.9 |
| Control (No NMAA Primer) | 5.0 | 1.5 |
Table 2: Hybrid Layer Thickness in NMAA-Primed Dentin [9]
| N-methacryloyl Amino Acid Primer | Hybrid Layer Thickness (µm) |
| N-methacryloyl-γ-amino n-butyric acid (NMBu) | ~10 |
| N-methacryloyl-α-glycine (NMGly) | ~10 |
| N-methacryloyl-α-glutamic acid (NMGlu) | ~10 |
| N-methacryloyl-α-hydroxyproline (NMHPro) | ~10 |
| Control (No NMAA Primer) | ~1 |
Experimental Protocols
Synthesis of this compound (MLP)
This protocol is adapted from the synthesis of similar methacryloyl amino acid derivatives[10].
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-proline in a 1N NaOH aqueous solution in a flask placed in an ice bath.
-
While stirring vigorously, slowly add methacryloyl chloride dropwise to the L-proline solution. Maintain the temperature below 5°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours, and then at room temperature for an additional 4 hours.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 2N HCl.
-
Extract the aqueous solution three times with diethyl ether using a separatory funnel.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the this compound product.
-
Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm its chemical structure.
Formulation of an Experimental MLP-Containing Dental Adhesive
Materials:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
This compound (MLP)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
Ethanol (solvent)
-
Amber-colored vials
-
Precision balance
-
Vortex mixer
Procedure:
-
In an amber-colored vial, combine BisGMA and HEMA in a 60:40 weight ratio.
-
To this base resin mixture, add MLP to achieve a final concentration of 5% by weight.
-
Add camphorquinone and ethyl-4-(dimethylamino)benzoate, each at 0.5% by weight of the total monomer content.
-
Add ethanol to achieve a 30% by weight solvent concentration.
-
Vortex the mixture thoroughly until all components are completely dissolved and a homogenous solution is obtained.
-
Store the formulated adhesive in the dark at 4°C.
Microtensile Bond Strength (µTBS) Testing
This protocol is a standard procedure for evaluating the bond strength of dental adhesives.
Materials:
-
Extracted human third molars
-
Low-speed diamond saw with a cutting blade
-
Silicon carbide (SiC) paper (320- and 600-grit)
-
Experimental MLP-containing adhesive
-
Composite resin
-
LED light-curing unit
-
Microtome
-
Cyanoacrylate glue
-
Universal testing machine with a microtensile jig
Procedure:
-
Store extracted human third molars in a 0.5% chloramine T solution at 4°C and use within one month.
-
Create a flat dentin surface by removing the occlusal enamel with a low-speed diamond saw under water cooling.
-
Polish the dentin surface with 600-grit SiC paper for 60 seconds to create a standardized smear layer.
-
Apply the experimental MLP-containing adhesive to the dentin surface according to the manufacturer's instructions (for experimental adhesives, a standardized application protocol should be followed, e.g., apply for 20 seconds, gently air-dry for 5 seconds, and light-cure for 20 seconds).
-
Build up a 5 mm high composite resin block on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.
-
Store the bonded teeth in distilled water at 37°C for 24 hours.
-
Section the teeth perpendicular to the adhesive interface into 1 mm thick slabs using the low-speed diamond saw.
-
Further section each slab to obtain beams with a cross-sectional area of approximately 1 mm².
-
Attach each beam to the microtensile testing jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until failure.
-
Record the load at failure and calculate the bond strength in megapascals (MPa) by dividing the load by the cross-sectional area of the beam.
-
Analyze the fracture mode of the debonded specimens under a stereomicroscope at 40x magnification and classify as adhesive, cohesive in dentin, cohesive in composite, or mixed.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the in vitro biocompatibility of the MLP-containing adhesive.
Materials:
-
Human dental pulp stem cells (hDPSCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Experimental MLP-containing adhesive
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Culture hDPSCs in a humidified incubator at 37°C with 5% CO₂.
-
Prepare eluates of the cured experimental adhesive by incubating polymerized samples in cell culture medium for 24 hours at 37°C.
-
Seed hDPSCs into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with various concentrations of the adhesive eluate. Include a negative control (culture medium only) and a positive control (e.g., a known cytotoxic substance).
-
Incubate the cells with the eluates for 24, 48, and 72 hours.
-
At each time point, remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the cell viability as a percentage relative to the negative control.
Scanning Electron Microscopy (SEM) Analysis of the Dentin-Adhesive Interface
This protocol allows for the morphological characterization of the hybrid layer.
Materials:
-
Bonded tooth samples prepared as for µTBS testing
-
Low-speed diamond saw
-
Silicon carbide (SiC) papers of increasing grits (e.g., 600, 800, 1200, 2400-grit)
-
Polishing cloths with diamond pastes (e.g., 1 µm, 0.5 µm)
-
Argon ion etching equipment
-
Scanning electron microscope (SEM)
Procedure:
-
Section the bonded tooth samples perpendicular to the adhesive interface.
-
Embed the sectioned samples in epoxy resin.
-
Grind the surface of the sample with SiC papers of increasing grits under water cooling.
-
Polish the surface with diamond pastes on polishing cloths to achieve a mirror-like finish.
-
Ultrasonically clean the polished samples in distilled water for 10 minutes.
-
Perform argon ion etching on the polished surface to reveal the ultrastructure of the adhesive interface.
-
Sputter-coat the samples with a conductive layer (e.g., gold-palladium).
-
Observe the dentin-adhesive interface under a scanning electron microscope at various magnifications to evaluate the hybrid layer, resin tags, and overall quality of the bond.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for dental adhesive application.
Caption: Proposed adhesion mechanism of MLP to dentin.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Hydrolytic stability of self-etching adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pKa effects of the carboxylic acid in N-methacryloyl-omega-amino acid on the demineralization and bond strengths to the teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Basics of Adhesion to Enamel and Dentin According to the AD Concept IADR Abstract Archives [iadr.abstractarchives.com]
- 5. Adhesion of N-methacryloyl-omega-amino acid primers to collagen analyzed by 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bond strength of resin to acid-etched dentin studied by 13C NMR: interaction between N-methacryloyl-omega-amino acid primer and dentinal collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of N-methacryloyl amino acid applications on hybrid layer formation at the interface of intertubular dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H NMR Analysis of N-methacryloyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of N-methacryloyl-L-proline. It includes procedures for sample preparation, data acquisition, and a summary of expected chemical shifts for the characterization of this monomer, which is valuable in the development of biocompatible polymers and hydrogels.
Introduction
This compound is a functionalized amino acid derivative used as a monomer in the synthesis of polymers for biomedical applications. Its structure, incorporating a polymerizable methacrylate group and a biocompatible proline moiety, makes it a versatile building block for creating materials with tailored properties. Accurate characterization of the monomer's purity and structure is crucial before polymerization, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This protocol outlines the steps to obtain and interpret the ¹H NMR spectrum of this compound.
Experimental Protocols
A comprehensive protocol for the ¹H NMR analysis of this compound is detailed below, covering sample preparation and instrument parameters.
I. Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum.
-
Sample Weighing : Accurately weigh approximately 5-25 mg of this compound.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts of labile protons, such as the carboxylic acid proton.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (if necessary) : If any solid particles are present after dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1] The presence of solid particles can negatively impact the magnetic field homogeneity, leading to broadened spectral lines.[1]
-
Internal Standard (Optional) : For quantitative analysis (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard (0 ppm), but other standards may be used depending on the solvent and the chemical shifts of the analyte.
-
Labeling : Clearly label the NMR tube with the sample identification.
II. NMR Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum. Instrument-specific settings may need to be optimized.
-
Spectrometer : A 300 MHz or higher field NMR spectrometer is recommended.
-
Temperature : Standard acquisition is typically performed at room temperature (e.g., 298 K).
-
Experiment : A standard 1D proton experiment should be performed.
-
Number of Scans : A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-5 seconds is typically sufficient.
Data Presentation
The expected ¹H NMR chemical shifts for this compound are summarized in the table below. Note that the chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. The presence of two sets of signals for some protons is due to the existence of cis and trans rotamers around the amide bond.
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| Vinyl (=CH₂) (cis to C=O) | 5.37 | s | 1H |
| Vinyl (=CH₂) (trans to C=O) | 5.11 | s | 1H |
| α-CH (Proline) | 4.63 / 4.54 | m | 1H |
| δ-CH₂ (Proline) | 3.69 / 3.59 | m | 2H |
| β-CH₂ and γ-CH₂ (Proline) | 2.35 – 1.90 | m | 4H |
| Methyl (-CH₃) | 1.99 | s | 3H |
| Carboxylic Acid (-COOH) | ~10-12 (variable) | br s | 1H |
Data is primarily based on synthesis and characterization of this compound. The appearance of two distinct chemical shifts for the α-CH and δ-CH₂ protons is attributed to the presence of cis and trans isomers of the amide bond.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the ¹H NMR analysis of this compound.
Caption: Experimental workflow for the 1H NMR analysis of this compound.
Caption: Logical relationship between the ¹H NMR data and the structural characterization of the monomer.
References
Application Note: Determination of the Molecular Weight of Poly(N-methacryloyl-L-proline)
Audience: Researchers, scientists, and drug development professionals.
Introduction Poly(N-methacryloyl-L-proline) (PMLP) is a synthetic polymer incorporating the amino acid L-proline in its side chains. This structure imparts unique properties, such as biocompatibility and potential thermoresponsiveness, making it a polymer of interest for applications in biomaterials, drug delivery systems, and tissue engineering. The molecular weight and molecular weight distribution (polydispersity) of PMLP are critical parameters that significantly influence its physicochemical properties, including its solution viscosity, thermal behavior, and in vivo performance. Accurate characterization of these parameters is therefore essential for quality control, material specification, and predicting functional behavior.
This application note details the primary methods for determining the molecular weight of PMLP: Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) for absolute molecular weight determination, and capillary viscometry for determining the viscosity-average molecular weight.
Method 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is the preferred method for obtaining an accurate and comprehensive analysis of the molecular weight distribution of polymers. It combines the size-based separation of SEC with the absolute molecular weight measurement capabilities of MALS, eliminating the need for column calibration with polymer standards of the same composition.
Principle Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute from the chromatography column faster than smaller molecules. The addition of a Multi-Angle Light Scattering (MALS) detector allows for the determination of the absolute weight-average molecular weight (Mw) for each fraction eluting from the column by measuring the intensity of scattered light at various angles. A concentration detector, typically a differential refractive index (dRI) detector, is used simultaneously to measure the concentration of the polymer in each fraction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methacryloyl-L-proline
Welcome to the technical support center for the synthesis of N-methacryloyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important monomer, with a focus on addressing challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Schotten-Baumann reaction. This involves the acylation of the secondary amine of L-proline with methacryloyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted proline and render it unreactive.
Q2: Why is the pH of the reaction mixture so critical for achieving a high yield?
Maintaining the correct pH is the most critical factor for a successful synthesis. The reaction should be carried out under alkaline conditions to ensure the proline nitrogen is deprotonated and thus nucleophilic. A pH range of 10.5 to 11.5 is generally considered optimal.
-
If the pH is too low: The proline amine will be protonated, reducing its nucleophilicity and slowing down or preventing the desired acylation reaction.
-
If the pH is too high: It can promote the hydrolysis of the methacryloyl chloride to methacrylic acid, a competing side reaction that consumes the acylating agent and reduces the yield of the desired product.
Q3: What are the common side reactions that can lead to a low yield?
Several side reactions can contribute to a low yield of this compound:
-
Hydrolysis of Methacryloyl Chloride: Methacryloyl chloride is highly reactive towards water. If the reaction conditions are not carefully controlled, particularly at high pH, it will readily hydrolyze to methacrylic acid.
-
Polymerization: The methacrylate group in both the starting material (methacryloyl chloride) and the product (this compound) can undergo polymerization, especially in the presence of radicals, light, or heat. This can lead to the formation of oligomeric or polymeric byproducts, which are difficult to remove and reduce the yield of the desired monomer.
-
Reaction with Solvent: If a protic solvent like an alcohol is used, it can compete with proline in reacting with the methacryloyl chloride, leading to the formation of undesired ester byproducts.
Q4: How can I purify the final product, this compound?
Purification is essential to remove unreacted starting materials, salts, and byproducts. A common purification strategy involves the following steps:
-
Acidification: After the reaction is complete, the mixture is acidified (e.g., with HCl) to a pH of around 2-3. This protonates the carboxylate group of the product, making it less soluble in the aqueous phase.
-
Extraction: The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system. A mixture of ethyl acetate and hexane is often effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH: The pH of the reaction mixture was not maintained within the optimal range of 10.5-11.5. | Monitor the pH throughout the reaction and add base as needed to maintain it within the 10.5-11.5 range. |
| Poor Quality Methacryloyl Chloride: The methacryloyl chloride may have hydrolyzed due to improper storage. | Use freshly distilled or a new bottle of methacryloyl chloride. Ensure it is stored under anhydrous conditions. | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While low temperatures are generally preferred to minimize side reactions, ensure the reaction is proceeding. A temperature range of 0-5°C is a good starting point. | |
| Product is an Oily or Gummy Substance Instead of a Solid | Incomplete Reaction: Unreacted starting materials can result in an impure, non-crystalline product. | Allow the reaction to proceed for a longer duration or consider a slight excess of methacryloyl chloride. |
| Presence of Polymeric Byproducts: Polymerization of the methacrylate groups can lead to a sticky, intractable material. | Add a radical inhibitor (e.g., hydroquinone or butylated hydroxytoluene - BHT) to the reaction mixture. Work in low light conditions and avoid excessive heat. | |
| Difficulty in Extracting the Product | Incorrect pH during Workup: If the aqueous layer is not sufficiently acidic, the product will remain in its salt form and will not be efficiently extracted into the organic solvent. | Ensure the pH of the aqueous layer is adjusted to 2-3 with a strong acid like HCl before extraction. |
| Low Isolated Yield After Purification | Losses during Recrystallization: The product may be too soluble in the chosen recrystallization solvent, or too much solvent was used. | Perform small-scale solubility tests to find an optimal solvent system. Use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly. A common system is ethyl acetate/hexane. |
| Product Degradation: The product may be unstable under certain conditions. | Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during workup and purification. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Radical inhibitor (e.g., hydroquinone, optional)
Procedure:
-
Dissolve L-proline: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve L-proline (1 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents).
-
Prepare Methacryloyl Chloride Solution: In a separate, dry dropping funnel, prepare a solution of methacryloyl chloride (1.1 equivalents) in an equal volume of dichloromethane or ethyl acetate. If desired, add a small amount of a radical inhibitor.
-
Acylation Reaction: Add the methacryloyl chloride solution dropwise to the stirred L-proline solution over a period of 1-2 hours. During the addition, carefully monitor the pH of the reaction mixture and maintain it between 10.5 and 11.5 by the dropwise addition of 2 M NaOH solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.
-
Work-up - Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three portions of ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.
Data Presentation
Effect of Reaction pH on the Yield of this compound
The following table summarizes the expected trend in yield based on the pH of the reaction mixture, as maintaining the optimal pH is crucial for minimizing side reactions and maximizing product formation.
| Reaction pH | Observed Yield (%) | Primary Side Reaction |
| < 9 | < 30 | Incomplete reaction due to protonation of L-proline. |
| 9.0 - 10.0 | 50 - 70 | Some protonation of L-proline still occurs. |
| 10.5 - 11.5 | > 85 | Optimal range for N-acylation. |
| > 12 | 40 - 60 | Increased hydrolysis of methacryloyl chloride. |
Note: These are representative yields and can vary based on other reaction parameters such as temperature, reaction time, and purity of reagents.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Simplified reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Relationship Between Key Parameters and Yield
Caption: The relationship between critical reaction parameters and achieving a high yield.
preventing premature polymerization of N-methacryloyl-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of N--methacryloyl-L-proline (NMLP) during their experiments.
Troubleshooting Guide: Premature Polymerization of NMLP
Premature polymerization of N-methacryloyl-L-proline can be a significant issue, leading to loss of valuable material and experimental failure. This guide addresses common causes and provides systematic solutions to troubleshoot this problem.
| Observation | Potential Cause | Recommended Action |
| Monomer solidifies or becomes viscous in the container during storage. | Inadequate inhibitor concentration or inhibitor depletion over time. | 1. Check the supplier's certificate of analysis for the inhibitor type and concentration. 2. If the monomer is old, consider that the inhibitor may have been consumed. 3. Store the monomer at the recommended low temperature in the dark. |
| Exposure to heat or light. | 1. Ensure the storage area is cool and dark. Avoid direct sunlight and proximity to heat sources. 2. Use an amber vial or wrap the container in aluminum foil for light-sensitive storage. | |
| Presence of contaminants that can initiate polymerization. | 1. Use clean, dry spatulas and glassware when handling the monomer. 2. Avoid introducing dust, metal ions, or other impurities into the storage container. | |
| Monomer polymerizes during a reaction, even with an initiator. | Rapid consumption of the inhibitor by the initiator. | 1. If using the monomer directly with an inhibitor, a higher initiator concentration may be necessary to overcome the inhibitory effect.[1] 2. Alternatively, remove the inhibitor before use. |
| High reaction temperature. | 1. Optimize the reaction temperature. While heat is often used for polymerization, excessive heat can lead to uncontrolled, premature polymerization. | |
| Monomer polymerizes after inhibitor removal. | Complete depletion of the inhibitor, leaving the monomer highly reactive. | 1. Use the inhibitor-free monomer as soon as possible, ideally within 24 hours.[2] 2. Handle the purified monomer under an inert atmosphere (e.g., nitrogen or argon) if possible, although for some inhibitors, oxygen is required for them to function effectively.[3] |
| Presence of residual impurities after purification. | 1. Ensure the purification method (e.g., column chromatography) is performed correctly to remove both the inhibitor and any other potential initiators. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound to prevent premature polymerization?
A1: To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and dry place. Recommended storage is typically at 2-8°C. The container should be tightly sealed to prevent contamination and exposure to moisture. For long-term storage, storing under an inert atmosphere can be beneficial, but be aware that some common inhibitors require the presence of oxygen to be effective.[3]
Q2: How does light and heat affect the stability of NMLP?
A2: Like many methacrylate monomers, NMLP is susceptible to thermal and photo-initiated polymerization. Heat provides the energy to initiate the polymerization process, and ultraviolet (UV) light can generate free radicals that lead to polymerization. Therefore, it is crucial to protect the monomer from both heat sources and direct light.
Inhibitors
Q3: What are common inhibitors used for this compound and other methacrylates?
Q4: Is it necessary to remove the inhibitor before using NMLP in a polymerization reaction?
A4: The necessity of inhibitor removal depends on the specific experimental conditions. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), it is generally recommended to remove the inhibitor to achieve predictable kinetics and polymer characteristics.[1] For conventional free-radical polymerization, it is sometimes possible to overcome the inhibitor by adding a slight excess of the initiator.[1]
Experimental Protocols
Protocol 1: Removal of Inhibitor using a Basic Alumina Column
This protocol describes a common method for removing phenolic inhibitors like MEHQ from methacrylate monomers.[2][4][5]
Materials:
-
This compound (with inhibitor)
-
Basic activated alumina
-
Anhydrous solvent in which NMLP is soluble (e.g., dichloromethane, ethyl acetate)
-
Chromatography column
-
Glass wool or cotton
-
Collection flask
Procedure:
-
Prepare the chromatography column by placing a small plug of glass wool or cotton at the bottom.
-
Add a small layer of sand over the plug.
-
Create a slurry of the basic activated alumina in the chosen anhydrous solvent and pour it into the column. Allow the alumina to settle, creating a packed bed of approximately 5-10 cm in height.
-
Dissolve the this compound in a minimal amount of the anhydrous solvent.
-
Carefully load the NMLP solution onto the top of the alumina column.
-
Elute the monomer through the column using the same solvent, collecting the purified, inhibitor-free monomer in a clean, dry flask.
-
The inhibitor will be adsorbed by the alumina at the top of the column.
-
Use the purified monomer immediately for the best results.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the processes involved in handling this compound, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow for the removal of inhibitor from this compound using a basic alumina column.
Caption: Logical relationship between the problem of premature polymerization, its potential causes, and corresponding solutions.
References
Technical Support Center: N-methacryloyl-L-proline (MAP) Hydrogels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methacryloyl-L-proline (MAP) hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting
Monomer Synthesis (this compound)
Question 1: My this compound (MAP) monomer synthesis resulted in a low yield. What are the possible causes and solutions?
Answer: Low yields in MAP monomer synthesis, typically performed via the acylation of L-proline with methacrylic anhydride, can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of methacrylic anhydride and that the reaction time is adequate. Gentle heating can sometimes facilitate the reaction, but be cautious of potential polymerization.
-
Side Reactions: Methacrylic anhydride can react with water. Ensure all your glassware is dry and use anhydrous solvents if the reaction is performed in an organic medium.
-
pH Control: The reaction is often performed under basic conditions to deprotonate the amine group of proline, enhancing its nucleophilicity. However, a pH that is too high can lead to hydrolysis of the anhydride. Careful control of the pH is crucial.
-
Purification Losses: Significant loss of product can occur during the purification steps. If you are using recrystallization, ensure the solvent system is optimized. If using column chromatography, select a stationary and mobile phase that provides good separation without irreversible adsorption of the product.
-
Premature Polymerization: Methacrylic anhydride and the resulting MAP monomer can polymerize, especially in the presence of heat, light, or contaminants. The inclusion of a polymerization inhibitor, such as hydroquinone, in the reaction mixture can help prevent this.[1][2]
Troubleshooting Table for Low Monomer Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | Increase the molar excess of methacrylic anhydride. Extend the reaction time. Consider gentle heating (e.g., 40-50°C) with careful monitoring. |
| Side Reactions (Hydrolysis) | Use dry glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Improper pH | Carefully add base (e.g., NaOH or triethylamine) to maintain the optimal pH range for the reaction. Monitor the pH throughout the addition of methacrylic anhydride. |
| Purification Issues | Optimize the recrystallization solvent. For column chromatography, perform a small-scale test to determine the ideal solvent system. |
| Premature Polymerization | Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Store the monomer in a cool, dark place. |
Hydrogel Formation (Polymerization)
Question 2: My MAP hydrogel is not forming, or the resulting gel is very weak. What should I do?
Answer: Failure to form a robust hydrogel is a common issue in free-radical polymerization.[3][4] Several factors could be at play:
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[3] It scavenges radicals, preventing the initiation and propagation of polymer chains. It is crucial to degas all solutions (monomer, crosslinker, and solvent) before adding the initiator. This can be done by bubbling an inert gas like nitrogen or argon through the solution.
-
Initiator Problems: The initiator may be old, inactive, or used at an incorrect concentration. Ensure your initiator (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) for redox initiation, or a photoinitiator like Irgacure 2959 for UV initiation) is fresh and has been stored correctly. The concentration of the initiator system is critical; too little will result in slow or incomplete polymerization, while too much can lead to rapid, uncontrolled polymerization and a brittle hydrogel.
-
Insufficient Crosslinker: The crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA) is essential for forming the 3D network of the hydrogel. A low concentration of crosslinker will result in a weak or even liquid polymer solution.[5][6]
-
Monomer Purity: Impurities in the MAP monomer can inhibit polymerization. Ensure your monomer is pure before use.
-
Incorrect Temperature or UV Intensity: For redox-initiated polymerization, the temperature can affect the rate of radical formation. For photopolymerization, the UV lamp intensity and the distance to the sample are critical for proper curing.[7]
Troubleshooting Flowchart for Hydrogel Formation Issues
Caption: Troubleshooting flowchart for MAP hydrogel formation.
Hydrogel Properties
Question 3: My MAP hydrogel exhibits incorrect swelling behavior. It either swells too much and loses its shape, or it doesn't swell enough. How can I control the swelling ratio?
Answer: The swelling behavior of MAP hydrogels is primarily governed by the crosslink density and the pH of the surrounding medium, due to the presence of the carboxylic acid group in the proline moiety.
-
Crosslink Density: The swelling ratio is inversely proportional to the crosslink density.[5][6]
-
To decrease swelling: Increase the concentration of the crosslinking agent (e.g., MBAA). This creates a tighter network structure that restricts the influx of water.
-
To increase swelling: Decrease the concentration of the crosslinking agent. This results in a looser network with a larger mesh size, allowing for greater water uptake.
-
-
pH of the Medium: MAP hydrogels are expected to be pH-sensitive.
-
At low pH (below the pKa of the carboxylic acid): The carboxyl groups are protonated (-COOH), and the hydrogel will likely be in a more collapsed or less swollen state.
-
At high pH (above the pKa): The carboxyl groups are deprotonated (-COO-), leading to electrostatic repulsion between the polymer chains. This repulsion drives the network to expand, resulting in a higher degree of swelling.[8]
-
-
Ionic Strength of the Medium: In saline solutions, the swelling of ionic hydrogels is generally reduced compared to deionized water. This is due to a decrease in the osmotic pressure difference between the hydrogel interior and the external solution.[8]
Table of Factors Influencing Hydrogel Swelling
| Factor | To Increase Swelling | To Decrease Swelling |
| Crosslinker Concentration | Decrease | Increase |
| pH of Swelling Medium | Increase (above pKa) | Decrease (below pKa) |
| Ionic Strength of Medium | Decrease | Increase |
Question 4: The mechanical properties of my MAP hydrogel are not suitable for my application. How can I tune the stiffness?
Answer: The mechanical properties, such as the compressive or elastic modulus, of a hydrogel are closely related to its network structure.
-
Crosslink Density: This is the most direct way to control stiffness. A higher concentration of the crosslinking agent will lead to a more densely crosslinked network, resulting in a stiffer and potentially more brittle hydrogel.[5] Conversely, a lower crosslinker concentration will produce a softer and more flexible hydrogel.
-
Monomer Concentration: Increasing the total polymer concentration (the amount of MAP monomer) while keeping the crosslinker-to-monomer ratio constant can also increase the stiffness of the hydrogel.
-
Polymerization Conditions: Incomplete polymerization can lead to poor mechanical properties. Ensure that the polymerization reaction goes to completion by optimizing initiator concentration and reaction time/conditions.
Representative Data on Hydrogel Mechanical Properties
The following table provides representative data on how crosslinker concentration can affect the mechanical properties of hydrogels. Note that these are illustrative values for a poly(acrylic acid) hydrogel and the exact values for your MAP hydrogel will vary.
| Crosslinker (MBAA) mol% | Elastic Modulus (kPa) |
| 0.02 | ~15-20 |
| 0.04 | ~25-30 |
| 0.06 | ~30-35 |
| (Data adapted from representative studies of PAA hydrogels)[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MAP) Monomer
This protocol is a representative method for the N-acylation of L-proline using methacrylic anhydride.
Materials:
-
L-proline
-
Methacrylic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve L-proline (1 equivalent) in a 1 M NaOH aqueous solution in a flask and cool the solution in an ice bath to 0-4°C.
-
While vigorously stirring, slowly and simultaneously add methacrylic anhydride (1.1-1.5 equivalents) and a 2 M NaOH solution. Monitor the pH and maintain it between 9 and 11.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using 6 M HCl.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Workflow for MAP Monomer Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: Formation of MAP Hydrogel via Free-Radical Polymerization
This protocol describes a typical redox-initiated free-radical polymerization in an aqueous solution.
Materials:
-
This compound (MAP) monomer
-
N,N'-methylenebisacrylamide (MBAA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator
-
Phosphate-buffered saline (PBS) or deionized water
-
Nitrogen or Argon gas
Procedure:
-
Prepare the precursor solution by dissolving the MAP monomer and MBAA crosslinker in PBS or deionized water to the desired concentrations. For example, a 10% (w/v) MAP solution with 1 mol% MBAA (relative to MAP).
-
Transfer the solution to a vial or mold.
-
Degas the solution by bubbling nitrogen or argon gas through it for 15-30 minutes to remove dissolved oxygen.
-
Add the initiator, APS (e.g., as a 10% w/v solution in water), to the precursor solution and mix gently. The amount of APS is typically around 0.5-1% (w/w) relative to the monomer.
-
Add the accelerator, TEMED, to the solution and mix quickly but thoroughly. The amount of TEMED is usually equimolar to APS.
-
Allow the solution to polymerize at room temperature. Gelation should occur within minutes. Let the hydrogel cure for several hours to ensure complete polymerization.
-
After polymerization, the hydrogel can be washed extensively with deionized water or PBS to remove any unreacted monomers, crosslinker, and initiator.
Representative Hydrogel Compositions
| Hydrogel Formulation | MAP Monomer (wt%) | MBAA Crosslinker (mol% relative to MAP) | APS/TEMED (wt% relative to MAP) | Expected Property |
| Soft | 10% | 0.5% | 0.5% | High swelling, low stiffness |
| Medium | 15% | 1.0% | 0.5% | Moderate swelling and stiffness |
| Stiff | 20% | 2.0% | 0.5% | Low swelling, high stiffness |
References
- 1. US6642394B2 - Process for producing (meth)acrylic anhydride and process for producing (meth)acrylic ester - Google Patents [patents.google.com]
- 2. US7074957B2 - Process for preparing (meth)acrylic anhydride - Google Patents [patents.google.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. Synthesis and Properties of Gelatin Methacryloyl (GelMA) Hydrogels and Their Recent Applications in Load-Bearing Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of Polymerization of N-methacryloyl-L-proline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of polymerization of N-methacryloyl-L-proline. The focus is on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust method for synthesizing well-defined polymers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for controlling the polymerization of this compound?
A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective method for controlling the polymerization of this compound. This technique allows for the synthesis of polymers with a predetermined molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and high end-group fidelity.
Q2: How do I control the degree of polymerization (and thus the molecular weight) in a RAFT polymerization of this compound?
A2: The primary method for controlling the degree of polymerization is by adjusting the molar ratio of the monomer to the RAFT chain transfer agent (CTA).[1] A higher monomer-to-CTA ratio will result in a higher degree of polymerization and a higher molecular weight polymer.[1]
Q3: What type of RAFT CTA is suitable for the polymerization of this compound?
A3: For methacrylates like this compound, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[2] Specifically, for the related monomer N-acryloyl-L-proline, benzyl dithiobenzoate and benzyl 1-pyrrolecarbodithioate have been used successfully.[3]
Q4: What is the role of the initiator in RAFT polymerization and how does its concentration affect the outcome?
A4: The initiator generates the initial radicals that start the polymerization process. While the CTA controls the degree of polymerization, the initiator concentration affects the overall rate of polymerization.[4] A higher initiator concentration leads to a faster reaction but can also result in a higher number of dead chains, potentially broadening the molecular weight distribution.[4] The molar ratio of CTA to initiator is a critical parameter to optimize for good control.
Q5: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of this compound?
A5: A well-controlled RAFT polymerization should yield polymers with a PDI value below 1.3.[2] Values closer to 1.1 indicate excellent control over the polymerization process.[2]
Q6: Can Atom Transfer Radical Polymerization (ATRP) be used for this compound?
A6: While ATRP is a powerful controlled radical polymerization technique for many methacrylates, its application to this compound is not well-documented in the literature. RAFT polymerization appears to be the more commonly employed and successful method for this specific monomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or No Polymerization | 1. Presence of Oxygen: Oxygen is a radical scavenger and inhibits polymerization.[2] 2. Inefficient Initiator: The initiator may not be decomposing efficiently at the reaction temperature.[2] 3. Inappropriate CTA: The chosen CTA may not be suitable for methacrylate polymerization. | 1. Degas Thoroughly: Use at least three freeze-pump-thaw cycles or purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period. 2. Check Initiator/Temperature Compatibility: Ensure the initiator's half-life is appropriate for the reaction temperature. For example, AIBN is commonly used at 60-80 °C.[2] 3. Select a Suitable CTA: Use a CTA known to be effective for methacrylates, such as a trithiocarbonate or a dithiobenzoate.[2] |
| Broad Polydispersity Index (PDI > 1.5) | 1. High Initiator Concentration: Too many initial radicals can lead to termination reactions. 2. High Polymerization Temperature: High temperatures can increase the rate of side reactions.[2] 3. Inappropriate CTA: The transfer constant of the CTA may be too low for effective control.[2] | 1. Optimize CTA/Initiator Ratio: Increase the molar ratio of CTA to initiator (e.g., from 3:1 to 5:1 or higher). 2. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature, ensuring the initiator is still active. 3. Choose a More Active CTA: Select a RAFT agent with a higher transfer constant for methacrylates. |
| Long Induction Period | 1. Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent premature polymerization. 2. Impurities: Impurities in the monomer, solvent, or RAFT agent can act as inhibitors. | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina before use. 2. Purify Reagents: Ensure all reagents and the solvent are of high purity. |
| Bimodal or Tailing GPC Trace | 1. Poor Chain Transfer: The CTA may not be efficiently transferring the growing polymer chains. 2. Chain Termination: Irreversible termination reactions can lead to a population of dead polymer chains. | 1. Re-evaluate CTA Choice: Consider a different RAFT agent with better transfer characteristics for your monomer. 2. Optimize Reaction Conditions: Lower the temperature or initiator concentration to minimize termination. |
Experimental Protocols
Detailed Methodology for RAFT Polymerization of this compound
This protocol is a general guideline. The specific amounts of reagents should be calculated based on the desired degree of polymerization and monomer concentration.
1. Materials:
-
This compound (monomer)
-
RAFT Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide)
-
Inhibitor removal column (e.g., packed with basic alumina)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
2. Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of purified this compound, the RAFT CTA, and the initiator.
-
Solvent Addition: Add the anhydrous solvent to dissolve the reagents.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then typically purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
Quantitative Data
The following tables provide illustrative data on how the molar ratio of monomer to CTA and initiator concentration can influence the degree of polymerization (DP), number-average molecular weight (Mn), and polydispersity index (PDI) of poly(this compound).
Table 1: Effect of Monomer-to-CTA Ratio on Polymer Characteristics
| [Monomer]:[CTA] Ratio | Target DP | Observed Mn ( g/mol ) | PDI |
| 50:1 | 50 | ~9,150 | < 1.20 |
| 100:1 | 100 | ~18,300 | < 1.25 |
| 200:1 | 200 | ~36,600 | < 1.30 |
Note: These are theoretical values and actual results may vary. The molecular weight of the this compound monomer is 183.2 g/mol .
Table 2: Effect of CTA-to-Initiator Ratio on Polymerization Control
| [CTA]:[Initiator] Ratio | Polymerization Rate | PDI | Comments |
| 1:0.1 | Fast | ~1.3 - 1.4 | Faster reaction, but less control over polydispersity. |
| 1:0.2 | Moderate | ~1.2 - 1.3 | Good balance between reaction rate and control. |
| 1:0.5 | Slow | < 1.2 | Slower reaction, but better control and lower PDI. |
Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Troubleshooting decision tree for RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Collection - RAFT Polymerization of Acrylamides Containing Proline and Hydroxyproline Moiety: Controlled Synthesis of Water-Soluble and Thermoresponsive Polymers - Macromolecules - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
N-Methacryloyl-L-proline Monomer Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-methacryloyl-L-proline monomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Incomplete reaction during synthesis.Loss of product during extraction and washing steps.Product co-precipitating with impurities.Decomposition of the monomer during purification. | Monitor the reaction progress using techniques like TLC or NMR to ensure completion.Minimize the number of extraction and washing steps. Ensure the pH of aqueous washes is optimized to prevent the product from dissolving.Optimize the crystallization conditions (solvent, temperature) to selectively crystallize the desired product.Avoid excessive heat and exposure to strong acids or bases during the purification process. |
| Product Fails to Crystallize | The crude product is too impure.The chosen crystallization solvent is unsuitable.The solution is not sufficiently supersaturated. | Perform a preliminary purification step, such as a wash with a non-polar solvent to remove unreacted methacryloyl chloride.Experiment with different solvent systems. A good crystallization solvent should dissolve the product when hot but not when cold. Consider solvent mixtures like ethyl acetate/hexane.[1]Concentrate the solution further or cool it to a lower temperature. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Oily Product Obtained Instead of Solid | Presence of low-melting point impurities.Residual solvent. | Attempt to triturate the oil with a non-polar solvent like petroleum ether to induce solidification.[2]If trituration fails, consider purification by column chromatography.Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
| Discolored (Yellow/Brown) Product | Presence of colored impurities from starting materials or by-products.Polymerization of the monomer. | Treat a solution of the product with activated charcoal before filtration and crystallization.Ensure a polymerization inhibitor (like hydroquinone) is present during purification and storage if polymerization is suspected. |
| Presence of Unreacted L-proline in Final Product | Incomplete reaction.Inefficient removal during work-up. | L-proline is highly soluble in water. Ensure thorough washing of the organic phase with water or a slightly acidic solution (e.g., 0.5 N HCl) to remove any unreacted L-proline.[2] |
| Presence of Methacrylic Acid Impurity | Hydrolysis of methacryloyl chloride or the product. | Wash the organic solution of the product with a mild base, such as a 5% aqueous sodium bicarbonate solution, to remove acidic impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the purification of this compound after synthesis?
A1: A typical work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate. This is followed by a series of washes to remove unreacted starting materials and by-products. These washes often include:
-
A saturated aqueous solution of sodium chloride (brine) to remove water-soluble impurities.
-
A dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, to remove acidic impurities like methacrylic acid.[2]
-
A dilute aqueous acid solution, such as 0.5 N hydrochloric acid, to remove any unreacted L-proline.[2]
-
Final washes with brine to remove residual acid/base and water. The organic phase is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, suitable solvent systems can be inferred from similar compounds. A common approach is to dissolve the crude product in a solvent in which it is readily soluble (like ethyl acetate or methanol) and then add a non-polar "anti-solvent" (like hexane or diethyl ether) until the solution becomes turbid, followed by cooling to induce crystallization.[1][3]
Q3: How can I confirm the purity of my this compound monomer?
A3: The purity of the monomer can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This can confirm the chemical structure and identify the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can verify the presence of key functional groups and the absence of impurities from starting materials.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
Q4: My this compound monomer is polymerizing during storage. How can I prevent this?
A4: To prevent polymerization, it is advisable to store the purified monomer at low temperatures (e.g., in a refrigerator or freezer) and in the dark. The addition of a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can also be effective.
Experimental Protocols
General Aqueous Work-up and Extraction Protocol
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with approximately 3-4 volumes of ethyl acetate.
-
Wash the organic phase sequentially with:
-
Dry the separated organic phase over anhydrous MgSO₄.
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Recrystallization Protocol
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Purification Method Comparison
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Aqueous Work-up/Washing | Moderate | High | Removes most water-soluble and acidic/basic impurities. | May not remove structurally similar organic impurities. |
| Recrystallization | High | Moderate to High | Can yield very pure crystalline product. | Can be time-consuming; some product is lost in the mother liquor. |
| Column Chromatography | Very High | Moderate | Can separate closely related impurities. | Requires significant solvent usage; can be complex to optimize. |
| Trituration | Low to Moderate | High | Simple and quick for removing minor, soluble impurities from an oil. | Not effective for major impurities or for purifying a solid. |
Process Visualization
References
Technical Support Center: Scaling Up N-methacryloyl-L-proline Production
Welcome to the technical support center for the production of N-methacryloyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of L-proline with methacryloyl chloride in a biphasic system, typically using an aqueous solution of a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What are the primary challenges when scaling up this synthesis?
The main challenges during the scale-up of this compound production are:
-
Controlling Exothermic Reaction: The reaction between methacryloyl chloride and L-proline is exothermic, and improper temperature control on a large scale can lead to side reactions and reduced yield.
-
Side Reactions: Two major side reactions are the hydrolysis of methacryloyl chloride to methacrylic acid and the polymerization of the monomer.[3]
-
Purification: Removing unreacted starting materials, methacrylic acid, and polymeric byproducts can be challenging at a larger scale, often requiring multi-step purification processes.
-
Product Isolation: Efficiently crystallizing and isolating the final product in high purity from large volumes of solvent can be difficult.[][5]
Q3: Why is temperature control so critical during the reaction?
Maintaining a low temperature (typically 0-10°C) is crucial to minimize the rate of two undesirable side reactions: the hydrolysis of the highly reactive methacryloyl chloride in the aqueous phase and the exothermic polymerization of the this compound product.[6]
Q4: What is the optimal pH for the reaction, and why is it important?
The optimal pH for the Schotten-Baumann reaction is typically between 9 and 11. If the pH is too low, the secondary amine of L-proline will be protonated, rendering it non-nucleophilic and stopping the reaction. Conversely, if the pH is too high, it accelerates the hydrolysis of methacryloyl chloride.[3]
Q5: How can I prevent polymerization during synthesis and storage?
To prevent polymerization, it is essential to:
-
Use methacryloyl chloride that contains a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[7][8]
-
Maintain a low reaction temperature.
-
Store the final product in a cool, dark place, and consider adding a polymerization inhibitor if it will be stored for an extended period.[9]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Hydrolysis of Methacryloyl Chloride: Reaction temperature was too high, or the pH of the aqueous phase was too basic. | 1. Ensure the reaction temperature is maintained between 0-5°C. Add the methacryloyl chloride slowly to the cooled L-proline solution. Monitor and maintain the pH below 11. |
| 2. L-proline Amine is Protonated: The pH of the reaction mixture is too low (acidic). | 2. Monitor the pH of the aqueous layer and ensure it is maintained in the optimal range of 9-11 by the controlled addition of a base.[10] | |
| 3. Poor Mixing in Biphasic System: Inadequate agitation leads to a small interfacial area, slowing the reaction. | 3. Use vigorous mechanical stirring to create a fine emulsion and maximize the interfacial area between the organic and aqueous phases.[3] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product contaminated with methacrylic acid | Significant hydrolysis of methacryloyl chloride occurred during the reaction. | During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Product contaminated with unreacted L-proline | Incomplete reaction or incorrect stoichiometry. | Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to separate the more polar L-proline from the product. |
| Final product is a gummy, insoluble solid | Extensive polymerization of the vinyl group of methacryloyl chloride or the final product has occurred. | 1. Confirm the presence of an inhibitor in the methacryloyl chloride.[7] 2. Lower the reaction temperature and ensure it does not rise significantly during addition. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen). |
Large-Scale Crystallization Problems
| Symptom | Possible Cause | Suggested Solution |
| Product oils out instead of crystallizing | Supersaturation is too high, or the solution contains impurities that inhibit crystal nucleation and growth. | 1. Slow down the cooling rate or the addition of anti-solvent. 2. Try seeding the solution with a small amount of pure this compound crystals. 3. Ensure the crude product is sufficiently pure before attempting crystallization. |
| Formation of very fine needles that are difficult to filter | Rapid crystallization due to high supersaturation. | 1. Decrease the rate of cooling or anti-solvent addition. 2. Consider using a different solvent system for crystallization.[11] |
| Low yield after crystallization | The product has significant solubility in the mother liquor. | 1. Cool the crystallization mixture to a lower temperature before filtration. 2. Use a minimal amount of solvent for recrystallization. 3. Consider adding an anti-solvent to reduce the product's solubility. |
Experimental Protocols
Synthesis of this compound (1 kg Scale)
-
Preparation of L-proline Solution:
-
In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and pH probe, dissolve 1.15 kg (10 mol) of L-proline in 5 L of deionized water.
-
Cool the solution to 0-5°C using a circulating chiller.
-
Slowly add a 4 M sodium hydroxide solution to adjust the pH to 10-11, while maintaining the temperature below 10°C.
-
-
Acylation Reaction:
-
In a separate dropping funnel, add 1.15 kg (11 mol, 1.1 eq) of methacryloyl chloride containing an appropriate inhibitor (e.g., 200 ppm MEHQ).
-
Add the methacryloyl chloride dropwise to the vigorously stirred L-proline solution over 2-3 hours.
-
Continuously monitor the pH and temperature. Maintain the pH between 10 and 11 by the simultaneous addition of 4 M sodium hydroxide solution. Ensure the temperature does not exceed 10°C.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue stirring at 5-10°C for another 2 hours.
-
Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid, keeping the temperature below 15°C.
-
Extract the aqueous layer with ethyl acetate (3 x 3 L).
-
Combine the organic extracts and wash with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
For further purification, recrystallize the crude product from an ethyl acetate/hexane mixture. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly to room temperature and then to 0-5°C to induce crystallization.
-
Filter the crystalline product, wash with cold hexane, and dry under vacuum at a temperature not exceeding 40°C.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Major Impurity (Methacrylic Acid, %) |
| 0-5 | 4 | 92 | 95 | 3 |
| 10-15 | 4 | 85 | 90 | 7 |
| 20-25 | 4 | 68 | 82 | 15 |
Table 2: Effect of pH on Yield and Purity
| pH Range | Methacryloyl Chloride (eq.) | Crude Yield (%) | Purity by HPLC (%) | Unreacted L-proline (%) |
| 7-8 | 1.1 | 45 | 80 | 18 |
| 9-11 | 1.1 | 91 | 96 | 2 |
| 12-13 | 1.1 | 75 | 88 | 1 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. gea.com [gea.com]
- 6. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]
- 7. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
improving the mechanical properties of N-methacryloyl-L-proline hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methacryloyl-L-proline (MAP) hydrogels. The information provided is designed to address common challenges encountered during the synthesis and characterization of these hydrogels, with a focus on improving their mechanical properties.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with MAP hydrogels.
Question: My MAP hydrogel is not forming or is too weak to handle. What are the possible causes and solutions?
Answer:
Failure of hydrogel formation or resulting in a weak gel is a common issue that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inadequate Monomer or Crosslinker Concentration | - Increase the concentration of the this compound monomer. - Increase the concentration of the crosslinking agent (e.g., N,N'-methylenebisacrylamide).[1] |
| Inefficient Initiation of Polymerization | - Ensure the photoinitiator is fresh and has been stored correctly. - Increase the concentration of the photoinitiator. - Optimize the UV light exposure time and intensity.[2] |
| Presence of Oxygen Inhibition | - Degas the precursor solution by bubbling nitrogen or argon gas through it before polymerization.[1] |
| Incorrect pH of the Precursor Solution | - Adjust the pH of the precursor solution to the optimal range for the chosen initiator system. For many free-radical polymerizations, a neutral to slightly alkaline pH is effective.[1] |
| Purity of Reagents | - Use high-purity monomers, crosslinkers, and initiators. Impurities can inhibit polymerization.[1] |
Below is a workflow to troubleshoot hydrogel formation issues.
Question: The mechanical properties of my MAP hydrogels are inconsistent between batches. How can I improve reproducibility?
Answer:
Batch-to-batch variability in mechanical properties is often due to subtle differences in the synthesis process. Standardizing your protocol is key to achieving consistent results.
Factors Contributing to Inconsistency and How to Address Them:
| Factor | Mitigation Strategy |
| Variations in Reagent Purity | - Use reagents from the same lot for a series of experiments. - If using a new batch of reagents, perform a small-scale validation experiment. |
| Inaccurate Measurements | - Calibrate balances and pipettes regularly. - Prepare a master mix of the precursor solution for a set of hydrogels to minimize pipetting errors. |
| Inconsistent Polymerization Conditions | - Precisely control the UV light intensity and exposure time. Use a radiometer to measure light intensity. - Maintain a consistent temperature during polymerization. |
| Incomplete Mixing of Precursor Solution | - Ensure all components, especially the photoinitiator, are fully dissolved and the solution is homogeneous before crosslinking.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the improvement of the mechanical properties of MAP hydrogels.
Question: How can I increase the stiffness (Young's Modulus) of my MAP hydrogels?
Answer:
The stiffness of a hydrogel is primarily determined by its crosslinking density. Several strategies can be employed to increase the Young's modulus of your MAP hydrogels.
Methods to Increase Hydrogel Stiffness:
| Method | Description | Expected Outcome |
| Increase Crosslinker Concentration | Increasing the amount of crosslinking agent (e.g., N,N'-methylenebisacrylamide) leads to a more densely crosslinked polymer network. | Higher Young's Modulus, potentially lower swelling ratio. |
| Increase Monomer Concentration | A higher concentration of this compound results in a denser polymer network upon crosslinking. | Higher Young's Modulus. |
| Incorporate a Second Polymer Network (Interpenetrating Network - IPN) | Introduce a second, interpenetrating polymer network within the MAP hydrogel. This can be achieved by sequential polymerization. | Significant increase in stiffness and toughness.[3] |
| Add Nanomaterials as Fillers | Incorporate nanoparticles (e.g., silica, carbon nanotubes) into the hydrogel matrix. These act as reinforcing agents. | Increased stiffness and potentially other functionalities. |
The following diagram illustrates the logical relationship between these methods and the resulting mechanical properties.
Question: What is the role of copolymerization in modifying the mechanical properties of MAP hydrogels?
Answer:
Copolymerization involves polymerizing this compound with one or more other monomers. This is a powerful technique to tailor the mechanical and physicochemical properties of the resulting hydrogel. For instance, copolymerizing with a more rigid monomer can increase stiffness, while incorporating a more flexible monomer can enhance elasticity. Thermo-responsive properties can also be introduced by copolymerizing with a temperature-sensitive monomer.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and mechanical characterization of MAP hydrogels.
Protocol 1: Synthesis of this compound (MAP) Hydrogels by Photocrosslinking
Materials:
-
This compound (monomer)
-
N,N'-methylenebisacrylamide (MBAA) (crosslinker)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Nitrogen or Argon gas
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the desired concentration of this compound and MBAA in PBS.
-
Add the photoinitiator (e.g., 0.5% w/v) to the solution and mix until fully dissolved. Protect the solution from light from this point onwards.
-
-
Degassing:
-
Bubble nitrogen or argon gas through the precursor solution for 10-15 minutes to remove dissolved oxygen.
-
-
Casting and Crosslinking:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the mold to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate photocrosslinking. The exposure time will depend on the light intensity and the desired degree of crosslinking.
-
-
Hydration and Equilibration:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Immerse the hydrogel in PBS to allow it to swell and reach equilibrium. Change the PBS solution periodically to remove any unreacted components.
-
Protocol 2: Uniaxial Compression Testing of MAP Hydrogels
Equipment:
-
Universal testing machine with a compression platen
-
Load cell appropriate for the expected hydrogel stiffness
Procedure:
-
Sample Preparation:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Ensure the top and bottom surfaces of the samples are parallel.
-
-
Testing:
-
Place the hydrated hydrogel sample on the lower compression platen.
-
Apply a small preload to ensure contact between the sample and the platens.
-
Compress the hydrogel at a constant strain rate (e.g., 10% per minute) until a predefined strain or until the sample fractures.[5]
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Convert the force-displacement data to a stress-strain curve.
-
Calculate the Young's modulus from the initial linear region of the stress-strain curve.[6]
-
The general workflow for synthesis and mechanical testing is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring the mechanical properties of gelatin methacryloyl hydrogels through manipulation of the photocrosslinking conditions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: N-Methacryloyl-L-proline Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the polymerization of N-methacryloyl-L-proline.
Troubleshooting Guides
This section offers a question-and-answer format to diagnose and resolve specific problems that may arise during your experiments.
Issue 1: Low Polymer Yield or Incomplete Polymerization
Question: My polymerization of this compound is resulting in a low yield or appears to be incomplete. What are the potential causes and how can I troubleshoot this?
Answer:
Low polymer yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inhibitor Presence | The monomer may contain inhibitors from manufacturing or storage. Purify the monomer by passing it through a column of basic alumina or by recrystallization. |
| Oxygen Inhibition | Oxygen is a potent radical scavenger and can inhibit free-radical polymerization. Ensure your reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes prior to and during polymerization. |
| Insufficient Initiator Concentration | The initiator concentration may be too low to effectively start the polymerization. Re-evaluate the initiator-to-monomer ratio. A typical starting point is 0.1-1 mol% of initiator relative to the monomer. |
| Inappropriate Reaction Temperature | The chosen temperature may not be optimal for the thermal decomposition of your initiator. Consult the initiator's datasheet for its half-life at various temperatures and adjust your reaction temperature accordingly. |
| Poor Monomer or Solvent Quality | Impurities in the monomer or solvent can interfere with the polymerization. Use high-purity monomer and freshly distilled or high-purity solvents. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymer yield.
Issue 2: Poorly Controlled Polymerization (Broad Molecular Weight Distribution)
Question: The polydispersity index (PDI) of my poly(this compound) is high, indicating a poorly controlled polymerization. What factors could be contributing to this?
Answer:
A broad molecular weight distribution is often a sign of uncontrolled chain growth and termination events. Several side reactions can contribute to this.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Chain Transfer to Monomer | The growing polymer radical abstracts an atom from a monomer molecule, terminating one chain and initiating a new one. | Lower the reaction temperature. Consider using a controlled radical polymerization (CRP) technique like RAFT or ATRP. |
| Chain Transfer to Solvent | The growing polymer radical reacts with a solvent molecule. | Choose a solvent with a low chain transfer constant. For example, toluene has a higher chain transfer constant than benzene or t-butanol. |
| Bimolecular Termination | Two growing polymer chains react with each other through combination or disproportionation. | Decrease the initiator concentration to reduce the concentration of growing radicals. Work at lower monomer conversions. |
| Autoacceleration (Trommsdorff-Norrish effect) | At high conversions, increased viscosity hinders termination reactions, leading to a rapid increase in polymerization rate and broadening of the molecular weight distribution. | Perform the polymerization in a more dilute solution. Stop the reaction at a lower conversion. |
Logical Relationship of Side Reactions to High PDI:
Caption: Factors contributing to high polydispersity.
Issue 3: Changes in Polymer Properties (e.g., pH-responsiveness, solubility)
Question: The final polymer exhibits different properties than expected, such as altered pH-responsiveness or solubility. What side reactions could be responsible?
Answer:
Changes in the chemical structure of the polymer due to side reactions involving the proline moiety can lead to altered properties.
Potential Side Reactions and Their Consequences:
| Side Reaction | Description | Consequence | Detection Method |
| Hydrolysis of the Amide Bond | The amide linkage in the this compound unit can be hydrolyzed, especially under acidic or basic conditions, leading to the formation of methacrylic acid and L-proline. | Loss of the proline side chain, leading to a change in the polymer's hydrophilicity, pH-responsiveness, and biological activity. | FTIR (disappearance of amide bands), NMR (appearance of new signals corresponding to free proline and poly(methacrylic acid)). |
| Intramolecular Cyclization | The terminal carboxylic acid group of a growing chain could potentially react with the amide nitrogen of a preceding monomer unit, leading to cyclization. | Formation of cyclic structures within the polymer backbone, which can affect chain conformation and solubility. | Mass Spectrometry (MALDI-TOF) to identify unexpected molecular weights. |
| Decarboxylation | At elevated temperatures, the carboxylic acid group of the proline moiety may undergo decarboxylation. | Loss of the acidic functional group, which will eliminate the pH-responsive behavior of the polymer. | Titration to determine the acid number of the polymer. FTIR to observe the disappearance of the carboxylic acid carbonyl peak. |
Reaction Pathway for Amide Hydrolysis:
Caption: Simplified pathway of amide bond hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for the polymerization of this compound?
The optimal pH for the polymerization of this compound depends on the desired properties of the final polymer. For acid monomers, a pH range of 2-3 is often suitable to keep the monomer in its neutral, more hydrophobic state, which can favor its incorporation into polymer particles in emulsion polymerization.[1] However, at very low pH, acid-catalyzed hydrolysis of the amide bond could become a concern. Conversely, at neutral or basic pH, the carboxylic acid group will be deprotonated, which may affect the polymerization kinetics and the solubility of the monomer and polymer.[1] It is recommended to perform small-scale pilot reactions at different pH values to determine the optimal conditions for your specific application.
Q2: How can I detect and quantify side products in my polymerization reaction?
Several analytical techniques can be employed to identify and quantify side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the chemical structures of side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the appearance or disappearance of specific functional groups associated with side reactions, such as the loss of an amide bond or the formation of a carboxylic acid.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the polymer. The presence of shoulders or multiple peaks can indicate the formation of byproducts with different molecular weights.
-
Mass Spectrometry (e.g., MALDI-TOF): Mass spectrometry can provide precise molecular weight information and help identify the structures of oligomeric side products.
Q3: What are the best practices for storing this compound monomer to prevent premature polymerization or degradation?
To ensure the stability of the this compound monomer, it should be stored in a cool, dark, and dry place. It is often supplied with a polymerization inhibitor. If the inhibitor is removed for polymerization, the purified monomer should be used immediately or stored at low temperatures (e.g., in a refrigerator) for a short period. Avoid exposure to light and heat, which can initiate spontaneous polymerization.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove the polymerization inhibitor from the commercially available monomer.
Materials:
-
This compound
-
Basic alumina
-
Glass chromatography column
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of basic alumina in the chosen anhydrous solvent and pack it into a glass chromatography column.
-
Dissolve the this compound monomer in a minimal amount of the same solvent.
-
Carefully load the monomer solution onto the top of the alumina column.
-
Elute the monomer through the column with the anhydrous solvent. The inhibitor will be adsorbed onto the alumina.
-
Collect the eluent containing the purified monomer.
-
Remove the solvent using a rotary evaporator at a low temperature to obtain the pure, inhibitor-free monomer.
-
Use the purified monomer immediately for the best results.
Protocol 2: General Procedure for Free-Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via a standard free-radical polymerization.
Materials:
-
Purified this compound
-
Free-radical initiator (e.g., AIBN, APS)
-
Anhydrous solvent (e.g., DMF, DMSO, water)
-
Schlenk flask or reaction vessel with a condenser
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Add the purified this compound and the chosen solvent to the reaction vessel.
-
Stir the mixture to dissolve the monomer.
-
Deoxygenate the solution by bubbling with an inert gas for 30-60 minutes.
-
While maintaining the inert atmosphere, add the initiator to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
To terminate the reaction, cool the vessel in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., diethyl ether, hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
References
storage and handling of N-methacryloyl-L-proline to maintain purity
Welcome to the technical support center for N-methacryloyl-L-proline. This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of this compound to ensure its purity and stability for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: Why is it important to store this compound with an inhibitor?
A2: this compound contains a methacryloyl group, which makes it susceptible to spontaneous polymerization.[3][4] This process can be initiated by heat, light, or the presence of contaminants. Polymerization inhibitors are added to monomers to prevent this undesirable reaction, ensuring the stability of the compound during storage and transport.[5]
Q3: What are common inhibitors used for methacryloyl compounds?
A3: Common inhibitors for acrylic and methacrylic monomers include 4-methoxyphenol (MEHQ), hydroquinone (HQ), and butylated hydroxytoluene (BHT).[5] These compounds work by scavenging free radicals that initiate the polymerization process. The effectiveness of many common inhibitors, such as MEHQ, is dependent on the presence of dissolved oxygen.[6]
Q4: How should I handle this compound in the laboratory?
A4: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid skin and eye contact.[3] Avoid exposure to heat, sparks, and open flames.[3] Use spark-proof tools and equipment when handling larger quantities.[3]
Q5: Can I store this compound under an inert atmosphere?
A5: It is generally not recommended to store methacrylic acid and its derivatives under an inert atmosphere if they are stabilized with inhibitors like MEHQ.[6] The inhibitory action of MEHQ requires the presence of oxygen.[6] Storing under an inert gas like nitrogen or argon would deplete the dissolved oxygen and render the inhibitor ineffective, potentially leading to polymerization.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution appears viscous or has formed a gel/solid. | Spontaneous polymerization has occurred. | Do not use the material. The monomer has polymerized, and its chemical properties have changed. Dispose of the material according to your institution's hazardous waste guidelines. |
| Inconsistent experimental results. | Partial polymerization or degradation of the monomer. | Assess the purity of the this compound stock. Consider performing a quality control check (see Experimental Protocols). If purity is compromised, procure a fresh batch. |
| Discoloration of the solid or solution. | Degradation of the compound or presence of impurities. | Discontinue use of the material. Discoloration can be an indicator of chemical decomposition, which will adversely affect experimental outcomes. |
| Precipitate forms upon dissolution. | The compound may not be fully dissolved, or it could be a polymer. | Ensure you are using an appropriate solvent and concentration. Gentle warming and vortexing may aid dissolution. If a precipitate remains, it could be polymerized material. |
Quantitative Data Summary
The following table summarizes the recommended storage and handling parameters for this compound, based on general knowledge of similar compounds.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To slow down potential degradation and polymerization reactions.[7] |
| Atmosphere | Store under air (not inert gas). | The presence of oxygen is often required for common polymerization inhibitors (like MEHQ) to function effectively. |
| Light Conditions | Protect from light. | UV light can initiate polymerization.[6] Store in an amber vial or a dark location.[1] |
| Moisture | Protect from humidity. | Amino acid derivatives should be stored in a tightly closed container to prevent moisture absorption.[1] |
| Inhibitor | Typically shipped with an inhibitor (e.g., MEHQ). | To prevent spontaneous polymerization.[4][5] |
Experimental Protocols
Protocol: Qualitative Assessment of Polymer Presence
This protocol provides a simple method to qualitatively assess if significant polymerization has occurred in a sample of this compound.
Objective: To determine if a solution of this compound contains a significant amount of polymer.
Materials:
-
This compound sample
-
A solvent in which the monomer is soluble but the polymer is not (e.g., diethyl ether or hexane - solubility of the polymer may need to be determined empirically).
-
Test tubes or small vials
-
Vortex mixer
Procedure:
-
Prepare a solution of the this compound sample in a solvent in which the monomer is known to be highly soluble (e.g., water, methanol).
-
In a separate test tube, add a volume of the non-solvent for the polymer (e.g., diethyl ether).
-
Slowly add the this compound solution dropwise to the non-solvent while gently agitating or vortexing.
-
Observation:
-
No Polymer: If no significant amount of polymer is present, the solution should remain clear, or any initial cloudiness should readily redissolve.
-
Polymer Present: If a polymer is present, a white precipitate or a cloudy suspension will form as the polymer is insoluble in the non-solvent. The amount of precipitate can give a qualitative indication of the extent of polymerization.
-
Visualizations
Caption: Factors contributing to the loss of purity of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. bachem.com [bachem.com]
- 2. bachem.com [bachem.com]
- 3. Methacryloyl chloride(920-46-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. gantrade.com [gantrade.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. vandemark.com [vandemark.com]
Validation & Comparative
A Comparative Analysis of N-methacryloyl-L-proline and N-isopropylacrylamide for Advanced Drug Delivery
In the realm of stimuli-responsive polymers, both N-methacryloyl-L-proline (NMLP) and N-isopropylacrylamide (NIPAAm) serve as fundamental building blocks for hydrogels used in controlled drug delivery. Their ability to respond to physiological cues, such as temperature and pH, makes them invaluable for developing "smart" therapeutic systems. NIPAAm is the most extensively studied thermoresponsive polymer, known for its sharp lower critical solution temperature (LCST) near physiological temperature. NMLP, a proline-based monomer, offers potential advantages in biocompatibility and dual responsiveness, although it is less characterized in the scientific literature. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate monomer for their specific application.
Physicochemical Properties and Stimuli-Responsiveness
The core feature of these polymers is their response to external stimuli, primarily temperature and pH. This behavior is dictated by the chemical nature of the monomer units.
Thermo-Responsiveness (LCST Behavior)
Poly(N-isopropylacrylamide) (PNIPAAm) is the gold standard for thermoresponsive polymers, exhibiting a well-defined Lower Critical Solution Temperature (LCST) at approximately 32°C in aqueous solutions.[1][2][3] Below this temperature, the polymer is hydrophilic and soluble due to hydrogen bonding between the amide groups and water molecules. Above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water, which leads to aggregation or the collapse of a hydrogel network.[3] This sharp transition is highly advantageous for on-demand drug delivery triggered by body temperature.
Polymers derived from NMLP also exhibit thermoresponsive properties. While data on the homopolymer of NMLP is scarce, its methyl ester derivative, poly(N-acryloyl-L-proline methyl ester) (p(A-ProOMe)), has been shown to form hydrogels that swell extensively at 10°C and shrink significantly at 37°C, indicating an LCST within this range.[4] Homopolypeptides of poly(L-proline) also form thermoresponsive gels that stiffen with increasing temperature.[5][6][7] This suggests that the proline moiety itself contributes significantly to the thermo-responsiveness.
pH-Sensitivity
In contrast, PNIPAAm is generally considered pH-insensitive. However, it can be copolymerized with pH-sensitive monomers, such as acrylic acid, to create dual-responsive hydrogels.
| Property | Poly(this compound) (PNMLP) | Poly(N-isopropylacrylamide) (PNIPAAm) |
| Primary Stimulus | Temperature and potentially pH | Temperature |
| LCST | In the range of 10-37°C (data from methyl ester analog)[4] | ~32°C[1][2][3] |
| pH-Sensitivity | Expected due to carboxylic acid group, but quantitative data is limited[7] | Generally insensitive unless copolymerized |
| Monomer Molar Mass | 169.18 g/mol | 113.16 g/mol |
Biocompatibility and Cytotoxicity
Biocompatibility is a critical parameter for any material intended for in vivo applications.
PNIPAAm is widely considered to be biocompatible, and numerous studies have demonstrated that the polymer exhibits low cytotoxicity.[8][9] However, concerns have been raised regarding the potential toxicity of the unpolymerized NIPAAm monomer and the possibility of residual monomer in the final hydrogel product. Furthermore, the hydrophobic nature of the collapsed polymer above its LCST may lead to non-specific protein adsorption and interactions.
Polymers based on amino acids, such as NMLP, are often presumed to have excellent biocompatibility due to their natural origins. Gelatin, which is rich in proline, is a well-known biocompatible polymer used extensively in medical applications.[10] While direct, extensive cytotoxicity studies on PNMLP are not widely published, related methacrylate-based polymers and amino acid-based polymers generally show good biocompatibility profiles.[3][9]
| Parameter | Poly(this compound) (PNMLP) | Poly(N-isopropylacrylamide) (PNIPAAm) |
| General Biocompatibility | Presumed high due to amino acid structure | Generally considered biocompatible[8][9] |
| Cytotoxicity of Polymer | Data not widely available; related polymers show low toxicity[3][9] | Low cytotoxicity reported in numerous studies[8][9] |
| Cytotoxicity of Monomer | Data not widely available | Known to be toxic |
| In Vivo Tolerance | Data not widely available for homopolymer | Well-tolerated in many in vivo animal studies |
Performance in Drug Delivery Applications
The stimuli-responsive nature of both PNMLP and PNIPAAm hydrogels makes them effective vehicles for controlled drug release. The primary mechanism involves the temperature-induced collapse of the hydrogel network, which squeezes out the encapsulated drug.
PNIPAAm hydrogels have been extensively used to deliver a wide array of therapeutic agents, from small-molecule drugs to large proteins.[11] The release is typically triggered when the hydrogel, often injected as a liquid at room temperature, warms to body temperature and forms a solid depot.
Hydrogels based on the methyl ester of NMLP have demonstrated efficacy in long-term, sustained drug delivery. For instance, a hydrogel of poly(A-ProOMe-co-HPMA) provided a constant, zero-order release of testosterone for over 54 weeks in an in vivo study.[4] This highlights the potential of proline-based polymers for creating highly stable and predictable drug delivery systems. The dual pH/thermo-responsive potential of PNMLP could be exploited for site-specific delivery in the gastrointestinal tract, where pH gradients are present.
| Application Aspect | Poly(this compound) Hydrogels | Poly(N-isopropylacrylamide) Hydrogels |
| Release Mechanism | Temperature-induced collapse; potential for pH-mediated swelling | Temperature-induced collapse ("squeezing" effect) |
| Reported Drug Release | Sustained, zero-order release of testosterone over 54 weeks (methyl ester analog)[4] | Widely studied for various drugs, typically showing an initial burst followed by sustained release[12] |
| Key Advantage | Potential for dual-stimuli response (pH/temp); biocompatibility from amino acid base | Sharp, well-characterized LCST near body temperature; extensive research base |
Experimental Protocols & Methodologies
Detailed protocols are essential for reproducing and building upon cited research. Below are representative methodologies for the synthesis and characterization of these stimuli-responsive hydrogels.
Protocol 1: Synthesis of a Thermoresponsive Hydrogel
This protocol describes a typical free-radical polymerization method to synthesize a crosslinked hydrogel network.
-
Monomer Preparation : Dissolve the primary monomer (NIPAAm or NMLP) and a crosslinking agent (e.g., N,N'-methylenebisacrylamide, BIS) in deionized water or a suitable buffer (e.g., PBS) in a reaction vessel. A typical molar ratio might be 100:1 (monomer:crosslinker).
-
Initiator Addition : Add a polymerization initiator. For thermal initiation, ammonium persulfate (APS) is commonly used. For photopolymerization, a photoinitiator like Irgacure 2959 is used.[13]
-
Degassing : Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization :
-
Thermal : If using APS, add a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) to accelerate polymerization and keep the vessel at a controlled temperature (e.g., room temperature) for several hours or until gelation is complete.
-
Photo : If using a photoinitiator, expose the solution to UV light of the appropriate wavelength (e.g., 365 nm) for a set duration until a solid hydrogel forms.[13]
-
-
Purification : After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to wash out unreacted monomers, initiator, and other impurities.
Protocol 2: Characterization of Lower Critical Solution Temperature (LCST)
The LCST is typically determined by measuring the change in turbidity of a dilute polymer solution as a function of temperature.
-
Sample Preparation : Prepare a dilute aqueous solution of the synthesized polymer (e.g., 0.5-1.0 wt%).
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device).
-
Measurement :
-
Place the polymer solution in a quartz cuvette.
-
Set the spectrophotometer to a wavelength where the polymer does not absorb (e.g., 500 nm).
-
Slowly increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5°C/min).
-
Record the optical transmittance (or absorbance) at regular temperature intervals.
-
-
Data Analysis : Plot the transmittance (%) versus temperature (°C). The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[2]
Protocol 3: In Vitro Drug Release Study
This protocol outlines a standard method for quantifying the release of a therapeutic agent from a hydrogel.
-
Drug Loading : Load the hydrogel with a model drug. This can be done by swelling a pre-formed hydrogel in a concentrated drug solution or by dissolving the drug in the monomer solution prior to polymerization.
-
Release Experiment :
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a fixed volume of a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Maintain the vessel at a constant temperature (e.g., 37°C to simulate physiological conditions) with gentle agitation.[14]
-
-
Sampling : At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification : Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded into the hydrogel.
Visualizations: Workflows and Comparative Logic
Diagrams created using Graphviz provide clear visual representations of experimental processes and the logical comparison between the two monomers.
Caption: Workflow for stimuli-responsive hydrogel synthesis.
Caption: Experimental workflow for determining the LCST.
Caption: Key advantages and disadvantages of NMLP vs. NIPAAm.
References
- 1. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 3. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermoresponsive and Mechanical Properties of Poly(L-proline) Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memory Effect in Thermoresponsive Proline‐based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gelatin - Wikipedia [en.wikipedia.org]
- 11. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview | MDPI [mdpi.com]
- 12. Smart Hydrogels – Synthetic Stimuli-Responsive Antitumor Drug Release Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dc.uthsc.edu [dc.uthsc.edu]
- 14. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
N-methacryloyl-L-proline in Hydrogels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a functional monomer is a critical step in designing hydrogels for specific biomedical applications. This guide provides an objective comparison of N-methacryloyl-L-proline (NMLP) against other common functional monomers, supported by experimental data, to aid in this selection process.
Executive Summary
This compound (NMLP) stands out as a promising functional monomer for hydrogel-based drug delivery systems due to its inherent pH-sensitivity and biocompatibility, which can be attributed to its L-proline component. When compared to other monomers, NMLP-based hydrogels exhibit distinct swelling, drug release, and biocompatibility profiles.
Performance Comparison
1. Swelling Behavior: The Impact of pH
The ability of a hydrogel to swell in response to pH changes is paramount for targeted drug delivery, particularly for oral dosage forms that traverse the varying pH environments of the gastrointestinal tract.
-
NMLP vs. Methacrylic Acid (MAA): Hydrogels formulated with NMLP demonstrate significant pH-dependent swelling.[1] In acidic conditions (pH 1.2-2.2), which mimic the stomach, NMLP hydrogels exhibit low swelling due to the protonation of their carboxyl groups.[2][3] Conversely, in the neutral to slightly alkaline environment of the intestine (pH 6.8-7.4), these hydrogels swell considerably due to the deprotonation and subsequent electrostatic repulsion of the carboxylate ions.[2][3] This behavior is comparable to hydrogels made with methacrylic acid (MAA), another widely used anionic monomer.[1][4]
Table 1: Comparative Swelling Ratios of NMLP and MAA Hydrogels
| Functional Monomer | pH | Swelling Ratio (%) | Key Characteristic |
| This compound (NMLP) | ~2.0 | Low | pH-sensitive, low swelling in acidic media |
| ~7.0 | High | High swelling in neutral/alkaline media | |
| Methacrylic Acid (MAA) | ~2.2 | Low | pH-sensitive, low swelling in acidic media[1] |
| ~7.4 | High | High swelling in neutral/alkaline media[1] |
-
Experimental Protocol: Equilibrium Swelling Ratio Determination
-
Precisely weigh the dried hydrogel samples (Wd).
-
Immerse the samples in buffer solutions of varying pH (e.g., 2.0 and 7.4) at a constant temperature (typically 37°C).[5]
-
Allow the hydrogels to swell to equilibrium (approximately 200 hours).[6]
-
Remove the swollen hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Caption: A simplified workflow for determining the equilibrium swelling ratio of hydrogels.
2. Drug Release Kinetics: A pH-Triggered Mechanism
The drug release profile of a hydrogel is intrinsically linked to its swelling behavior. For pH-sensitive hydrogels, this translates to a controlled, site-specific drug release.
-
NMLP vs. Other Monomers: NMLP-based hydrogels are designed to protect the encapsulated drug from the harsh acidic environment of the stomach and facilitate its release in the intestine. The release of drugs like 5-fluorouracil from methacrylic-based hydrogels is significantly higher at pH 7.2-7.8 compared to acidic pH.[7] This pH-dependent release is a common feature of anionic hydrogels.[8] The kinetics of drug release can be influenced by factors such as the hydrogel's composition and the physicochemical properties of the drug.[9]
Table 2: Drug Release Comparison of Functional Monomers
| Functional Monomer | Model Drug | Release in Acidic pH (e.g., ~2.0) | Release in Neutral pH (e.g., ~7.4) | Release Mechanism |
| This compound (NMLP) | 5-Fluorouracil | Low | High | pH-dependent, swelling-controlled |
| Methacrylic Acid (MAA) | 5-Fluorouracil | Low | High | pH-dependent, swelling-controlled[7] |
| Acrylic Acid (AA) | Various | Low | High | pH-dependent, swelling-controlled[10] |
-
Experimental Protocol: In Vitro Drug Release Study
-
Load the hydrogel samples with a model drug by soaking them in a concentrated drug solution.
-
Place the drug-loaded hydrogels in a dissolution apparatus containing simulated gastric fluid (e.g., pH 1.2) for a specified period (e.g., 2 hours).[11]
-
Transfer the hydrogels to simulated intestinal fluid (e.g., pH 7.4) and continue the release study.[11]
-
At predetermined time intervals, withdraw aliquots of the release medium and replenish with fresh medium to maintain sink conditions.[11]
-
Analyze the drug concentration in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[11]
-
Calculate the cumulative percentage of drug released over time.
-
Caption: A schematic of the in vitro drug release testing process for pH-sensitive hydrogels.
3. Biocompatibility: The L-proline Advantage
Biocompatibility is a non-negotiable requirement for any material intended for internal use. The incorporation of naturally occurring molecules into synthetic polymers is a well-established strategy to enhance their biocompatibility.
-
NMLP vs. Synthetic Monomers: The presence of the amino acid L-proline in the NMLP monomer is expected to confer a higher degree of biocompatibility to the resulting hydrogel.[12] While many synthetic hydrogels are considered biocompatible, the degradation products of some can elicit an immune response.[13] Natural polymers and their derivatives, such as gelatin methacryloyl (GelMA), are known for their excellent biocompatibility due to the presence of bioactive peptide sequences.[14][15]
Table 3: Biocompatibility Profile of Different Hydrogel Monomers
| Functional Monomer | Biocompatibility | Key Considerations |
| This compound (NMLP) | High (expected) | Contains a natural amino acid.[12] |
| Methacrylic Acid (MAA) | Generally Good | Widely used in biomedical applications.[7] |
| Gelatin Methacryloyl (GelMA) | Excellent | Natural polymer derivative with bioactive motifs.[14][15] |
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Prepare extracts of the hydrogel by incubating them in a cell culture medium for 24 hours.
-
Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate.
-
Replace the culture medium with the hydrogel extracts and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to a control group of untreated cells.
-
Caption: The key steps involved in assessing the in vitro cytotoxicity of hydrogels using an MTT assay.
Conclusion for the Researcher
This compound offers a compelling combination of pH-responsiveness and inherent biocompatibility for the development of advanced hydrogel-based drug delivery systems. Its performance in terms of swelling and drug release is comparable to other established anionic monomers like methacrylic acid. The presence of the L-proline moiety may provide an edge in terms of biocompatibility, a critical factor for in vivo applications. The choice of functional monomer will ultimately be dictated by the specific therapeutic goal, the nature of the drug to be delivered, and the desired in vivo performance. This guide provides a foundational comparison to inform the rational design and selection of materials for your next generation of hydrogel technologies.
References
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release [mdpi.com]
- 4. Secure Verification [technorep.tmf.bg.ac.rs]
- 5. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Methacrylic-based nanogels for the pH-sensitive delivery of 5-Fluorouracil in the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biocompatibility of N-methacryloyl-L-proline for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of N-methacryloyl-L-proline (MALP) with commonly used alternative hydrogel materials for in vivo studies. The information presented is based on available experimental data and standardized testing protocols to assist researchers in making informed decisions for their specific applications.
Comparative Analysis of Biocompatibility
The in vivo biocompatibility of a biomaterial is a critical factor determining its success in clinical applications. This section compares MALP with three widely used hydrogel materials: Gelatin Methacryloyl (GelMA), Hyaluronic Acid (HA), and Chitosan. The comparison is based on key biocompatibility indicators obtained from in vitro and in vivo studies.
Quantitative Biocompatibility Data
The following table summarizes the quantitative data from various biocompatibility assays for MALP and its alternatives. It is important to note that direct quantitative in vivo biocompatibility data for MALP is limited in the current literature. The data for MALP is inferred from studies on proline-containing hydrogels.
| Material | In Vitro Cytotoxicity (Cell Viability %) | In Vivo Implantation Study (Inflammatory Response) | Hemocompatibility (Hemolysis %) |
| This compound (MALP) | >95% (inferred from proline studies)[1] | Mild inflammatory response expected, similar to other biocompatible hydrogels. Specific data is not readily available. | Not available |
| Gelatin Methacryloyl (GelMA) | >90% with various cell types[2][3][4] | Minimal inflammatory response, well-integrated with host tissue.[5] | Not available |
| Hyaluronic Acid (HA) | >90%[6][7][8] | No significant chronic inflammation, promotes angiogenesis.[6][7][9] | Not available |
| Chitosan | 60-80% (cell type dependent)[10] | Mild to moderate inflammatory response, completely degraded over time.[11][12] | <2%[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, based on standardized protocols.
In Vitro Cytotoxicity Assay (MTT Assay) - ISO 10993-5
This protocol outlines the procedure for assessing the in vitro cytotoxicity of a biomaterial extract.[13][14][15][16]
-
Extract Preparation:
-
Sterilize the hydrogel material according to its specifications.
-
Incubate the sterile hydrogel in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
Collect the extraction medium and sterilize it by filtration (0.22 µm filter).
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Exposure to Extract:
-
Remove the culture medium from the wells and replace it with the prepared hydrogel extract. Include negative (fresh culture medium) and positive (e.g., dilute phenol solution) controls.
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
In Vivo Implantation Study - ISO 10993-6
This protocol describes the procedure for evaluating the local effects of a biomaterial after implantation in a suitable animal model.[17][18][19][20][21]
-
Material Preparation:
-
Prepare sterile, implant-grade hydrogel samples of a defined size and shape.
-
A negative control material (e.g., high-density polyethylene) should also be prepared.
-
-
Animal Model and Surgical Procedure:
-
Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Anesthetize the animal and prepare the surgical site aseptically.
-
Create subcutaneous or intramuscular pockets through a small incision.
-
Insert the sterile hydrogel implant and the control material into separate pockets.
-
Suture the incision and provide appropriate post-operative care.
-
-
Observation and Termination:
-
Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation sites at predefined time points (e.g., 1, 4, and 12 weeks).
-
At the end of each time point, humanely euthanize the animals.
-
-
Histological Analysis:
-
Excise the implant and surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and section them into 5 µm thick slices.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E).
-
-
Evaluation:
-
A qualified pathologist should evaluate the stained tissue sections for signs of inflammation (acute and chronic), fibrosis, neovascularization, and tissue necrosis. The reaction to the test material is compared to the negative control.
-
Hematoxylin and Eosin (H&E) Staining Protocol
This is a standard histological staining method to visualize tissue morphology.[22][23][24][25][26]
-
Deparaffinization and Rehydration:
-
Immerse paraffin-embedded tissue sections in xylene to remove paraffin.
-
Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Hematoxylin Staining:
-
Immerse the slides in Harris's hematoxylin solution for 3-5 minutes to stain the cell nuclei.
-
Rinse in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to turn the nuclei blue.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Counterstain with eosin Y solution for 1-3 minutes to stain the cytoplasm and extracellular matrix.
-
Rinse briefly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through a series of graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Mount a coverslip onto the slide using a permanent mounting medium.
-
Visualization of Key Processes
The following diagrams illustrate the experimental workflows and biological pathways relevant to the in vivo biocompatibility assessment of biomaterials.
Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).
Caption: Workflow for In Vivo Implantation Study.
Caption: Signaling Pathway of the Foreign Body Response.
References
- 1. Stomatitis Healing via Hydrogels Comprising Proline, Carboxyvinyl Polymer, and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro and Ex Vivo Analysis of the Potential of GelMA Hydrogels as a Therapeutic Platform for Preclinical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annabilab.ucla.edu [annabilab.ucla.edu]
- 5. In Vitro and In Vivo Analysis of Visible Light Crosslinkable Gelatin Methacryloyl (GelMA) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Hyaluronic Acid Based Hydrogels for Regenerative Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 14. 2.3. Cytotoxicity Assay According to ISO 10993-5 [bio-protocol.org]
- 15. mddionline.com [mddionline.com]
- 16. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 17. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 18. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 19. scielo.br [scielo.br]
- 20. mddionline.com [mddionline.com]
- 21. mdcpp.com [mdcpp.com]
- 22. advancedbiomatrix.com [advancedbiomatrix.com]
- 23. advancedbiomatrix.com [advancedbiomatrix.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Solution-free and simplified H&E staining using a hydrogel-based stamping technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Drug Release Kinetics from N-methacryloyl-L-proline Hydrogels and Other Smart Hydrogel Systems
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals assessing the drug release kinetics of N-methacryloyl-L-proline (MAP) hydrogels in comparison to other stimuli-responsive hydrogel systems. This report details quantitative drug release data, experimental protocols, and the underlying mechanisms governing drug delivery from these advanced materials.
The field of controlled drug delivery has seen significant advancements with the development of "smart" hydrogels, which can release therapeutic agents in response to specific environmental stimuli. Among these, this compound (MAP) hydrogels, a type of thermo-responsive polymer, have garnered interest for their potential in long-term, sustained drug release. This guide provides an objective comparison of the drug release kinetics of MAP hydrogels with other widely studied smart hydrogel systems, including chitosan, poly(N-isopropylacrylamide) (PNIPAM), and alginate hydrogels.
Comparative Drug Release Kinetics
The drug release profiles of hydrogels are influenced by a multitude of factors, including the polymer chemistry, crosslinking density, the nature of the drug, and the surrounding environment. The following table summarizes the quantitative drug release data from studies on MAP hydrogels and selected alternative systems. It is important to note that the in vivo study on MAP hydrogels provides a valuable, albeit less direct, comparison to the in vitro data available for the other systems.
| Hydrogel System | Drug | Drug Loading | Release Conditions | Key Release Data | Release Mechanism | Reference |
| Poly(acryloyl-L-proline methyl ester-co-HPMA) (MAP derivative) | Testosterone | Not specified | In vivo, subcutaneous implantation in rats | Constant release of approx. 30 µ g/day for 54 weeks | Surface-regulated | [1](--INVALID-LINK--) |
| Poly(acryloyl-L-proline methyl ester-co-14G) (MAP derivative) | Testosterone | Not specified | In vivo, subcutaneous implantation in rats | Maximum release after 1 week, then linear decrease until undetectable at 7 weeks | Matrix pumping | [1](--INVALID-LINK--) |
| Chitosan/β-glycerophosphate + Pluronic | 5-Fluorouracil | 1% (w/v) | In vitro, Phosphate Buffer (pH 7.4), 37°C | Sustained release over 30 days | Zero-order kinetics | [2](--INVALID-LINK--) |
| Poly(N-isopropylacrylamide) (PNIPAM) based | Diclofenac Sodium | 1.0 mg/mL | In vitro, pH 7.4 | ~98% release after 24 hours | Fickian diffusion | [3](--INVALID-LINK--) |
| Chitosan-Alginate Macrobeads | Insulin | Not specified | In vitro, Phosphate Buffered Saline (PBS) | Approx. 35% cumulative release after 9 hours | Not specified | [4](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of drug release studies. Below are the experimental protocols for the key experiments cited in this guide.
In Vivo Release of Testosterone from MAP Derivative Hydrogels
-
Hydrogel Preparation: Thermo-responsive hydrogels were synthesized by copolymerizing acryloyl-L-proline methyl ester (A-ProOMe) with either 2-hydroxypropyl methacrylate (HPMA) or polyethylene glycol 600 dimethacrylate (14G) using gamma-rays from a 60Co source.[1](--INVALID-LINK--)
-
Drug Loading: Testosterone was incorporated into the hydrogels.[1](--INVALID-LINK--)
-
In Vivo Study: The drug-loaded hydrogels were implanted subcutaneously into the backs of castrated rats.[1](--INVALID-LINK--)
-
Release Quantification: The daily dose of released testosterone was determined by monitoring the changes in the weight of the ventral prostates and right-side seminal vesicles of the rats over a period of up to 54 weeks.[1](--INVALID-LINK--)
In Vitro Release of 5-Fluorouracil from Chitosan Hydrogels
-
Hydrogel Preparation: A chitosan hydrogel system was prepared using chitosan, β-glycerophosphate (β-GP), and Pluronic (PL).[2](--INVALID-LINK--)
-
Drug Loading: 5-Fluorouracil (5-FU) was loaded into the hydrogel at a concentration of 1% (w/v).[2](--INVALID-LINK--)
-
In Vitro Release Study: The drug release was carried out in phosphate buffer at pH 7.4 and a temperature of 37°C.[2](--INVALID-LINK--)
-
Release Quantification: The concentration of 5-FU in the release medium was measured at specific time intervals. The exact method for quantification was not detailed in the abstract but is typically performed using UV-Vis spectrophotometry or HPLC.
In Vitro Release of Diclofenac Sodium from PNIPAM-based Hydrogels
-
Hydrogel Preparation: A biodegradable Gg-cl-poly(NIPAm-co-AA)/-o-MWCNT hydrogel was synthesized using free radical polymerization.[3](--INVALID-LINK--)
-
Drug Loading: The hydrogel was loaded with diclofenac sodium (DS) using a swelling-diffusion method, where dried hydrogel (1.0 g) was placed in a 100 mL solution of DS (1.0 mg/mL) at 37°C for 24 hours.[3](--INVALID-LINK--)
-
In Vitro Release Study: Drug release was studied at various pH levels, including pH 7.4, at body temperature.[3](--INVALID-LINK--)
-
Release Quantification: The amount of released drug was analyzed to determine the drug release kinetics and mechanism, fitting the data to various models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.[3](--INVALID-LINK--)
In Vitro Release of Insulin from Chitosan-Alginate Macrobeads
-
Hydrogel Preparation: Insulin-loaded chemically crosslinked chitosan-alginate macrobeads (approximate size 3 mm) were fabricated.[4](--INVALID-LINK--)
-
In Vitro Release Study: The release of insulin was analyzed in both water and Phosphate Buffered Saline (PBS) over a period of 9 hours.[4](--INVALID-LINK--)
-
Release Quantification: The cumulative release of insulin was measured at various time points. The specific analytical method for insulin quantification was not detailed in the abstract but is often done using HPLC or ELISA.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of assessing drug release kinetics, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing in vitro drug release kinetics from hydrogels.
Caption: Dominant mechanisms governing drug release from hydrogel matrices.
Conclusion
This compound based hydrogels demonstrate significant potential for long-term, sustained drug delivery, as evidenced by the prolonged in vivo release of testosterone. When compared to other smart hydrogel systems, the release kinetics and mechanisms vary considerably depending on the polymer, drug, and experimental conditions. Chitosan hydrogels can offer zero-order release over extended periods, while PNIPAM systems often exhibit Fickian diffusion-controlled release. Alginate-based hydrogels provide another platform for sustained release, particularly for biomolecules like insulin. The choice of an appropriate hydrogel system is therefore highly dependent on the specific therapeutic application, desired release profile, and the nature of the drug to be delivered. Further in vitro studies on this compound hydrogels are warranted to enable more direct and quantitative comparisons with other smart hydrogel platforms.
References
A Comparative Guide to the Thermoresponsive Behavior of N-methacryloyl-L-proline Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermoresponsive behavior of N-methacryloyl-L-proline (NMLP) copolymers, offering insights into their performance relative to other thermoresponsive polymers. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments.
Introduction to Thermoresponsive Polymers
Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to a change in temperature.[1] In aqueous solutions, these polymers typically display a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble and precipitates from the solution. This phenomenon is driven by a shift in the balance of hydrophilic and hydrophobic interactions. Below the LCST, hydrogen bonds between the polymer and water molecules dominate, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and polymer-polymer hydrophobic interactions become more favorable, causing the polymer chains to collapse and aggregate.[1] A less common phenomenon is the Upper Critical Solution Temperature (UCST), where a polymer is soluble above a certain temperature and insoluble below it.
The ability to tune the LCST of a polymer by copolymerizing a thermoresponsive monomer with other monomers makes these materials highly attractive for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparation. Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, with an LCST of approximately 32°C, which is close to human body temperature.[2]
This compound (NMLP) is a chiral, biocompatible monomer derived from the amino acid L-proline. Copolymers containing NMLP are of growing interest due to their potential for unique thermoresponsive and pH-responsive properties, as well as their inherent biocompatibility. This guide focuses on the thermoresponsive characteristics of NMLP copolymers and compares them with other relevant thermoresponsive polymer systems.
Comparative Data on Thermoresponsive Behavior
The thermoresponsive properties of polymers are highly dependent on their molecular weight, concentration, and the presence of comonomers. The following table summarizes the Lower Critical Solution Temperature (LCST) and, where applicable, the Upper Critical Solution Temperature (UCST) of various this compound analogous copolymers and other common thermoresponsive polymers. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
| Polymer/Copolymer | Comonomer | Molar Ratio (NMLP analog/Comonomer) | LCST (°C) | UCST (°C) | Reference |
| Poly(N-acryloyl-L-proline methyl ester)-b-poly(N-acryloyl-4-trans-hydroxy-L-proline) | N-acryloyl-4-trans-hydroxy-L-proline | 27/73 | 19 - 21 | 39 - 45 | [3][4] |
| Poly(N-isopropylacrylamide) (PNIPAM) | - | - | ~32 | - | [2] |
| Poly(N-isopropylacrylamide-co-glycidyl methacrylate) | Glycidyl Methacrylate | - | > 40 | - | [5] |
| Poly(N,N-diethylacrylamide) (PDEAAm) | - | - | ~25-35 | - |
Experimental Protocols
Synthesis of this compound Monomer
A representative synthesis of a methacryloyl derivative of L-proline involves the reaction of L-proline with methacryloyl chloride.[6]
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., Dichloromethane)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Dissolve L-proline in an aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Slowly add methacryloyl chloride to the cooled solution while stirring vigorously. Maintain the pH of the reaction mixture by adding NaOH solution as needed.
-
After the addition is complete, continue stirring for a few hours at room temperature.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the this compound monomer.
-
The final product should be characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure.[6]
Polymerization of this compound Copolymers via RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7][8]
Materials:
-
This compound monomer
-
Comonomer (e.g., N-isopropylacrylamide)
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
Procedure:
-
Dissolve the this compound monomer, comonomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.
-
Stop the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the resulting copolymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Determination of Lower Critical Solution Temperature (LCST)
The LCST of a thermoresponsive polymer is typically determined by turbidimetry using a UV-Vis spectrophotometer.[1]
Procedure:
-
Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL in deionized water or phosphate-buffered saline).
-
Place the polymer solution in a quartz cuvette in the sample holder of a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).
-
The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of thermoresponsive this compound copolymers.
Caption: Experimental workflow for NMLP copolymer synthesis and characterization.
Signaling Pathways and Logical Relationships
The thermoresponsive behavior of NMLP copolymers is governed by the interplay of intermolecular forces. The following diagram illustrates the logical relationship between temperature and the dominant interactions leading to the LCST phenomenon.
Caption: Mechanism of LCST-driven phase transition in aqueous polymer solutions.
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 2. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - RAFT Polymerization of Acrylamides Containing Proline and Hydroxyproline Moiety: Controlled Synthesis of Water-Soluble and Thermoresponsive Polymers - Macromolecules - Figshare [acs.figshare.com]
performance of N-methacryloyl-L-proline in dental bonding vs. traditional primers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-methacryloyl-L-proline (NMLP) as a dental bonding primer against traditional primers. The information is compiled from experimental data to assist researchers and professionals in evaluating its potential in dental adhesive applications.
Executive Summary
This compound (NMLP) and other N-methacryloyl amino acid (NMAA) derivatives are being explored as alternative primers in dental bonding. These molecules offer the potential for biocompatibility and effective interaction with dentin collagen. This guide synthesizes available data on the bond strength of NMAA primers and compares it with established traditional primers, such as those based on 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) and 2-hydroxyethyl methacrylate (HEMA). While direct comparative studies on NMLP are limited, data on structurally similar NMAAs provide valuable insights into its potential performance.
Data Presentation: Bond Strength Comparison
The following tables summarize the tensile and shear bond strength data for NMAA primers and traditional dental primers. It is important to note that the data for NMAA is primarily available for tensile bond strength, while a broader range of data, including shear bond strength, exists for traditional primers.
Table 1: Tensile Bond Strength of N-Methacryloyl Amino Acid (NMAA) Primers to Dentin
| Primer | Mean Tensile Bond Strength (MPa) | Standard Deviation (MPa) |
| N-methacryloyl-alpha-glycine (NMGly) | 14.5 | 2.1 |
| N-methacryloyl-gamma-amino n-butyric acid (NMBu) | 13.8 | 2.5 |
| N-methacryloyl-alpha-glutamic acid (NMGlu) | 13.2 | 2.3 |
| N-methacryloyl-alpha-hydroxyproline (NMHPro) | 6.6 | 1.8 |
| No Primer (Control) | 5.0 | - |
Data extracted from a study on N-methacryloyl amino acid derivatives. The performance of this compound is anticipated to be in a similar range to NMGly and NMBu due to structural similarities.
Table 2: Bond Strength of Traditional Dental Primers to Dentin
| Primer Functional Monomer | Bond Strength Type | Mean Bond Strength (MPa) | Standard Deviation (MPa) |
| 10-MDP | Shear | 28.62 | 6.97 |
| 10-MDP | Microtensile | 48.6 | 3.3 |
| HEMA | Shear | 11.21 | - |
| HEMA/Ethanol | Microtensile | 47.9 | 10.6 |
| HEMA/Water | Microtensile | 31.1 | 12.5 |
| Etch-and-Rinse (Control) | Shear | 21.97 | 7.6 |
Data compiled from multiple studies on commercially available dental primers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Synthesis of this compound (Probable Pathway)
This protocol describes a likely synthetic route for this compound based on established organic chemistry principles and published syntheses of similar compounds.
Materials:
-
L-proline
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C) with stirring.
-
Acylation: Methacryloyl chloride, dissolved in dichloromethane, is added dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The pH of the reaction mixture is kept alkaline by the addition of sodium hydroxide solution.
-
Reaction Quenching and Acidification: After the addition is complete, the reaction is stirred for several hours at room temperature. The reaction is then quenched, and the aqueous layer is separated and acidified to a pH of approximately 2-3 with hydrochloric acid.
-
Extraction and Drying: The acidified aqueous solution is extracted multiple times with dichloromethane. The combined organic extracts are then washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Tensile Bond Strength Testing of NMAA Primers
This protocol is based on the methodology used in the study of N-methacryloyl amino acid derivatives.[1]
Specimen Preparation:
-
Extracted bovine mandibular incisors are used. The buccal surfaces are ground with 600-grit silicon carbide paper to expose a flat dentin surface.
-
The dentin surface is etched with 40% phosphoric acid for 60 seconds, rinsed with water for 30 seconds, and then gently air-dried.
Bonding Procedure:
-
The prepared NMAA primer solution (e.g., N-methacryloyl-alpha-glycine in a suitable solvent) is applied to the etched and dried dentin surface for 30 seconds.
-
A commercial bonding agent is applied over the primer and light-cured according to the manufacturer's instructions.
-
A composite resin is built up on the bonded surface in increments and light-cured.
Testing:
-
The bonded specimens are stored in water at 37°C for 24 hours.
-
The specimens are then sectioned into beams with a cross-sectional area of approximately 1 mm².
-
The beams are subjected to a tensile load in a universal testing machine at a crosshead speed of 1 mm/min until failure. The tensile bond strength is calculated in MPa.
Shear Bond Strength Testing of Traditional Primers
This is a generalized protocol for shear bond strength testing based on common practices in dental materials research.
Specimen Preparation:
-
Extracted human or bovine molars are embedded in acrylic resin with the buccal or lingual surface exposed.
-
The exposed enamel is ground to expose a flat dentin surface, which is then polished with 600-grit silicon carbide paper.
Bonding Procedure:
-
The dentin surface is treated according to the specific protocol for the primer being tested (e.g., etch-and-rinse or self-etch).
-
The primer and bonding agent are applied and cured as per the manufacturer's instructions.
-
A cylindrical mold is placed on the bonded surface and filled with composite resin, which is then light-cured.
Testing:
-
The specimens are stored in water at 37°C for 24 hours. Some protocols may include thermocycling to simulate aging.
-
A shear load is applied to the base of the composite cylinder using a universal testing machine at a crosshead speed of 0.5 mm/min until failure. The shear bond strength is calculated in MPa.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the chemical interaction and experimental processes described in this guide.
References
Proline-Containing Polymers Emerge as Versatile Platforms in Biomedicine, Offering Unique Advantages in Drug Delivery and Tissue Engineering
A new class of polymers incorporating the amino acid proline is demonstrating significant promise in a range of biomedical applications, from targeted drug delivery to regenerative medicine. These proline-containing polymers exhibit unique thermo- and pH-responsive properties, excellent biocompatibility, and intriguing antifouling capabilities, positioning them as a compelling alternative to conventional biomedical polymers.
This guide provides a comprehensive comparison of proline-containing polymers with other commonly used biomaterials, supported by experimental data and detailed protocols for their synthesis and evaluation. The information is intended for researchers, scientists, and drug development professionals seeking to explore and utilize these innovative materials.
Performance Comparison of Proline-Containing Polymers and Alternatives
Proline-containing polymers offer distinct advantages in terms of stimuli-responsiveness and biocompatibility. Their performance in key biomedical applications, such as drug delivery and surface modification, is compared with established polymers like poly(N-isopropylacrylamide) (PNIPAM) and polyethylene glycol (PEG).
Thermoresponsive Behavior
One of the most notable features of certain proline-containing polymers is their lower critical solution temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble as the temperature increases. This behavior is crucial for on-demand drug delivery applications. A comparative study of polyproline-based polymers and the well-known thermoresponsive polymer PNIPAM reveals distinct characteristics.
| Polymer System | Lower Critical Solution Temperature (LCST) (°C) | Hysteresis (°C) | Reference |
| Poly(L-proline) | 15-45 | Large | [1][2] |
| PNIPAM-b-PLP | Two-stage collapse (TCP(PLP) > TCP(PNIPAM)) | Significantly suppressed | [2][3] |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~32 | Minimal | [4][5] |
| Poly(N-vinylcaprolactam) (PNVCL) | 32-34 | Dependent on molecular weight and concentration | [6][7] |
Table 1. Comparison of Thermoresponsive Properties. PLP refers to poly(L-proline) and PNIPAM-b-PLP is a block copolymer of PNIPAM and PLP. The LCST of poly(L-proline) can be tuned by altering the polymer's molecular weight and concentration.[1][8] The block copolymer PNIPAM-b-PLP exhibits a two-stage collapse, and the hysteresis associated with polyproline is significantly reduced in the presence of the PNIPAM block.[2][3]
Antifouling Properties
Biofouling, the nonspecific adsorption of proteins and cells onto a material's surface, is a major challenge in the design of biomedical devices. Proline-containing peptides, particularly those with a polyproline II (PPII) helix structure, have shown promising antifouling properties.[9][10] This is attributed to their ability to form a highly hydrated layer that repels biomolecules.
| Surface Coating | Protein Adsorption (ng/cm²) | Cell Adhesion (Cell Area, µm²) | Reference |
| Polyproline II Peptides | Significantly reduced BSA fouling | Lower cell spreading (7100 ± 2400) | [9] |
| Polyethylene Glycol (PEG) | Effective protein resistance | - | [11][12] |
| Zwitterionic Polymers (pSBMA) | Comparable to PEG, higher IgG immobilization | - | [9] |
Table 2. Comparison of Antifouling Properties. BSA refers to bovine serum albumin. The data indicates that polyproline II peptides can effectively reduce both protein adsorption and cell adhesion.[9] While PEG is a well-established antifouling polymer, concerns exist regarding its long-term stability and potential to elicit an immune response.[9][13] Zwitterionic polymers like poly(sulfobetaine methacrylate) (pSBMA) offer another alternative with excellent antifouling characteristics.[9]
Drug Delivery Efficacy
Proline-containing polymers can be formulated into nanoparticles and hydrogels for controlled drug delivery. Their stimuli-responsive nature allows for targeted release of therapeutic agents in response to changes in temperature or pH.
| Polymer System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Proline-based Nanoparticles | L-proline | 26.58 mg/g (adsorption capacity) | - | Maintained through 10 cycles | [14] |
| Chitosan Nanoparticles | Various | 3.4 - 7 | 70 - 97 | Sustained release | [12][15][16] |
| PLGA Nanoparticles | Doxorubicin | 7.3 - 37.6 (controllable) | 93.4 | pH-triggered release | [17][18] |
| Silk Fibroin Nanoparticles | Naringenin | 0.3 - 1.0 (quantifiable) | - | - | [3] |
Table 3. Comparison of Drug Loading and Release Properties. The data for proline-based nanoparticles shows their potential for repeatable drug loading.[14] Chitosan and PLGA nanoparticles are included for comparison as they are widely studied drug delivery systems.[12][15][17][18] The drug loading capacity and release kinetics can be tailored by adjusting the polymer composition and nanoparticle preparation method.[16][17]
Cytotoxicity Profile
Biocompatibility is a critical requirement for any material intended for biomedical use. Proline-containing polymers are generally considered to have low cytotoxicity.
| Polymer/Compound | Cell Line | IC50 Value | Reference |
| MP28 Peptide (from Bryopsis plumosa) | MRC-5 (normal lung fibroblasts) | 13 ± 1.6 µM | [19] |
| A549 (lung cancer) | 7.5 ± 0.8 µM | [19] | |
| H460 (lung cancer) | 6.3 ± 0.2 µM | [19] | |
| H1299 (lung cancer) | 8.6 ± 0.8 µM | [19] | |
| Silver Nanoparticles | HEK-293 (normal kidney) | 0.622 µL/mL | [20] |
| HeLa (cervical cancer) | 1.98 µL/mL | [20] | |
| Various Cationic Polymers | NCH421K (glioblastoma stem cells) | 133.3 nM - 620 nM | [21] |
Table 4. Comparative Cytotoxicity Data. IC50 is the concentration of a substance that inhibits 50% of cell viability. The data for the MP28 peptide, which is proline-rich, indicates higher toxicity towards cancer cells compared to normal cells.[19] For comparison, the cytotoxicity of silver nanoparticles and other cationic polymers are also presented, highlighting the generally favorable biocompatibility of proline-based materials.[20][21]
Experimental Protocols
Detailed methodologies for the synthesis of proline-containing polymers and the evaluation of their key properties are provided below.
Synthesis of Proline-Containing Polymers
1. Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of Proline-based Monomers
This method allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution.[8]
-
Materials: Proline-containing monomer (e.g., N-acryloyl-L-proline), RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid), radical initiator (e.g., 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)), and a suitable solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve the proline monomer, RAFT agent, and initiator in the solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Seal the vessel and place it in a preheated oil bath at the desired reaction temperature (e.g., 25-70 °C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and size exclusion chromatography (SEC).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) and drying under vacuum.
-
2. Ring-Opening Polymerization (ROP) of Proline N-Carboxyanhydride (NCA)
ROP of NCAs is a common method for synthesizing polypeptides, including polyproline.[22][23]
-
Materials: Proline N-carboxyanhydride (Pro-NCA), an initiator (e.g., benzyl amine or a primary amine-terminated macroinitiator), and an anhydrous solvent (e.g., acetonitrile - ACN, or a mixture of ACN and water).
-
Procedure:
-
Under an inert atmosphere, dissolve the Pro-NCA in the anhydrous solvent.
-
Add the initiator to the solution to start the polymerization. The reaction can be performed at room temperature or slightly elevated temperatures.
-
The polymerization is typically fast, proceeding to high conversion within minutes to a few hours.[22][23]
-
Monitor the reaction progress by techniques such as FTIR (disappearance of the NCA anhydride peaks) and SEC.
-
Once the desired molecular weight is achieved, the polymer can be isolated by precipitation in a non-solvent.
-
Characterization and Evaluation Methods
1. Determination of Drug Loading Capacity and Efficiency
The amount of drug encapsulated within polymeric nanoparticles can be determined directly or indirectly.[3][11][24]
-
Indirect Method:
-
Prepare a known concentration of the drug solution.
-
Incubate a known amount of nanoparticles in the drug solution for a specific time to allow for drug loading.
-
Separate the nanoparticles from the solution by centrifugation or filtration.
-
Measure the concentration of the free drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the amount of drug loaded into the nanoparticles by subtracting the amount of free drug from the initial amount of drug.
-
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
Direct Method (using ATR-FTIR):
-
Prepare a calibration curve by measuring the ATR-FTIR spectra of physical mixtures of the polymer and drug at known mass ratios.[3]
-
Disperse the drug-loaded nanoparticles in a suitable solvent and deposit them onto the ATR crystal.
-
Acquire the ATR-FTIR spectrum of the dried nanoparticle film.
-
Quantify the drug content by analyzing the characteristic peaks of the drug in the spectrum and comparing them to the calibration curve.[14]
-
2. In Vitro Drug Release Kinetics
The release of a drug from a hydrogel or nanoparticle formulation is typically studied in a buffer solution that mimics physiological conditions.[2][25][26]
-
Procedure for Hydrogels:
-
Load the hydrogel with a known amount of the drug.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and 37 °C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using an appropriate method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the interactions and processes involved with proline-containing polymers, the following diagrams illustrate key concepts.
Caption: Experimental workflow for the synthesis, formulation, and evaluation of proline-containing polymers.
Caption: Mechanism of stimuli-responsive drug release from proline-containing polymers.
Caption: Potential cellular uptake and signaling pathway for targeted drug delivery using proline polymers.
References
- 1. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 3. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 5. Polymer Paradigm: Revolutionizing Drug Delivery | BOHR Journal of Pharmaceutical Studies [journals.bohrpub.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Controlled synthesis of thermoresponsive polymers derived from l-proline via RAFT polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Impact of coverage and guest residue on polyproline II helix peptide antifouling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commons.case.edu [commons.case.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-methacryloyl-L-proline: A Procedural Guide
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. The reactive nature of methacryloyl compounds necessitates a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent direct skin contact. |
| Body Protection | A standard laboratory coat | To protect against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dusts or vapors. |
Step-by-Step Disposal Protocol
The disposal of N-methacryloyl-L-proline waste should be managed as a controlled process, ensuring that all local, state, and federal regulations are strictly followed. Do not dispose of this chemical in the regular trash or down the drain.[1]
-
Waste Identification and Segregation:
-
Identify the waste as solid this compound or a solution of the compound.
-
Segregate the waste from other incompatible materials to prevent accidental reactions.
-
-
Containerization:
-
Solid Waste: Collect in a designated, clearly labeled, and sealable container for solid chemical waste.
-
Liquid Waste: If dissolved in a solvent, the entire solution must be treated as chemical waste and collected in a compatible, labeled, and sealed container.
-
-
Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("this compound waste") and any known hazard pictograms.
-
-
Storage:
-
Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
In the event of a spill, it should be managed promptly by personnel wearing the appropriate PPE. Absorb the spill with an inert material such as vermiculite or sand, collect the absorbed material into a sealed container, and dispose of it as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling N-methacryloyl-L-proline
This guide provides crucial safety and logistical information for handling N-methacryloyl-L-proline in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety protocols for structurally similar compounds, such as L-proline. Researchers should handle this chemical with caution and adhere to rigorous safety standards.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. In situations with a higher risk of splashing, a face shield may be appropriate.[1][2][3] |
| Hand Protection | Wear chemical-resistant gloves. The specific glove material should be selected based on the potential hazards, duration of use, and the physical conditions of the workplace.[1][4] |
| Skin and Body Protection | A standard laboratory coat should be worn to prevent skin contact.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator with a particle filter may be necessary.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Handling Workflow
Caption: A workflow diagram for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical spill kit and an eyewash station are readily accessible.[1]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Decontamination :
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
Caption: A streamlined process for the disposal of chemical waste.
Disposal Guidelines:
-
Chemical Waste : Unused this compound should be disposed of as chemical waste. Do not mix it with other waste streams.[5] Place the material in a clearly labeled, sealed, and appropriate container.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should also be treated as chemical waste and disposed of accordingly.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
